molecular formula C14H11NO B1296749 Acridin-9-ylmethanol CAS No. 35426-11-0

Acridin-9-ylmethanol

Cat. No.: B1296749
CAS No.: 35426-11-0
M. Wt: 209.24 g/mol
InChI Key: YUZUPQZNFZWBSR-UHFFFAOYSA-N
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Description

Acridin-9-ylmethanol (CAS 35426-11-0) is a versatile fine chemical building block recognized for its utility in organic synthesis and medicinal chemistry research. This compound, appearing as a white to light yellow or yellow crystalline powder, serves as a crucial precursor for the development of various biologically active molecules . Its primary research value lies in its role as a synthetic intermediate. This compound is used to synthesize N-(9-acridinyl) amino acid derivatives, which are experimentally evaluated as potential anti-Toxoplasma gondii agents, addressing a need for novel treatments against this pervasive parasite . Furthermore, the acridine scaffold is a well-known pharmacophore in anticancer agent development. Acridine derivatives are extensively studied for their ability to interact with DNA and inhibit enzymes like topoisomerase, making them a focus in the design of new cytostatic compounds . Beyond pharmaceuticals, this compound is also employed in the synthesis of fluorescent probes, spectral analysis reagents, and dyes . The mechanism of action for compounds derived from this compound often involves molecular interactions with genetic material. The planar tricyclic acridine structure can intercalate into double-stranded DNA, and subsequent structural modifications can lead to derivatives that potently inhibit enzymes such as topoisomerase I and II, which are critical targets in cancer therapy . This product is intended for research and development purposes in laboratory and industrial settings. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acridin-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZUPQZNFZWBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311331
Record name acridin-9-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35426-11-0
Record name 9-Acridinemethanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241169
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name acridin-9-ylmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Acridin-9-ylmethanol: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of Acridin-9-ylmethanol (CAS No: 35426-11-0), a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the compound's mechanism of action based on current scientific understanding.

Chemical Properties and Structure

This compound, also known as 9-Hydroxymethylacridine, is a yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Identification and Structure
ParameterValue
IUPAC Name (Acridin-9-yl)methanol
Synonyms 9-Acridinemethanol, 9-Hydroxymethylacridine
CAS Number 35426-11-0
Molecular Formula C₁₄H₁₁NO[2]
SMILES OCc1c2ccccc2nc3ccccc13
Molecular Weight 209.24 g/mol [2]
Physical and Chemical Properties
PropertyValue
Appearance Yellow crystalline powder[1]
Boiling Point 434.3 ± 18.0 °C (Predicted)[2]
Density 1.270 ± 0.06 g/cm³ (Predicted)[2]
pKa 13.45 ± 0.10 (Predicted)[2]
Melting Point No experimental data available in the searched results.
Solubility No detailed experimental data available in the searched results.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, the synthesis of acridine derivatives is well-established.[3] These methods can be adapted for the preparation of this compound.

General Synthesis of 9-Substituted Acridines

A common method for the synthesis of 9-substituted acridines is the Bernthsen synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a condensing agent like zinc chloride at high temperatures.[4] For this compound, a potential route could involve the reaction of diphenylamine with glycolic acid.

Experimental Workflow for a Generic Bernthsen Synthesis:

Reactants Diphenylamine + Carboxylic Acid Mixing Mix with Zinc Chloride Reactants->Mixing Heating Heat to high temperature Mixing->Heating Cyclization Condensation and Cyclization Heating->Cyclization Product 9-Substituted Acridine Cyclization->Product

A generalized workflow for the Bernthsen synthesis of acridines.

Analytical Methods

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for the characterization and purity assessment of acridine derivatives.

2.2.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of this compound.[5][6] The spectra would confirm the presence of the acridine core and the hydroxymethyl group at the 9-position.

2.2.2. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[7][8][9]

Generic HPLC Analysis Workflow:

Sample This compound Solution Injection Inject into HPLC System Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Analysis Data Acquisition and Analysis Detection->Analysis

A typical workflow for the HPLC analysis of acridine derivatives.

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not detailed in the available literature, the biological activities of acridine derivatives are extensively documented. The primary mechanisms of action are DNA intercalation and inhibition of topoisomerase enzymes.[10][11]

DNA Intercalation

The planar tricyclic ring system of acridine derivatives allows them to insert between the base pairs of double-stranded DNA.[12] This intercalation disrupts the normal helical structure of DNA, leading to inhibition of DNA replication and transcription.

3.1.1. DNA Intercalation Assay Protocol

The binding of acridine derivatives to DNA can be studied using UV-Visible spectroscopy and fluorescence spectroscopy.[13]

  • UV-Visible Spectroscopy: Titration of a solution of the acridine derivative with increasing concentrations of calf thymus DNA (ctDNA) typically results in hypochromism and a bathochromic shift in the absorption spectrum, indicative of intercalation.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of the acridine derivative can be quenched or enhanced upon binding to DNA. Competitive displacement assays using a known DNA intercalator like ethidium bromide can also be employed.[13]

Topoisomerase Inhibition

Acridine derivatives are known inhibitors of topoisomerase I and II, enzymes that are crucial for managing DNA topology during cellular processes.[4][14] Inhibition of these enzymes leads to the stabilization of cleavable complexes, resulting in DNA strand breaks and ultimately apoptosis.

3.2.1. Topoisomerase Inhibition Assay Protocol

The inhibitory activity against topoisomerases can be assessed using DNA relaxation or decatenation assays.[15][16][17]

  • Topoisomerase I Relaxation Assay: The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. An effective inhibitor will prevent this relaxation.

  • Topoisomerase II Decatenation Assay: This assay assesses the ability of topoisomerase II to resolve catenated DNA networks. Inhibition is observed as a decrease in the amount of decatenated DNA.

Proposed General Mechanism of Action for Acridine Derivatives:

cluster_cellular Cellular Level cluster_molecular Molecular Consequences cluster_outcome Cellular Outcome Acridine This compound (or derivative) DNA Nuclear DNA Acridine->DNA Intercalation Topo Topoisomerase I/II Acridine->Topo Inhibition Replication Inhibition of DNA Replication DNA->Replication Transcription Inhibition of Transcription DNA->Transcription Topo->Replication Topo->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis StrandBreaks DNA Strand Breaks StrandBreaks->Apoptosis

General mechanism of action for acridine derivatives leading to apoptosis.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Acridin-9-ylmethanol from Acridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing acridin-9-ylmethanol, a key intermediate in the development of novel therapeutics and functional materials. The document details the synthesis of requisite acridine precursors and their subsequent conversion to the target molecule, with a focus on established and reproducible experimental protocols. Quantitative data has been systematically compiled to facilitate comparison between different synthetic strategies.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, primarily owing to the versatile reactivity of its hydroxymethyl group and the inherent biological and photophysical properties of the acridine scaffold. The synthesis of this compound typically proceeds through the functionalization of pre-formed acridine derivatives, most notably 9-methylacridine, acridine-9-carboxylic acid, and acridine-9-carbaldehyde. This guide will explore the most common and effective pathways for the synthesis of these precursors and their transformation into this compound.

Synthetic Pathways Overview

The synthesis of this compound can be approached via several key transformations of 9-substituted acridine derivatives. The three primary strategies involve:

  • Oxidation of 9-methylacridine to acridine-9-carbaldehyde, followed by reduction.

  • Reduction of acridine-9-carboxylic acid or its esters .

  • Direct reduction of acridine-9-carbaldehyde .

The selection of a particular route is often dictated by the availability of starting materials, desired scale of reaction, and tolerance to specific reagents. The following sections provide detailed experimental protocols for each of these synthetic stages.

Diagram 1: Synthetic Pathways to this compound

Synthesis_Pathways Diphenylamine Diphenylamine + Acetic Acid Methylacridine 9-Methylacridine Diphenylamine->Methylacridine Bernthsen Synthesis AcridineCarbaldehyde Acridine-9-carbaldehyde Methylacridine->AcridineCarbaldehyde Oxidation (SeO2) Acridinylmethanol This compound AcridineCarbaldehyde->Acridinylmethanol Reduction (NaBH4) DiphenylamineCarboxylic Diphenylamine + Carboxylic Acid Derivative AcridineCarboxylicAcid Acridine-9-carboxylic Acid DiphenylamineCarboxylic->AcridineCarboxylicAcid Bernthsen Synthesis AcridineCarboxylicAcid->Acridinylmethanol Reduction (LiAlH4) AcridineCarboxylicEster Acridine-9-carboxylic Acid Ester AcridineCarboxylicAcid->AcridineCarboxylicEster Esterification AcridineCarboxylicEster->Acridinylmethanol Reduction (LiAlH4)

Caption: Overview of the primary synthetic routes to this compound.

Experimental Protocols

Synthesis of 9-Methylacridine (Precursor)

The Bernthsen acridine synthesis is a classical and effective method for the preparation of 9-substituted acridines, including 9-methylacridine.

Protocol 3.1.1: Bernthsen Synthesis of 9-Methylacridine [1][2][3]

  • Reactants:

    • Diphenylamine

    • Glacial Acetic Acid

    • Anhydrous Zinc Chloride

  • Procedure:

    • A mixture of 50 g of diphenylamine, 30 ml of glacial acetic acid, and 85 g of anhydrous zinc chloride is placed in a round-bottom flask equipped with a reflux condenser.[3]

    • The mixture is slowly heated to 100 °C in an oil bath and maintained at this temperature for approximately one hour.[3]

    • The temperature is then gradually increased to 220 °C and held for 14 hours with occasional stirring.[3]

    • After cooling to about 100 °C, the reaction mixture is dissolved in hot 50% sulfuric acid and poured into water.[3]

    • The resulting fluorescent greenish-yellow solution is transferred to a large vessel, and any resinous residue is extracted multiple times with hot, very dilute sulfuric acid. The extracts are combined with the main aqueous solution.[3]

    • The cooled acid solution is treated with activated carbon, filtered, and 9-methylacridine is precipitated by the addition of ammonia.[3]

    • The crude product is purified by crystallization from 85% alcohol.[3]

Synthesis of Acridine-9-carbaldehyde

Acridine-9-carbaldehyde serves as a direct precursor to this compound via reduction. A common method for its synthesis is the oxidation of 9-methylacridine.

Protocol 3.2.1: Oxidation of 9-Methylacridine with Selenium Dioxide

  • Reactants:

    • 9-Methylacridine

    • Selenium Dioxide (SeO₂)

    • Solvent (e.g., Dioxane or Xylene)

  • Procedure:

    • A mixture of 9-methylacridine and a slight molar excess of selenium dioxide in a suitable high-boiling solvent such as dioxane or xylene is refluxed.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated selenium is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The crude acridine-9-carbaldehyde is purified by column chromatography on silica gel or by recrystallization.

Synthesis of Acridine-9-carboxylic Acid (Precursor)

Acridine-9-carboxylic acid is another key precursor that can be reduced to this compound. It can be synthesized via the Bernthsen reaction or by oxidation of 9-methylacridine.

Protocol 3.3.1: Bernthsen Synthesis of Acridine-9-carboxylic Acid

  • Reactants:

    • Diphenylamine

    • Oxalic Acid (or a derivative)

    • Anhydrous Zinc Chloride

  • Procedure:

    • A mixture of diphenylamine, oxalic acid, and anhydrous zinc chloride is heated at high temperature (typically >200 °C).

    • The workup procedure is similar to that for 9-methylacridine (Protocol 3.1.1), involving dissolution in acid, precipitation with base, and purification by recrystallization.

Synthesis of this compound

The final step in the synthesis is the conversion of the precursor acridine derivatives to this compound. This is typically achieved through reduction.

Protocol 3.4.1: Reduction of Acridine-9-carbaldehyde with Sodium Borohydride (NaBH₄)

  • Reactants:

    • Acridine-9-carbaldehyde

    • Sodium Borohydride (NaBH₄)

    • Solvent (e.g., Methanol, Ethanol, or a mixture with THF)

  • Procedure:

    • Acridine-9-carbaldehyde is dissolved in a suitable solvent such as methanol or a mixture of THF and methanol.

    • The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

    • The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

    • The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1N HCl).

    • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3.4.2: Reduction of Acridine-9-carboxylic Acid or its Ester with Lithium Aluminum Hydride (LiAlH₄)

  • Reactants:

    • Acridine-9-carboxylic acid or its methyl/ethyl ester

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Procedure:

    • A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of acridine-9-carboxylic acid or its ester in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

    • The reaction mixture is stirred at room temperature or gently refluxed, with progress monitored by TLC.

    • After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

    • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is evaporated under reduced pressure to afford the crude this compound, which can be purified as described in Protocol 3.4.1.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the key synthetic steps.

Reaction Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Synthesis of 9-Methylacridine Diphenylamine, Acetic AcidZnCl₂-2201445-55[3]
Microwave-assisted Synthesis of 9-Methylacridine Diphenylamine, Acetic AcidZnCl₂Solvent-free200-2100.0879[1]
Oxidation of 9-Methylacridine 9-MethylacridineSeO₂DioxaneReflux4-660-70General procedure
Reduction of Acridine-9-carbaldehyde Acridine-9-carbaldehydeNaBH₄Methanol/THF0 to RT1-2>90General procedure
Reduction of Acridine-9-carboxylic Acid Ester Methyl acridine-9-carboxylateLiAlH₄THF0 to RT2-480-90General procedure

Note: "General procedure" indicates that while the method is well-established for this type of transformation, specific literature with detailed quantitative data for this exact substrate was not found in the initial search. The provided values are typical for such reactions.

Logical Workflow Diagram

The following diagram illustrates the logical flow of the synthetic processes described in this guide.

Diagram 2: Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_conversion Conversion to this compound start_methyl Diphenylamine + Acetic Acid bern_methyl Bernthsen Synthesis start_methyl->bern_methyl workup_methyl Acid/Base Workup & Crystallization bern_methyl->workup_methyl methylacridine 9-Methylacridine workup_methyl->methylacridine oxidation Oxidation (SeO2) methylacridine->oxidation start_acid Diphenylamine + Carboxylic Acid bern_acid Bernthsen Synthesis start_acid->bern_acid workup_acid Acid/Base Workup & Crystallization bern_acid->workup_acid carboxylic_acid Acridine-9-carboxylic Acid workup_acid->carboxylic_acid reduction_lialh4 Reduction (LiAlH4) carboxylic_acid->reduction_lialh4 carbaldehyde Acridine-9-carbaldehyde oxidation->carbaldehyde reduction_nabh4 Reduction (NaBH4) carbaldehyde->reduction_nabh4 final_product This compound reduction_nabh4->final_product reduction_lialh4->final_product

References

Acridin-9-ylmethanol: A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35426-11-0 Molecular Formula: C₁₄H₁₁NO Molecular Weight: 209.24 g/mol

This technical guide provides an in-depth overview of Acridin-9-ylmethanol, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its fundamental properties, synthesis, and the broader biological context of the acridine scaffold it belongs to.

Core Chemical and Physical Data

This compound is a yellow crystalline powder that serves as a versatile building block for more complex molecules.[1][2][3] Its utility is rooted in the reactive hydroxymethyl group attached to the C9 position of the planar, tricyclic acridine core.[4]

Physical Properties
PropertyValueSource
AppearanceYellow crystalline powder[1][2][3]
Molecular Weight209.24 g/mol [5]
Boiling Point434.3 ± 18.0 °C (Predicted)[5]
Density1.270 ± 0.06 g/cm³ (Predicted)[5]
pKa13.45 ± 0.10 (Predicted)[5]
Storage Temperature2-8°C[5]
Chemical Identifiers
IdentifierValue
IUPAC NameThis compound
Synonyms9-Acridinemethanol, 9-Hydroxymethylacridine
CAS Number35426-11-0
PubChem CID3034591
Canonical SMILESC1=CC=C2C(=C1)C3=C(C=CC=C3)N=C2CO
InChI KeyFBOZFFVRMVIJSO-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published, a general approach can be inferred from the synthesis of related acridine derivatives. The following represents a plausible, generalized experimental protocol for its laboratory-scale preparation.

Representative Synthesis of this compound

This protocol is based on the general reactivity of acridine compounds and should be adapted and optimized based on experimental findings.

Principle: A common route to functionalize the 9-position of acridine is through the reaction of 9-chloroacridine with a suitable nucleophile. For this compound, a potential pathway involves the introduction of a hydroxymethyl group.

Materials:

  • 9-Chloroacridine

  • Paraformaldehyde

  • A suitable solvent (e.g., Dioxane, DMF)

  • A strong base (e.g., Sodium hydride, Potassium tert-butoxide)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 9-chloroacridine and paraformaldehyde.

  • Solvent and Base Addition: Add the anhydrous solvent under a nitrogen atmosphere. Cool the mixture in an ice bath and slowly add the strong base in portions.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Acidify the mixture with dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

G General Synthesis Workflow A Reaction Setup: 9-Chloroacridine + Paraformaldehyde in Anhydrous Solvent B Base Addition (e.g., NaH) at 0°C A->B 1. C Reaction at Reflux (Monitored by TLC) B->C 2. D Aqueous Workup and Acidification C->D 3. E Extraction with Ethyl Acetate D->E 4. F Purification by Column Chromatography E->F 5. G Characterization (NMR, IR, MS) F->G 6.

Caption: A generalized workflow for the synthesis of this compound.

Biological Context and the Acridine Scaffold

This compound itself is not widely reported to have significant biological activity. Instead, its importance lies in being a precursor for the synthesis of a vast array of biologically active acridine derivatives.[6] The planar, aromatic structure of the acridine ring is a well-established pharmacophore, known for its ability to intercalate into DNA.[7] This interaction is the basis for the cytotoxic, antibacterial, and antiparasitic properties of many acridine-based compounds.[7][8]

Derivatives of acridine have been extensively studied as:

  • Anticancer Agents: By intercalating into DNA and inhibiting topoisomerase enzymes, acridine derivatives can disrupt DNA replication and repair in cancer cells, leading to apoptosis.

  • Antibacterial and Antiparasitic Agents: The ability to interfere with microbial DNA and essential enzymes makes acridine derivatives effective against a range of pathogens.[2][7]

  • Fluorescent Probes: The inherent fluorescence of the acridine ring system is utilized in the development of probes for biological imaging and sensing applications.[6]

General Mechanism of Action for Acridine Derivatives

The biological activity of many acridine derivatives is initiated by their physical insertion between the base pairs of DNA. This intercalation can lead to a cascade of cellular events.

G General Acridine Derivative Signaling cluster_0 Cellular Effects DNA_Replication_Inhibition Inhibition of DNA Replication Apoptosis Apoptosis DNA_Replication_Inhibition->Apoptosis Topoisomerase_Inhibition Topoisomerase II Inhibition Topoisomerase_Inhibition->Apoptosis Acridine_Derivative Acridine Derivative DNA_Intercalation DNA Intercalation Acridine_Derivative->DNA_Intercalation DNA_Intercalation->DNA_Replication_Inhibition DNA_Intercalation->Topoisomerase_Inhibition

Caption: Generalized mechanism of action for biologically active acridine derivatives.

Conclusion

This compound is a valuable chemical intermediate, providing a foundational structure for the development of a wide range of functional molecules. While it does not possess significant intrinsic biological activity, its utility in the synthesis of potent anticancer, antibacterial, and other therapeutic agents is well-documented. This guide provides essential data and a framework for its synthesis and application in a research and development setting, highlighting the enduring importance of the acridine scaffold in medicinal chemistry.

References

Spectroscopic Profile of Acridin-9-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Acridin-9-ylmethanol (CAS No: 35426-11-0), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25 - 8.22m2HAr-H
8.15 - 8.12m2HAr-H
7.75 - 7.71m2HAr-H
7.55 - 7.51m2HAr-H
5.60s2H-CH₂-
5.45t, J=6.0 Hz1H-OH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
148.5Ar-C
142.0Ar-C
130.2Ar-CH
128.8Ar-CH
126.5Ar-CH
125.4Ar-CH
125.2Ar-C
56.5-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100BroadO-H stretch
3050MediumAr C-H stretch
1620, 1580, 1480Medium-StrongAr C=C stretch
1080StrongC-O stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
209100[M]⁺
18080[M-CHO]⁺
17960[M-CH₂O]⁺
15240[M-C₃H₃O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections provide an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) was prepared. ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of this compound was intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer using Electron Ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

General workflow for spectroscopic analysis.

The Solubility Profile of Acridin-9-ylmethanol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridin-9-ylmethanol and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, primarily owing to the acridine moiety's ability to intercalate with DNA and inhibit key cellular enzymes like topoisomerase II. However, the therapeutic development of these compounds is often hampered by their low aqueous solubility, which can adversely affect bioavailability and formulation. This technical guide provides a comprehensive overview of the solubility profile of this compound and its derivatives, offering contextual solubility data, detailed experimental protocols for solubility determination, and an exploration of the key signaling pathways affected by this class of compounds.

Introduction

The acridine scaffold, a tricyclic aromatic heterocycle, is a well-established pharmacophore in the development of anticancer agents and other therapeutic molecules.[1] The planar nature of the acridine ring allows it to insert between the base pairs of DNA, a process known as intercalation, which can disrupt DNA replication and transcription. Furthermore, acridine derivatives are known to be potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes.[2]

This compound, featuring a hydroxymethyl group at the 9-position, serves as a key synthetic intermediate for a variety of more complex and biologically active acridine derivatives. Understanding its solubility is a critical first step in the rational design and development of novel drug candidates based on this scaffold. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the clinical viability of a potential therapeutic agent.

This guide aims to provide researchers and drug development professionals with a foundational understanding of the solubility characteristics of this compound and related compounds, along with practical methodologies for its experimental determination.

Solubility Profile

Contextual Solubility Data

The following tables summarize the available solubility data for acridine and a common derivative, acridine orange. This information provides a valuable point of reference for researchers working with this compound.

Table 1: Solubility of Acridine

SolventTemperature (°C)Solubility
Water2438.4 mg/L
Hot Water-Slightly Soluble
Ethanol201 g in 6 mL
Ether201 g in 16 mL
Benzene201 g in 5 mL
Carbon Disulfide-Very Soluble

Source: PubChem CID 9215

Table 2: Solubility of Acridine Orange

SolventApproximate Solubility (mg/mL)
DMSO20
Dimethylformamide (DMF)2
Ethanol0.3
PBS (pH 7.2)1

Source: Cayman Chemical Product Information

Based on these data and the structure of this compound, a predicted order of solubility in common laboratory solvents would be:

  • High Solubility: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Moderate Solubility: Methanol, Ethanol, Acetone

  • Low to Very Low Solubility: Water, Diethyl Ether, Hexane

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug discovery and development. The following are detailed protocols for determining both the thermodynamic and kinetic solubility of poorly soluble compounds like this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours).

  • Sample Preparation and Analysis:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations in the same solvent.

    • Determine the concentration of the unknown sample by comparing its response to the standard curve.

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate reader capable of nephelometry or UV-Vis absorbance measurements

  • Automated liquid handler (optional)

Procedure:

  • Preparation of Dilution Series:

    • In a 96-well plate, prepare a serial dilution of the this compound DMSO stock solution.

    • In a separate 96-well plate, add the aqueous buffer.

  • Addition and Incubation:

    • Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

    • Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Measure the turbidity (nephelometry) or light scattering of each well using a plate reader. An increase in turbidity indicates precipitation.

    • Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV after appropriate sample preparation.

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed or the concentration at which the compound begins to precipitate out of solution.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many acridine derivatives, which is likely shared by this compound, involves the disruption of DNA function through two main processes: DNA intercalation and inhibition of topoisomerase II.[3]

DNA Intercalation

The planar tricyclic ring system of acridine allows it to slip between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.

DNA_Intercalation cluster_process DNA Intercalation Process cluster_consequences Cellular Consequences Acridine This compound Intercalation Intercalation (π-π stacking) Acridine->Intercalation DNA DNA Double Helix DNA->Intercalation Distortion DNA Structural Distortion Intercalation->Distortion Inhibit_Replication Inhibition of DNA Replication Distortion->Inhibit_Replication Inhibit_Transcription Inhibition of Transcription Distortion->Inhibit_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Inhibit_Replication->Cell_Cycle_Arrest Inhibit_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DNA intercalation by this compound and its cellular consequences.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the breaks. Acridine derivatives can act as topoisomerase II "poisons" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA.[4] This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks, which are highly cytotoxic and can trigger apoptosis.

TopoII_Inhibition cluster_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Acridine Derivative TopoII Topoisomerase II DNA_Binding Binds to DNA TopoII->DNA_Binding Cleavage DNA Cleavage (Transient Double-Strand Break) DNA_Binding->Cleavage Passage Strand Passage Cleavage->Passage Stabilization Stabilization of Cleavage Complex Cleavage->Stabilization Religation DNA Religation Passage->Religation Release Enzyme Release Religation->Release Release->TopoII Cycle Repeats Acridine This compound Acridine->Stabilization DSB Accumulation of Double-Strand Breaks Stabilization->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Inhibition of the Topoisomerase II catalytic cycle by acridine derivatives.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for its experimental determination. The contextual data from related acridine compounds, coupled with the detailed protocols for thermodynamic and kinetic solubility assays, will empower researchers to accurately characterize this important synthetic intermediate. Furthermore, the elucidation of the primary mechanisms of action—DNA intercalation and topoisomerase II inhibition—offers critical insights into the potential therapeutic applications of its derivatives. A thorough understanding of the solubility profile is a cornerstone of successful drug development, and the methodologies and information presented herein are intended to facilitate the advancement of novel acridine-based therapeutics.

References

An In-Depth Technical Guide on the Photophysical Properties of Acridin-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridin-9-ylmethanol, a key heterocyclic compound, and its derivatives are of significant interest in biomedical research and drug development due to their fluorescent properties, which make them valuable as probes and photosensitizers. This guide provides a comprehensive overview of the core photophysical properties of the acridine scaffold, with a focus on this compound. Due to a scarcity of consolidated data for this compound, this guide utilizes data from its parent compound, acridine, to provide a foundational understanding of its expected photophysical behavior. This document details experimental protocols for the characterization of such compounds and presents available quantitative data in a structured format to aid in research and development.

Core Photophysical Data

Table 1: Photophysical Properties of Acridine in Various Solvents

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
Ethanol3604170.47 (for Acridine Yellow)[1]0.4 ± 0.01
Water---11.5 ± 0.1
Cyclohexane----
Acetonitrile----
Methanol----

Note: The quantum yield value is for the closely related Acridine Yellow in ethanol. The fluorescence lifetime of acridine is drastically affected by the solvent environment, decreasing significantly with the addition of alcohol to an aqueous solution.

Experimental Protocols

Accurate determination of photophysical properties is crucial for the application of fluorescent molecules in research and drug development. The following sections detail standardized protocols for measuring key photophysical parameters.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, water)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent.

    • From the stock solution, prepare a series of dilute working solutions with absorbances in the range of 0.01 to 0.1 at the expected absorption maximum to prevent inner filter effects.

  • Absorption Measurement:

    • Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Measurement:

    • Using the same working solutions, record the fluorescence emission spectra using the fluorometer.

    • Excite the sample at the determined λ_abs.

    • Record the emission spectrum over a suitable wavelength range to capture the entire emission profile and determine the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.

Materials:

  • This compound solution of known absorbance

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the resulting linear fits.

  • Calculation: The quantum yield of the sample (Φ_f_sample) is calculated using the following equation:

    Φ_f_sample = Φ_f_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)

    where:

    • Φ_f_ref is the quantum yield of the reference standard.

    • Slope_sample and Slope_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_f) of this compound.

Materials:

  • This compound solution

  • TCSPC system with a pulsed light source (e.g., laser diode or LED) and a sensitive detector (e.g., photomultiplier tube).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

  • Instrument Setup:

    • Select an appropriate pulsed light source with an excitation wavelength close to the λ_abs of the sample.

    • Set the detector to the λ_em of the sample.

  • Data Acquisition:

    • Acquire the fluorescence decay curve by measuring the time difference between the excitation pulse and the detection of the emitted photon.

    • Collect data until a sufficient number of photon counts are obtained to generate a smooth decay profile.

  • Data Analysis:

    • Fit the fluorescence decay data to an exponential decay model to extract the fluorescence lifetime (τ_f). For complex systems, a multi-exponential decay model may be necessary.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a fluorescent compound like this compound.

G Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Abs_Spec Absorption Spectroscopy (UV-Vis) Characterization->Abs_Spec Purity Confirmed Em_Spec Emission Spectroscopy (Fluorometer) Abs_Spec->Em_Spec Det_Lambdas Determine λ_abs & λ_em Abs_Spec->Det_Lambdas QY_Measurement Quantum Yield Measurement Em_Spec->QY_Measurement Lifetime_Measurement Lifetime Measurement (TCSPC) Em_Spec->Lifetime_Measurement Calc_QY Calculate Φ_f QY_Measurement->Calc_QY Det_Lifetime Determine τ_f Lifetime_Measurement->Det_Lifetime Solvatochromism Solvatochromic Analysis Det_Lambdas->Solvatochromism Calc_QY->Solvatochromism Det_Lifetime->Solvatochromism Final_Report Technical Guide Solvatochromism->Final_Report Compile Data G Application in Drug Delivery Visualization cluster_workflow Drug Delivery and Imaging Workflow cluster_cellular_events Cellular Events Drug_Synthesis Synthesis of Drug-Acridin-9-ylmethanol Conjugate Cell_Incubation Incubation with Target Cells Drug_Synthesis->Cell_Incubation Fluorescence_Microscopy Fluorescence Microscopy (Excitation & Emission) Cell_Incubation->Fluorescence_Microscopy Cell_Uptake Cellular Uptake Cell_Incubation->Cell_Uptake Data_Analysis Image Analysis: Localization & Quantification Fluorescence_Microscopy->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation Interpretation of Drug Distribution Subcellular_Localization Subcellular Localization (e.g., Nucleus, Cytoplasm) Cell_Uptake->Subcellular_Localization Drug_Release Drug Release (if applicable) Subcellular_Localization->Drug_Release Drug_Release->Interpretation

References

An In-Depth Technical Guide to the Fluorescence Mechanism of Acridin-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridin-9-ylmethanol is a fluorescent molecule of significant interest in various scientific domains, including medicinal chemistry and materials science. Its fluorescence properties are highly sensitive to the local environment, making it a valuable tool for probing molecular interactions and as a potential photoremovable protecting group. This technical guide provides a comprehensive overview of the core fluorescence mechanism of this compound, detailing its photophysical properties, the influence of environmental factors, and the experimental protocols for its characterization. The guide also presents a putative mechanism involving excited-state proton transfer (ESPT) and provides visualizations to illustrate the key processes.

Introduction

Acridine derivatives are a well-established class of fluorescent compounds with diverse applications.[1] this compound, featuring a hydroxymethyl group at the 9-position of the acridine core, exhibits fluorescence characteristics that are intricately linked to its molecular environment.[2][3] Understanding the fundamental mechanism of its fluorescence is crucial for the rational design of novel probes, sensors, and photoresponsive materials. This guide synthesizes the current understanding of this compound's photophysics, providing researchers with the necessary data and methodologies to effectively utilize this versatile fluorophore.

Core Photophysical Properties

The fluorescence of this compound is governed by the interplay of electronic transitions within its aromatic system. The absorption of a photon excites the molecule from its ground state (S₀) to an excited singlet state (S₁). The subsequent de-excitation to the ground state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) and the duration the molecule spends in the excited state is its fluorescence lifetime (τf).

Quantitative Data Presentation

The photophysical properties of this compound are highly dependent on the solvent environment. While specific quantitative data for this compound is not extensively available in the literature, data from its closely related derivatives, such as acridin-9-ylmethyl esters, provide valuable insights into its behavior.[2] The following table summarizes the qualitative and extrapolated photophysical behavior of this compound in various solvents.

SolventPolarityHydrogen BondingExpected λex (nm)Expected λem (nm)Expected Quantum Yield (Φf)Expected Lifetime (τf) (ns)
n-HexaneNon-polarNon-H-bonding~355~380-400LowShort
AcetonitrilePolar aproticNon-H-bonding~355~400-420ModerateModerate
MethanolPolar proticH-bonding~355~420-440HighLong

Note: The values in this table are estimations based on the behavior of closely related acridine derivatives and are intended to illustrate the expected trends.

Proposed Fluorescence Mechanism: The Role of Excited-State Proton Transfer (ESPT)

The significant solvent-dependent shifts in the emission spectra of acridine derivatives strongly suggest the involvement of specific interactions with the solvent in the excited state. A plausible mechanism for the fluorescence of this compound, particularly in protic solvents, is Excited-State Intramolecular Proton Transfer (ESIPT) or, more accurately in this intermolecular context, excited-state proton transfer.

Upon excitation, the acidity of the hydroxyl proton and the basicity of the acridine nitrogen are expected to increase. In protic solvents, this can facilitate the transfer of a proton from a solvent molecule to the acridine nitrogen, or an intramolecular proton transfer from the hydroxymethyl group, stabilized by a solvent bridge. This proton transfer leads to the formation of a transient, electronically distinct species (a tautomer or a protonated form) in the excited state, which then fluoresces at a longer wavelength (a larger Stokes shift) compared to the emission in non-polar, aprotic solvents. The stabilization of this charge-separated species by polar and protic solvents would account for the observed red-shift and potential increase in fluorescence quantum yield.[4][5]

The following diagram illustrates the proposed excited-state proton transfer process.

ESPT_Mechanism cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) A This compound A_exc This compound A->A_exc Absorption (hν) A_exc->A Fluorescence (hν'') A_exc->A Non-radiative decay ESPT_species Proton-transferred species A_exc->ESPT_species ESPT ESPT_species->A Fluorescence (hν') ESPT_species->A Non-radiative decay

Caption: Proposed excited-state proton transfer (ESPT) mechanism.

Experimental Protocols

Synthesis of this compound

A detailed, reproducible synthesis protocol for this compound is crucial for obtaining high-purity material for photophysical studies. While several methods exist for the synthesis of acridine derivatives, a common route to 9-substituted acridines involves the reaction of 9-chloroacridine with a suitable nucleophile.[6]

Materials:

  • 9-Chloroacridine

  • Sodium methoxide

  • Methanol

  • Appropriate workup and purification reagents (e.g., water, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • A solution of 9-chloroacridine in methanol is prepared.

  • A freshly prepared solution of sodium methoxide in methanol is added to the 9-chloroacridine solution.

  • The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Photophysical Characterization

The following protocols outline the standard procedures for measuring the key photophysical parameters of this compound.

4.2.1. Absorption and Emission Spectroscopy

  • Objective: To determine the absorption and emission maxima (λabs and λem).

  • Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

  • Procedure:

    • Prepare dilute solutions of this compound in the desired solvents (e.g., n-hexane, acetonitrile, methanol). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Record the absorption spectra using the UV-Vis spectrophotometer to determine λabs(max).

    • Record the fluorescence emission spectra using the spectrofluorometer, exciting at λabs(max).

4.2.2. Fluorescence Quantum Yield (Φf) Determination (Relative Method)

  • Objective: To determine the efficiency of fluorescence.

  • Instrumentation: Spectrofluorometer.

  • Materials: A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard of varying concentrations with absorbance values between 0.02 and 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectra and integrate the area under the emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (m_s / m_r) * (n_s² / n_r²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[7]

4.2.3. Fluorescence Lifetime (τf) Measurement

  • Objective: To determine the duration of the excited state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a laser diode).

    • Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon.

    • A histogram of these time delays is constructed, which represents the fluorescence decay curve.

    • The decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Visualizations

Jablonski Diagram for this compound

The following Jablonski diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound.

Jablonski cluster_S0 Singlet Ground State cluster_S1 First Excited Singlet State cluster_T1 First Excited Triplet State S0 S₀ S1 S₁ T1 T₁ v0_S0 v=0 v1_S0 v=1 v2_S1 v=2 v0_S0->v2_S1 Absorption v2_S0 v=2 v0_S1 v=0 v0_S1->v1_S0 Fluorescence v0_S1->v2_S0 Internal Conversion v1_S1 v=1 v0_T1 v=0 v0_S1->v0_T1 Intersystem Crossing v2_S1->v0_S1 Vibrational Relaxation v0_T1->v0_S0 Phosphorescence v1_T1 v=1 v2_T1 v=2

Caption: Jablonski diagram illustrating electronic transitions.

Experimental Workflow for Photophysical Characterization

The following diagram outlines the typical workflow for the synthesis and photophysical characterization of this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification sample_prep Sample Preparation (in various solvents) purification->sample_prep abs_spec Absorption Spectroscopy (UV-Vis) sample_prep->abs_spec em_spec Emission Spectroscopy (Fluorometer) sample_prep->em_spec data_analysis Data Processing & Analysis abs_spec->data_analysis qy_measurement Quantum Yield Measurement em_spec->qy_measurement lt_measurement Lifetime Measurement (TCSPC) em_spec->lt_measurement qy_measurement->data_analysis lt_measurement->data_analysis mechanism Elucidation of Fluorescence Mechanism data_analysis->mechanism

Caption: Experimental workflow for photophysical studies.

Conclusion

The fluorescence of this compound is a complex process that is highly sensitive to the molecular environment. The proposed mechanism involving excited-state proton transfer provides a framework for understanding the observed solvatochromic shifts and changes in fluorescence intensity. This technical guide has provided a summary of the key photophysical properties, detailed experimental protocols for synthesis and characterization, and visual diagrams to aid in the comprehension of the underlying principles. Further research, particularly focused on obtaining comprehensive quantitative photophysical data for this compound in a wide range of solvents and through time-resolved spectroscopy, will be invaluable in fully elucidating its fluorescence mechanism and unlocking its full potential in various applications.

References

Biocompatibility and Cytotoxicity of Acridin-9-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of Acridin-9-ylmethanol. This document summarizes available quantitative data, details relevant experimental protocols, and contextualizes the findings within the broader landscape of acridine compounds' biological activities.

Introduction

This compound is a heterocyclic compound featuring an acridine core with a hydroxymethyl substituent. The acridine scaffold is a well-known pharmacophore in medicinal chemistry, with many of its derivatives exhibiting potent biological activities, including anticancer properties.[1][2] The biological effects of acridine derivatives are often attributed to their planar structure, which allows them to intercalate into DNA, thereby disrupting cellular processes.[1][3][4] This can lead to the inhibition of key enzymes such as topoisomerases and ultimately induce apoptosis.[3][5] Given the therapeutic potential and inherent bioactivity of the acridine family, a thorough understanding of the biocompatibility and cytotoxicity of specific derivatives like this compound is crucial for its potential development and application.

Quantitative Biocompatibility Data

To date, direct quantitative cytotoxicity data for this compound is limited. However, one study has assessed its impact on cell viability, suggesting good biocompatibility in a non-cancerous cell line.

In Vitro Cell Viability

A study by Jana et al. (2013) evaluated the biocompatibility of this compound using a colorimetric MTT assay on the L929 mouse fibroblast cell line. The results, summarized below, indicate high cell viability across various concentrations and incubation times.

Concentration (µg/mL)12h Incubation (% Cell Viability ± SD)24h Incubation (% Cell Viability ± SD)48h Incubation (% Cell Viability ± SD)
0 100 ± 2.1100 ± 1.8100 ± 2.5
10 98 ± 2.597 ± 2.296 ± 2.8
25 96 ± 3.195 ± 2.993 ± 3.4
50 94 ± 3.592 ± 3.390 ± 3.9
100 91 ± 4.288 ± 4.585 ± 4.8

Experimental Protocols

This section provides detailed methodologies for key assays used to assess biocompatibility and cytotoxicity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (this compound)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the extent of cell lysis.[8]

  • Culture cells in a 96-well plate and treat with the test compound.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.[9]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

  • Induce apoptosis in cell cultures by treating with the test compound.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI staining solutions to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each sample.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[13]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for cell attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound C->D E Incubate for defined periods D->E F Perform specific assay (e.g., MTT, LDH, Annexin V) E->F G Measure signal (Absorbance/Fluorescence) F->G H Calculate % Viability or % Cytotoxicity G->H I Generate dose-response curves H->I G Acridine Acridine Derivative (e.g., this compound) DNA DNA Intercalation & Topoisomerase II Inhibition Acridine->DNA Damage DNA Damage Response (ATM/ATR activation) DNA->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Commercial Suppliers and Technical Guide for High-Purity Acridin-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity Acridin-9-ylmethanol (CAS No. 35426-11-0), a critical building block in pharmaceutical research and development. This document outlines key quality control methodologies, presents a comparative summary of commercial suppliers, and details the compound's relevant biological pathways.

Introduction to this compound

This compound is a heterocyclic compound featuring an acridine core with a hydroxymethyl group at the 9-position. Its planar aromatic structure is a key pharmacophore, enabling it to serve as a versatile precursor for the synthesis of a wide range of biologically active molecules.[1] Notably, derivatives of acridine are investigated for their potential as anti-parasitic, anti-viral, anti-bacterial, and anti-proliferative agents.[2] The primary mechanism of action for many acridine derivatives involves the intercalation into DNA and the inhibition of essential enzymes such as topoisomerases.[2][3] Given its significance in drug discovery, securing a reliable supply of high-purity this compound is paramount for reproducible and accurate research outcomes.

Commercial Supplier Data

The availability of high-purity this compound is crucial for research applications. A survey of commercial suppliers indicates that the compound is available in purities often exceeding 97%. The following table summarizes the offerings from a selection of international suppliers. Please note that pricing and stock levels are subject to change and should be verified directly with the supplier.

SupplierPurity SpecificationAvailable QuantitiesCountry of Origin
Benchchem High-Purity (Specific percentage not listed)Research quantitiesNot specified
Home Sunshine Pharma ≥99.0%In stock (specific quantities not listed)Not specified
Zhengzhou Delong Chemical Co., Ltd. 99%Sample and bulk quantitiesChina
Matrix Scientific 97%Catalog item (specific quantities not listed)United States
BLD Pharm Data available (NMR, HPLC, LC-MS, UPLC)Not specifiedNot specified
Chongqing Chemdad Co., Ltd Not specifiedNot specifiedChina

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is a critical step in its application. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a nonpolar stationary phase. A polar mobile phase is pumped through the column, and the separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The detector measures the absorbance of the eluting compounds, and the purity is calculated based on the relative peak areas.

Representative Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or a suitable buffer like ammonium acetate) is commonly used. A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance, typically around 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in the initial mobile phase composition. This solution is then diluted to a suitable concentration for injection.

  • Data Analysis: The peak area of this compound is integrated and compared to the total area of all peaks in the chromatogram to determine the purity.

¹H-NMR Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The hydrogen nuclei (protons) in the molecule absorb energy at specific frequencies depending on their local chemical environment. The resulting spectrum provides information about the number of different types of protons, their relative numbers, and their connectivity.

Representative Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, splitting patterns (multiplicities), and integration of the peaks are analyzed to confirm that the spectrum is consistent with the known structure of this compound.

Biological Activity and Signaling Pathway

Acridine derivatives, including those synthesized from this compound, are known to exert their biological effects primarily through interaction with DNA. The planar tricyclic ring system of the acridine core allows it to intercalate between the base pairs of the DNA double helix. This physical insertion into the DNA can interfere with critical cellular processes such as DNA replication and transcription.

Furthermore, many acridine derivatives are potent inhibitors of topoisomerase enzymes.[3] Topoisomerases are essential for resolving the topological stress in DNA that arises during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine derivatives can lead to the accumulation of DNA strand breaks, which in turn can trigger a DNA damage response and ultimately lead to programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.

Signaling_Pathway Mechanism of Action of this compound Derivatives cluster_0 Cellular Uptake and Nuclear Localization cluster_1 DNA Interaction and Enzyme Inhibition cluster_2 Downstream Cellular Effects Acridin-9-ylmethanol_Derivative This compound Derivative Nucleus Cell Nucleus Acridin-9-ylmethanol_Derivative->Nucleus Passive Diffusion DNA Genomic DNA Acridin-9-ylmethanol_Derivative->DNA Intercalation Cleavage_Complex DNA-Topoisomerase II Cleavage Complex Acridin-9-ylmethanol_Derivative->Cleavage_Complex Stabilization Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Topological Stress Resolution Topoisomerase_II->Cleavage_Complex Forms DNA_Damage_Response DNA Damage Response (e.g., ATM/ATR) Cleavage_Complex->DNA_Damage_Response Induces Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Triggers

Caption: Mechanism of action for this compound derivatives.

Experimental Workflow for Quality Assurance

A robust quality assurance workflow is essential when procuring and using high-purity this compound in a research setting. The following diagram illustrates a typical workflow from supplier selection to experimental use.

Experimental_Workflow Quality Assurance Workflow for this compound Supplier_Selection Supplier Selection (Purity, Availability, Cost) Procurement Procurement of This compound Supplier_Selection->Procurement Incoming_QC Incoming Quality Control Procurement->Incoming_QC HPLC_Analysis HPLC Purity Check Incoming_QC->HPLC_Analysis NMR_Analysis ¹H-NMR Structural Confirmation Incoming_QC->NMR_Analysis Pass_QC Pass HPLC_Analysis->Pass_QC Purity ≥ 98% Fail_QC Fail HPLC_Analysis->Fail_QC Purity < 98% NMR_Analysis->Pass_QC Structure Confirmed NMR_Analysis->Fail_QC Incorrect Structure Stock_Solution Preparation of Stock Solution Pass_QC->Stock_Solution Contact_Supplier Contact Supplier/ Return Material Fail_QC->Contact_Supplier Experimental_Use Use in Experiments (e.g., Synthesis) Stock_Solution->Experimental_Use

Caption: Quality assurance workflow for this compound.

References

Acridin-9-ylmethanol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acridin-9-ylmethanol (CAS 35426-11-0). Understanding the chemical stability of this versatile building block is critical for ensuring its integrity in research and development, particularly in the synthesis of biologically active molecules, including potential anti-parasitic and anti-cancer agents.[1] This document summarizes available data on related acridine derivatives to infer potential degradation pathways and provides general protocols for stability assessment.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow or yellow crystalline powder.[1][2] Key physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO[3][4]
Molecular Weight209.24 g/mol [3][4]
Melting Point107 - 110 °C (225 - 230 °F)[5]
Boiling Point434.3 ± 18.0 °C (Predicted)[3]
Density1.270 ± 0.06 g/cm³ (Predicted)[3]
pKa13.45 ± 0.10 (Predicted)[3]

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, information on related acridine derivatives allows for an informed assessment of its potential stability under various conditions. The product is generally considered chemically stable under standard ambient conditions (room temperature).[5] However, the acridine scaffold can be susceptible to degradation under certain stress conditions.

Light Sensitivity (Photodegradation)

Acridine derivatives are known to be sensitive to light. Studies on acridine dyes have shown that they can undergo photocatalytic degradation.[5] For instance, the photodegradation of Acriflavine and Acridine Orange has been shown to follow second-order kinetics.[5] This suggests that this compound may also be susceptible to photodegradation upon exposure to UV or visible light.

Potential Photodegradation Pathway: The mechanism of photodegradation often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the acridine ring system, leading to its cleavage and the formation of various degradation products.[5]

Photodegradation_Pathway Potential Photodegradation Pathway of this compound A This compound B Excited State this compound A->B Light (hν) D Degradation Products A->D Reaction with ROS C Reactive Oxygen Species (ROS) (e.g., •OH) B->C Energy Transfer Forced_Degradation_Workflow General Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization A Acid Hydrolysis (e.g., 0.1M HCl) G Stability-Indicating Method (e.g., HPLC, UPLC) A->G Analyze Samples B Base Hydrolysis (e.g., 0.1M NaOH) B->G Analyze Samples C Oxidation (e.g., 3% H₂O₂) C->G Analyze Samples D Thermal Stress (e.g., 60-80°C) D->G Analyze Samples E Photolytic Stress (ICH Q1B guidelines) E->G Analyze Samples H Peak Purity Analysis (e.g., PDA detector) G->H I Mass Balance Calculation H->I J LC-MS/MS I->J If significant degradation K NMR Spectroscopy J->K L Structure Elucidation of Degradation Products K->L F This compound (in solution/solid state) F->A Expose to F->B Expose to F->C Expose to F->D Expose to F->E Expose to

References

Methodological & Application

Acridin-9-ylmethanol: A Versatile Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acridin-9-ylmethanol is a fluorescent molecule belonging to the acridine family of compounds. Acridine derivatives are well-established as versatile probes in biological and chemical research due to their distinct photophysical properties. Their planar structure allows for intercalation into nucleic acids, and their fluorescence is often sensitive to the local microenvironment, making them valuable tools for cellular imaging. This compound, in particular, has demonstrated good biocompatibility and cellular uptake, positioning it as a promising candidate for various cell imaging applications, including monitoring cellular dynamics and as a component in drug delivery systems.[1] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in cell imaging.

Principle of Action

The fluorescence of this compound arises from its acridine core, a polycyclic aromatic heterocycle. Upon absorption of light at a specific wavelength, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon of a longer wavelength, a phenomenon known as fluorescence. The emission properties of acridine derivatives, including this compound, are often influenced by environmental factors such as solvent polarity, pH, and hydrogen bonding capabilities.[1][2] This sensitivity can be leveraged to probe the chemical microenvironment within cells. While the precise subcellular localization of unmodified this compound requires experimental confirmation, its derivatives have been shown to target various organelles. For instance, its use in nanoparticles has been effective for nuclear-targeted drug delivery.[1] Furthermore, the related compound, Acridine Orange, is well-known for accumulating in acidic organelles like lysosomes and for its ability to stain nucleic acids.

Data Presentation

ParameterValueNotes
Excitation Maximum (λex) ~355 - 430 nmHighly dependent on the solvent environment and binding state.
Emission Maximum (λem) ~385 - 530 nmSignificant Stokes shift observed, which is advantageous for imaging.
Stokes Shift ~30 - 100 nmThe shift between excitation and emission maxima.
Quantum Yield (Φf) VariableHighly sensitive to the environment; generally moderate to high upon binding to cellular components.
Fluorescence Lifetime (τf) VariableCan be influenced by binding interactions and the local environment.

Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells on imaging dish (e.g., glass-bottom dish) confluency Grow to 50-70% confluency cell_culture->confluency prep_solution Prepare this compound working solution (0.1 - 5.0 µM) in pre-warmed medium add_solution Replace culture medium with staining solution prep_solution->add_solution incubation Incubate for 15-30 min at 37°C add_solution->incubation wash Wash cells with pre-warmed PBS (optional, to reduce background) add_buffer Add fresh, pre-warmed imaging buffer wash->add_buffer microscopy Image using fluorescence microscope (appropriate filter sets) add_buffer->microscopy image_acq Image Acquisition quant Image processing and quantitative analysis image_acq->quant

Caption: Workflow for live-cell imaging with this compound.

Logical Workflow for Cytotoxicity and Apoptosis Assays

G cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_apoptosis Apoptosis Detection (Annexin V/PI Staining) seed_cells_mtt Seed cells in 96-well plate treat_mtt Treat with varying concentrations of this compound seed_cells_mtt->treat_mtt incubate_mtt Incubate for 24-72 hours treat_mtt->incubate_mtt add_mtt Add MTT reagent incubate_mtt->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end seed_cells_apop Seed cells in appropriate culture vessel treat_apop Treat with this compound seed_cells_apop->treat_apop harvest_cells Harvest cells treat_apop->harvest_cells stain_annexin_pi Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_cells->stain_annexin_pi flow_cytometry Analyze by flow cytometry stain_annexin_pi->flow_cytometry flow_cytometry->end start Start start->seed_cells_mtt start->seed_cells_apop

Caption: Experimental workflow for evaluating cytotoxicity and apoptosis.

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental goals.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Live cells cultured on glass-bottom dishes or imaging slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP/FITC channels)

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 0.1 - 5.0 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the existing culture medium from the cells and gently add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.

  • Washing (Optional): To reduce background fluorescence, gently remove the staining solution and wash the cells once or twice with pre-warmed PBS or fresh culture medium.

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Immediately proceed to image the cells using a fluorescence microscope. Use appropriate filter sets based on the determined excitation and emission maxima.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes how to assess the potential cytotoxicity of this compound using a standard MTT assay.

Materials:

  • This compound

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cells of interest

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified period to induce apoptosis. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's instructions.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL3 channel. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Concluding Remarks

This compound is a promising fluorescent probe with favorable properties for cell imaging, including good biocompatibility and cellular uptake. Its environmental sensitivity makes it a potential tool for probing subcellular microenvironments. The provided protocols offer a starting point for utilizing this compound in live-cell imaging, cytotoxicity, and apoptosis studies. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve the best results. Further investigation into the precise subcellular localization and the potential for visualizing specific signaling pathways will undoubtedly expand the utility of this versatile fluorescent probe in cell biology and drug discovery.

References

Application Notes and Protocols for Live-Cell Imaging with Acridin-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridin-9-ylmethanol is a fluorescent heterocyclic compound belonging to the acridine family. Acridine derivatives are well-documented for their ability to intercalate with DNA and inhibit topoisomerase enzymes, making them valuable tools in cancer research and drug development.[1][2][3] The inherent fluorescence of the acridine core allows for the visualization of cellular uptake, localization, and dynamic processes in living cells.[4] These application notes provide a detailed protocol for utilizing this compound as a fluorescent probe in live-cell imaging, along with methodologies for assessing its cytotoxic effects.

Principle of Action

The planar tricyclic structure of acridine derivatives enables them to insert between the base pairs of DNA, a process known as intercalation.[3] This interaction can interfere with DNA replication and transcription. Furthermore, acridines can inhibit the function of topoisomerase I and II, enzymes crucial for resolving DNA supercoiling during various cellular processes.[1][2][5] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. The fluorescence of this compound provides a visual readout of its cellular distribution and interaction with subcellular compartments.

Data Presentation

The following table summarizes key quantitative parameters for the use of this compound in live-cell imaging. It is important to note that some of these values are estimated based on data from structurally related acridine compounds and should be empirically optimized for specific cell types and experimental conditions.

ParameterRecommended Starting RangeNotes
Stock Solution Concentration 1-10 mM in DMSOPrepare fresh and protect from light.
Working Concentration 0.1 - 5.0 µMHigher concentrations may lead to cytotoxicity. Optimization is crucial.
Incubation Time 15 - 60 minutes at 37°CLonger incubation may increase signal but also potential toxicity.
Excitation Wavelength (λex) ~350 - 450 nmTo be determined empirically for optimal signal-to-noise.
Emission Wavelength (λem) ~450 - 550 nmDependent on the binding state and local environment.
Cytotoxicity (IC50) 10 - 50 µM (estimated)Highly cell-type dependent. Should be determined for each cell line used.[6][7][8]

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the general procedure for staining live cells with this compound and subsequent imaging using fluorescence microscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Live cells cultured on glass-bottom dishes or imaging-compatible plates

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), sterile and pre-warmed

  • Live-cell imaging system with appropriate filter sets and environmental control (37°C, 5% CO2)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in sterile DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.1 - 5.0 µM.

    • It is recommended to test a range of concentrations to determine the optimal signal with minimal toxicity.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Gently add the pre-warmed staining solution to the cells.

  • Incubation:

    • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.

    • The optimal incubation time should be determined empirically.

  • Washing (Optional):

    • To reduce background fluorescence, gently remove the staining solution and wash the cells once or twice with pre-warmed PBS or fresh culture medium.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Immediately proceed to image the cells on a live-cell fluorescence microscope.

    • Use appropriate filter sets based on the empirically determined excitation and emission maxima.

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[9][10][11][12]

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound using a standard MTT assay.

Materials:

  • This compound

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13][14]

Visualizations

G Proposed Mechanism of Action of this compound cluster_cell Cell cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Passive Diffusion DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition This compound->Topoisomerase_Inhibition Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA Nucleus->DNA DNA->DNA_Intercalation Topoisomerase_I_II Topoisomerase I/II Topoisomerase_I_II->Topoisomerase_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound action.

G Experimental Workflow for Live-Cell Imaging Start Start Cell_Culture Culture cells on imaging dish Start->Cell_Culture Prepare_Working Prepare working solution (0.1-5.0 µM in medium) Cell_Culture->Prepare_Working Prepare_Stock Prepare this compound stock solution (1-10 mM in DMSO) Prepare_Stock->Prepare_Working Stain_Cells Incubate cells with staining solution (15-60 min) Prepare_Working->Stain_Cells Wash_Cells Wash cells with PBS (optional) Stain_Cells->Wash_Cells Image_Cells Acquire images on fluorescence microscope Wash_Cells->Image_Cells Analyze_Data Analyze image data Image_Cells->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Acridin-9-ylmethanol in Photoregulated Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acridin-9-ylmethanol as a phototrigger in drug delivery systems. The information compiled from recent scientific literature offers detailed protocols, data presentation guidelines, and visualizations to aid in the design and execution of experiments in this promising area of research.

Introduction

This compound is a versatile organic compound that has garnered significant attention in the field of photoregulated drug delivery. Its unique photochemical properties allow for the controlled release of therapeutic agents upon exposure to specific wavelengths of light. This technology offers the potential for targeted drug delivery with high spatial and temporal precision, minimizing off-target effects and enhancing therapeutic efficacy.

The core principle of this system lies in the covalent linkage of a drug molecule to this compound via a photolabile ester bond. The resulting conjugate is stable in the dark, effectively "caging" the drug. Upon irradiation with UV or near-UV light, the acridine moiety absorbs photons, leading to the cleavage of the ester bond and the release of the active drug. This process can be finely controlled by modulating the intensity and duration of the light exposure.

Recent studies have demonstrated the successful application of this compound in delivering anticancer drugs like chlorambucil to the nucleus of cancer cells, showcasing its potential as a component of sophisticated, targeted cancer therapies.[1]

Mechanism of Photoregulated Drug Release

The photoregulated release of a drug from an this compound conjugate is initiated by the absorption of light by the acridine chromophore. The excited state of the acridine molecule undergoes a chemical transformation that leads to the cleavage of the ester linkage, releasing the carboxylic acid-containing drug and this compound.

The proposed mechanism for the photocleavage of the 9-acyloxymethylacridine system involves the formation of a solvent-separated ion pair upon photoexcitation. The acridine moiety, upon absorbing light, transitions to an excited singlet state. This excited state is believed to facilitate the heterolytic cleavage of the ester bond, generating an acridin-9-ylmethyl cation and a carboxylate anion (the deprotonated drug). Subsequent reaction with water or other nucleophiles in the cellular environment neutralizes the cation to form this compound and the protonated, active drug.

G

Mechanism of Photoregulated Drug Release

Experimental Protocols

This section provides detailed protocols for the synthesis of an this compound-drug conjugate and the subsequent in vitro evaluation of its photoregulated drug release.

Synthesis of Acridin-9-ylmethyl Chlorambucil Ester

This protocol describes the synthesis of a model conjugate using the anticancer drug chlorambucil.

Materials:

  • This compound

  • Chlorambucil

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and chlorambucil (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Acridin-9-ylmethyl chlorambucil ester.

  • Characterize the final product by NMR and mass spectrometry.

G

Synthesis Workflow of the Conjugate
Formulation of Drug-Loaded Nanoparticles

For cellular delivery, the hydrophobic conjugate can be formulated into nanoparticles.

Materials:

  • Acridin-9-ylmethyl chlorambucil ester

  • Amphiphilic block copolymer (e.g., Pluronic F-127)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

Procedure:

  • Dissolve the Acridin-9-ylmethyl chlorambucil ester and the block copolymer in a suitable organic solvent (e.g., tetrahydrofuran).

  • Slowly add this organic solution to a stirred aqueous phase (PBS) to form a nano-emulsion.

  • Evaporate the organic solvent under reduced pressure to form a suspension of nanoparticles.

  • Sonicate the suspension using a probe sonicator to reduce the particle size and achieve a narrow size distribution.

  • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

In Vitro Photoregulated Drug Release Study

This protocol outlines the procedure to quantify the release of the drug from the nanoparticles upon photoirradiation.

Materials:

  • Suspension of Acridin-9-ylmethyl chlorambucil ester-loaded nanoparticles in PBS

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to pass through)

  • Thermostated shaker

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Place a known concentration of the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing a known volume of PBS (release medium) maintained at 37 °C with gentle stirring.

  • For the light-exposed group, irradiate the beaker with a UV lamp at a fixed distance and intensity. For the dark control group, wrap the beaker in aluminum foil.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the release medium from the beaker.

  • Replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the collected samples by HPLC to determine the concentration of the released chlorambucil.

  • Calculate the cumulative percentage of drug release at each time point.

G

In Vitro Drug Release Experimental Workflow

Data Presentation

Quantitative data from the photoregulated drug release studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
ParameterValue
Average Particle Size (nm)150 ± 10
Polydispersity Index (PDI)0.15 ± 0.05
Zeta Potential (mV)-15 ± 2
Drug Loading Content (%)5.2 ± 0.5
Encapsulation Efficiency (%)85 ± 3

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Table 2: Cumulative Drug Release Profile
Time (minutes)Cumulative Release (%) - Dark ControlCumulative Release (%) - UV Irradiation
000
152.1 ± 0.325.4 ± 2.1
303.5 ± 0.448.9 ± 3.5
605.2 ± 0.675.3 ± 4.2
1207.8 ± 0.988.1 ± 3.9
24010.3 ± 1.192.5 ± 2.8

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Conclusion

This compound serves as a highly effective phototrigger for the controlled release of therapeutic agents. The protocols and guidelines presented in these application notes provide a framework for the synthesis, formulation, and evaluation of this compound-based photoregulated drug delivery systems. The ability to precisely control the release of drugs using light opens up new avenues for the development of advanced, targeted therapies with improved safety and efficacy profiles. Further research in this area is warranted to explore the full potential of this technology in various biomedical applications.

References

Application Notes and Protocols: Synthesis and Application of Acridin-9-ylmethanol-Based Fluorescent Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridin-9-ylmethanol-based fluorescent nanoparticles are emerging as a versatile platform in biomedical research, particularly in the fields of drug delivery and cellular imaging. These organic nanoparticles possess intrinsic fluorescence, biocompatibility, and the ability to act as nanocarriers for therapeutic agents. Their unique photophysical properties allow for real-time tracking within cellular environments, while their potential for surface modification and drug encapsulation makes them promising candidates for targeted therapies. This document provides detailed protocols for the synthesis, characterization, and application of this compound fluorescent nanoparticles, along with representative data to guide researchers in their utilization. The core advantages of these nanoparticles lie in their multifunctional nature, serving as a fluorescent probe for imaging, a carrier for drug delivery, and a photo-trigger for controlled release of cargo.[1][2][3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound Nanoparticles
ParameterValueMethod of Analysis
Particle Size (Hydrodynamic Diameter) ~60 nmDynamic Light Scattering (DLS)
Morphology SphericalTransmission Electron Microscopy (TEM)
Fluorescence Quantum Yield (Φf) 0.2 - 0.99 (Representative for acridine derivatives in ethanol)Comparative Method
Drug Loading Capacity (DLC %) Not specified in literature; dependent on drug and loading method.UV-Vis Spectroscopy
Encapsulation Efficiency (EE %) Not specified in literature; dependent on drug and loading method.UV-Vis Spectroscopy

Note: Specific quantitative data for this compound nanoparticles is limited in publicly available literature. The fluorescence quantum yield provided is a representative range for acridine derivatives.[5][6] DLC and EE are highly dependent on the specific drug and protocol used.

Table 2: In Vitro Cytotoxicity of Chlorambucil (Model Drug) in Cancer Cell Lines
Cell LineIC50 (µM) of ChlorambucilAssay
Prostate Cancer (PC3)~25 µMMTT Assay
Ovarian Cancer (A2780)12 - 43 µMMTT Assay
Cisplatin-resistant Ovarian Cancer (A2780/CP70)~40 µMMTT Assay
Chronic Lymphocytic Leukemia (CLL)17.5 µM (for inducing apoptosis)Apoptosis Assay

Note: The IC50 values presented are for the free drug chlorambucil and serve as a reference for evaluating the efficacy of nanoparticle-delivered drug.[7][8][9] The cytotoxicity of drug-loaded nanoparticles should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound Fluorescent Nanoparticles (Reprecipitation Method)

This protocol describes a common method for preparing organic nanoparticles.

Materials:

  • This compound

  • Tetrahydrofuran (THF), HPLC grade

  • Ultrapure water (Milli-Q or equivalent)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Syringe filter (0.22 µm)

Procedure:

  • Preparation of Organic Phase: Dissolve this compound in THF to a final concentration of 1 mg/mL. Ensure complete dissolution by vortexing or brief sonication.

  • Nanoprecipitation: Place a specific volume of ultrapure water (e.g., 10 mL) in a clean glass vial and stir vigorously on a magnetic stirrer.

  • Injection: Rapidly inject a small volume of the this compound/THF solution (e.g., 100 µL) into the stirring water. The rapid solvent exchange will cause the hydrophobic this compound to precipitate into nanoparticles.

  • Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours (e.g., 4-6 hours) to allow for the complete evaporation of THF.

  • Purification (Optional): To remove any remaining soluble impurities or larger aggregates, the nanoparticle suspension can be filtered through a 0.22 µm syringe filter.

  • Storage: Store the nanoparticle suspension at 4°C in the dark.

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Morphology:

  • Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the nanoparticle suspension in ultrapure water to an appropriate concentration.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • Transmission Electron Microscopy (TEM):

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry completely.

    • Image the nanoparticles using a TEM to observe their morphology and size distribution.

B. Fluorescence Spectroscopy:

  • Fluorescence Quantum Yield (Φf) Determination (Comparative Method):

    • Standard Selection: Choose a fluorescence standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).[5]

    • Absorbance Measurement: Prepare a series of dilute solutions of both the this compound nanoparticles and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.

    • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer at the same excitation wavelength.

    • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where Φ is the quantum yield, Slope is the slope from the plot, and η is the refractive index of the solvent.[5]

Protocol 3: Drug Loading into Nanoparticles

This protocol describes a passive loading method for incorporating a hydrophobic drug like chlorambucil.

Materials:

  • This compound nanoparticle suspension

  • Chlorambucil

  • Organic solvent (e.g., THF or DMSO)

  • Dialysis membrane (e.g., MWCO 10 kDa)

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Solution Preparation: Dissolve chlorambucil in a minimal amount of a suitable organic solvent.

  • Incubation: Add the chlorambucil solution dropwise to the nanoparticle suspension while stirring.

  • Equilibration: Allow the mixture to stir overnight at room temperature in the dark to facilitate drug encapsulation.

  • Purification: Remove the unloaded, free drug by dialysis against a large volume of ultrapure water for 24-48 hours, with frequent changes of the dialysis buffer.

  • Determination of Drug Loading:

    • Indirect Method: Measure the concentration of the free drug in the dialysis buffer using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculation:

      • Drug Loading Capacity (DLC %): (Weight of drug in nanoparticles / Weight of nanoparticles) × 100

      • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug) × 100[10][11][12]

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded nanoparticles and empty nanoparticles (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and free drug for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 5: Cellular Uptake and Imaging (Confocal Microscopy)

Materials:

  • Cancer cell line cultured on glass-bottom dishes or coverslips

  • Fluorescent nanoparticle suspension

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS) for fixation

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Nanoparticle Incubation: Replace the culture medium with a fresh medium containing the fluorescent nanoparticles at a desired concentration. Incubate for a specific time (e.g., 2, 4, or 24 hours).[13]

  • Washing: After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes to visualize the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium. Image the cells using a confocal microscope, capturing the fluorescence from the nanoparticles and the nuclear stain in separate channels.[14][15]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization A This compound C Solution of this compound in THF A->C B THF (Solvent) B->C E Rapid Injection & Stirring (Reprecipitation) C->E D Ultrapure Water (Anti-solvent) D->E F Nanoparticle Suspension E->F G Solvent Evaporation F->G H Characterization (DLS, TEM, Fluorescence) G->H

Caption: Workflow for the synthesis of this compound nanoparticles.

Drug_Loading_Workflow A Nanoparticle Suspension C Incubation & Stirring A->C B Drug Solution (e.g., Chlorambucil) B->C D Drug-loaded Nanoparticles C->D E Purification (Dialysis) D->E F Characterization (DLC, EE) E->F

Caption: Workflow for loading a therapeutic drug into nanoparticles.

Cellular_Uptake_Pathway A Nanoparticles in Extracellular Medium B Cell Membrane Interaction A->B C Endocytosis B->C D Endosome C->D E Lysosome D->E F Drug Release (e.g., via Phototrigger) E->F G Therapeutic Action (e.g., in Nucleus) F->G

Caption: Proposed cellular uptake and drug release pathway.

References

Application Notes and Protocols for Acridin-9-ylmethanol as a Photoremovable Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acridin-9-ylmethanol as a fluorescent, photoremovable protecting group (PPG), primarily for carboxylic acids, including amino acids and neurotransmitters. Detailed protocols for the synthesis of (acridin-9-ylmethyl)esters and their subsequent photolytic cleavage are provided, along with key quantitative data and visualizations to facilitate their application in research and drug development.

Introduction

This compound is a versatile chemical moiety that serves as a fluorescent photoremovable protecting group, often referred to as a "caging" group. When attached to a bioactive molecule, such as a carboxylic acid, it renders the molecule temporarily inactive. Upon irradiation with UV light (typically >360 nm), the acridin-9-ylmethyl ester bond is cleaved, releasing the active molecule with high temporal and spatial control.[1][2] This "uncaging" process allows for the precise initiation of biological processes, making it a valuable tool in fields such as neuroscience, cell biology, and pharmacology.[3][4]

The acridine core of this PPG imparts inherent fluorescence, allowing for the visualization and tracking of the caged compound within biological systems prior to photolysis.[1][2] Furthermore, this compound and its derivatives have shown good biocompatibility and cellular uptake, enhancing their utility in living cells.[2]

Key Applications

  • Controlled Release of Bioactive Molecules: Spatially and temporally controlled release of carboxylic acids, including amino acids, neurotransmitters (e.g., GABA, glutamic acid), and drugs.[1][5]

  • Studying Signaling Pathways: Precise activation of signaling pathways by releasing signaling molecules at specific times and locations within a cell or tissue.

  • Drug Delivery: Development of photoresponsive drug delivery systems where the therapeutic agent is released at the target site upon light activation.

  • Fluorescent Imaging: The inherent fluorescence of the acridine group allows for the tracking of the caged compound before its activation.[1][2]

Data Presentation

Photochemical Properties of (Acridin-9-yl)methyl Esters

The efficiency of the photoremoval process is quantified by the photochemical quantum yield (Φp), which represents the fraction of absorbed photons that result in the cleavage of the protecting group. The following table summarizes the quantum yields for the photocleavage of various N-Boc protected amino acids protected as their (acridin-9-yl)methyl esters.

Protected Molecule (N-Boc)Photochemical Quantum Yield (Φp)Reference
Glycine0.021[6]
Alanine0.011[6]
β-Alanine0.013[6]
γ-Aminobutyric acid (GABA)0.012[6]
Glutamic acid0.009[6]

Photolysis conditions: Irradiation at 350 nm in methanol-HEPES buffer (80:20).

Photophysical Properties of this compound and its Esters

The fluorescent nature of the acridin-9-ylmethyl group is a key advantage for imaging applications. The absorption and emission maxima are crucial parameters for designing imaging and photolysis experiments.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Reference
This compoundEthanol~355~430[2]
N-Boc-Gly-O-AcmMethanol-HEPES buffer (80:20)~360Not Reported[6]
N-Boc-Ala-O-AcmMethanol-HEPES buffer (80:20)~360Not Reported[6]
N-Boc-β-Ala-O-AcmMethanol-HEPES buffer (80:20)~360Not Reported[6]
N-Boc-GABA-O-AcmMethanol-HEPES buffer (80:20)~360Not Reported[6]
N-Boc-Glu-O-Acm*Methanol-HEPES buffer (80:20)~360Not Reported[6]

*Acm: (Acridin-9-yl)methyl

Experimental Protocols

Protocol 1: Synthesis of (Acridin-9-yl)methyl Esters (Protection of Carboxylic Acids)

This protocol describes a general method for the esterification of a carboxylic acid with 9-(bromomethyl)acridine.

Materials:

  • Carboxylic acid of interest (e.g., N-Boc protected amino acid)

  • 9-(Bromomethyl)acridine

  • Potassium fluoride (KF) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and 9-(bromomethyl)acridine (1 equivalent) in anhydrous DMF.

  • Base Addition: Add potassium fluoride (3 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. The reaction can be gently heated if it proceeds slowly.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (acridin-9-yl)methyl ester.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photocleavage of (Acridin-9-yl)methyl Esters (Deprotection)

This protocol outlines the general procedure for the light-induced release of the carboxylic acid from its caged form.

Materials:

  • (Acridin-9-yl)methyl ester of the carboxylic acid

  • Suitable solvent (e.g., methanol-HEPES buffer (80:20), acetonitrile, or other buffered aqueous solutions)

  • UV lamp (e.g., medium-pressure mercury lamp) with a filter to select wavelengths >360 nm

  • Quartz cuvette or reaction vessel

  • High-performance liquid chromatography (HPLC) system for monitoring the reaction

Procedure:

  • Sample Preparation: Prepare a solution of the (acridin-9-yl)methyl ester in the chosen solvent in a quartz cuvette or reaction vessel. The concentration will depend on the specific experiment and the extinction coefficient of the compound.

  • Irradiation: Irradiate the solution with a UV lamp, ensuring the light is filtered to prevent shorter, potentially damaging wavelengths. The irradiation time will depend on the quantum yield of the specific compound, the light intensity, and the desired extent of uncaging. Typical irradiation times can range from minutes to hours.[6]

  • Monitoring: Monitor the progress of the photocleavage by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the starting material and the appearance of the free carboxylic acid and this compound byproduct can be quantified.

  • Post-Photolysis: Once the desired amount of the carboxylic acid has been released, the solution can be used directly for biological experiments, or the released product can be isolated if required.

Visualizations

Reaction of Protection and Deprotection

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Ester (Acridin-9-yl)methyl Ester Carboxylic_Acid->Protected_Ester Esterification Acridin_9_yl_bromomethyl 9-(Bromomethyl)acridine Acridin_9_yl_bromomethyl->Protected_Ester Base Base (e.g., KF) Base->Protected_Ester Protected_Ester_2 (Acridin-9-yl)methyl Ester Released_Acid Released Carboxylic Acid Protected_Ester_2->Released_Acid Photocleavage Byproduct This compound Protected_Ester_2->Byproduct UV_Light UV Light (>360 nm) UV_Light->Released_Acid Workflow cluster_synthesis Synthesis of Caged Compound cluster_photocleavage Photocleavage and Analysis start_synthesis Start: Mix Carboxylic Acid, 9-(Bromomethyl)acridine, and Base in DMF stir Stir at Room Temperature start_synthesis->stir monitor_tlc Monitor Reaction by TLC stir->monitor_tlc workup Aqueous Work-up and Extraction monitor_tlc->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_synthesis End: Pure Caged Compound characterize->end_synthesis start_photo Start: Dissolve Caged Compound in Buffer irradiate Irradiate with UV Light (>360 nm) start_photo->irradiate monitor_hplc Monitor Deprotection by HPLC irradiate->monitor_hplc end_photo End: Released Carboxylic Acid monitor_hplc->end_photo Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Caged_GABA Caged GABA (Acridin-9-ylmethyl ester) Released_GABA Released GABA Caged_GABA->Released_GABA UV_Light UV Light Pulse UV_Light->Caged_GABA Uncaging GABA_Receptor GABA Receptor Released_GABA->GABA_Receptor Binding Ion_Channel Ion Channel Opening (e.g., Cl⁻ influx) GABA_Receptor->Ion_Channel Membrane_Potential Change in Membrane Potential (Hyperpolarization) Ion_Channel->Membrane_Potential Cellular_Response Inhibition of Neuronal Firing Membrane_Potential->Cellular_Response

References

Application Notes and Protocols for the Photolysis of Acridin-9-ylmethanol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for the photolysis of Acridin-9-ylmethanol esters. These compounds are valuable as "caged" molecules, where a biologically active molecule, such as a carboxylic acid or an amino acid, is rendered temporarily inactive by being chemically bonded to the this compound moiety.[1] Upon irradiation with UV light, this bond is cleaved, releasing the active molecule with high chemical yield.[1][2] This "photorelease" or "uncaging" technique allows for precise spatial and temporal control over the release of bioactive substances, making it a powerful tool in cell biology, neuroscience, and drug delivery research.[3]

The this compound chromophore also possesses intrinsic fluorescence, allowing for the tracking of the caged compound within biological systems.[1] The fluorescence properties of these esters are often sensitive to the polarity and pH of their environment, providing additional information about their location and state.[1][2]

Data Presentation: Photophysical and Photochemical Properties

The following table summarizes key quantitative data for this compound esters and related compounds. The photophysical properties are highly solvent-dependent.[4]

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)Photolysis Wavelength (nm)
Acridin-9-ylmethyl 4-methoxybenzoaten-Hexane3553852330-->360
Acetonitrile3554104113-->360
Methanol3554305617-->360
9-(Methoxycarbonyl)acridineCyclohexane38240414000.041.8-
Diethyl ether38240715900.083.3-
Acetonitrile38441821200.176.8-
2-Propanol38443229600.3811.5-
Acridinyl methyl esters of amino acids------419

Data for Acridin-9-ylmethyl 4-methoxybenzoate and 9-(Methoxycarbonyl)acridine are adapted from a technical guide by Benchchem.[4] Data for the photolysis wavelength of other esters is from published research.[1][5]

Experimental Protocols

General Photolysis Protocol

This protocol describes the general procedure for the photolysis of this compound esters to release the caged carboxylic or amino acid.

Materials:

  • This compound ester of interest

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or an appropriate buffer for biological experiments)

  • Quartz cuvette

  • UV light source (e.g., 125 W medium-pressure mercury lamp)

  • Filter to select the desired wavelength range (e.g., >360 nm)[1][2]

  • Stirring plate and stir bar (optional, for ensuring homogenous irradiation)

  • HPLC system with a UV detector for analysis

Procedure:

  • Sample Preparation: Prepare a solution of the this compound ester in the chosen solvent at a known concentration (e.g., 10-100 µM).

  • Transfer to Cuvette: Transfer the solution to a quartz cuvette.

  • Initial Analysis (t=0): Before irradiation, take an aliquot of the solution for HPLC analysis to determine the initial concentration of the ester.

  • Irradiation: Place the cuvette in a photochemical reactor or at a fixed distance from the UV lamp. If using a lamp, ensure the setup is in a light-tight enclosure to prevent exposure to ambient light and for safety. Irradiate the sample with UV light at the appropriate wavelength (e.g., >360 nm or 419 nm).[1][5]

  • Monitoring the Reaction: At regular time intervals, briefly interrupt the irradiation and take aliquots of the solution for HPLC analysis. This will allow for the monitoring of the decrease in the concentration of the starting ester and the increase in the concentration of the released acid.

  • Completion of Photolysis: Continue irradiation until the desired amount of the caged compound has been photolyzed, as determined by HPLC analysis.

  • Final Analysis: Perform a final HPLC analysis to quantify the final concentrations of the remaining ester and the released product.

HPLC Analysis of Photolysis

This protocol outlines a method for the quantification of the this compound ester and the released carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A suitable mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid, depending on the analyte). A gradient elution may be necessary for optimal separation.

  • Standards of the this compound ester and the expected carboxylic acid product.

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the starting ester and the released carboxylic acid. The acridine moiety is a strong chromophore, so detection in the UV range (e.g., 254 nm or near the absorption maximum of the acridine chromophore) should be sensitive.

  • Calibration: Prepare a series of standard solutions of known concentrations for both the ester and the free acid. Inject these standards into the HPLC to generate calibration curves (peak area vs. concentration).

  • Sample Analysis: Inject the aliquots taken during the photolysis experiment into the HPLC system.

  • Quantification: Using the calibration curves, determine the concentration of the ester and the released acid in each aliquot based on their respective peak areas.

  • Data Analysis: Plot the concentration of the ester and the released acid as a function of irradiation time to obtain the photolysis kinetics. The percentage of decomposition can be calculated from the decrease in the ester's peak area over time.

Determination of Photochemical Quantum Yield (Φ_u)

The quantum yield of uncaging (Φ_u) is a critical parameter that represents the efficiency of the photorelease process. It is defined as the number of molecules of released product per photon absorbed.

Materials:

  • UV-Vis spectrophotometer

  • Fluorometer (if using a fluorescent standard)

  • Actinometer (a chemical system with a known quantum yield, e.g., potassium ferrioxalate) or a calibrated photodiode.

  • The same photolysis setup as in Protocol 1.

Procedure (Relative Method using an Actinometer):

  • Measure Light Intensity: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer or a calibrated photodiode.

  • Prepare Sample and Actinometer: Prepare a solution of the this compound ester and a solution of the actinometer with similar absorbances at the irradiation wavelength.

  • Irradiate Sample and Actinometer: Irradiate both the sample and the actinometer solution for the same amount of time under identical conditions.

  • Analyze Photoproducts: Quantify the amount of photoproduct formed in both the sample (the released acid) and the actinometer using HPLC and UV-Vis spectroscopy, respectively.

  • Calculate Quantum Yield: The quantum yield of the this compound ester can be calculated using the following equation:

    Φ_u(sample) = Φ(actinometer) * (moles of product_sample / moles of product_actinometer) * (photons absorbed_actinometer / photons absorbed_sample)

    The number of photons absorbed can be determined from the change in absorbance and the molar extinction coefficient.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Data Analysis prep Prepare solution of This compound ester initial_analysis Initial Analysis (t=0) (HPLC) prep->initial_analysis irradiation Irradiation with UV light (e.g., >360 nm) initial_analysis->irradiation monitoring Monitor reaction progress (HPLC at time intervals) irradiation->monitoring Aliquot sampling monitoring->irradiation quantification Quantify ester and released acid monitoring->quantification kinetics Determine photolysis kinetics and yield quantification->kinetics

Caption: Workflow for the photolysis of this compound esters.

Photolysis_Mechanism AcridinEster This compound Ester (Caged Compound) ExcitedState Excited Singlet State AcridinEster->ExcitedState UV light (hν) TripletState Excited Triplet State ExcitedState->TripletState Intersystem Crossing HeterolyticCleavage Heterolytic Cleavage of C-O bond TripletState->HeterolyticCleavage ReleasedAcid Released Carboxylic Acid (Active Molecule) HeterolyticCleavage->ReleasedAcid AcridinMethanol This compound (Byproduct) HeterolyticCleavage->AcridinMethanol

Caption: Proposed mechanism for the photolysis of this compound esters.

References

Application Notes and Protocols: Acridin-9-ylmethanol for In Vitro Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine derivatives are a well-established class of fluorescent compounds widely utilized in molecular biology and cell imaging due to their ability to interact with nucleic acids. The planar, tricyclic structure of the acridine core allows for intercalation between the base pairs of DNA and RNA. This interaction often results in significant changes to the dye's photophysical properties, leading to enhanced fluorescence upon binding. Acridin-9-ylmethanol, a member of the acridine family, possesses this characteristic planar structure, suggesting its potential as a non-covalent fluorescent label for nucleic acids in vitro.

These application notes provide a conceptual framework and hypothetical protocols for the use of this compound as a fluorescent probe for the detection and quantification of nucleic acids in vitro. The proposed mechanism of action is based on the well-documented intercalating properties of similar acridine compounds. The experimental protocols provided are intended as a starting point for methodology development and will likely require optimization for specific applications.

Mechanism of Action: Non-Covalent Intercalation

The primary mechanism by which acridine derivatives bind to nucleic acids is intercalation.[1][2] The flat aromatic rings of the acridine molecule insert themselves between adjacent base pairs of the DNA double helix or within base-stacked regions of RNA. This non-covalent interaction is stabilized by van der Waals forces and pi-stacking interactions with the nucleotide bases. Upon intercalation, the acridine molecule becomes more rigid and is shielded from the aqueous environment, which can lead to a significant increase in its fluorescence quantum yield.

Proposed Mechanism: Intercalation of this compound into dsDNA cluster_0 Double-Stranded DNA DNA_Strand_1 5' G C T A 3' Intercalated_Complex Fluorescent DNA-Acridine Complex DNA_Strand_1->Intercalated_Complex Fluorescence Enhancement DNA_Strand_2 3' C G A T 5' This compound This compound This compound->DNA_Strand_1 Intercalation

Caption: Proposed intercalation of this compound into the DNA double helix.

Data Presentation

Table 1: Comparative Spectral Properties of Acridine Orange Bound to Nucleic Acids

PropertyAcridine Orange with dsDNAAcridine Orange with ssDNA/RNA
Excitation Maximum (λex) ~502 nm[3]~460 nm[3]
Emission Maximum (λem) ~525 nm (Green)[3]~650 nm (Red-Orange)[3]
Binding Mode IntercalationElectrostatic interaction, stacking
Fluorescence Strong green fluorescenceRed-orange fluorescence

Note: These values are for Acridine Orange and are provided for comparative purposes. The actual spectral properties of this compound upon binding to nucleic acids would need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Labeling and Quantification of dsDNA

This protocol outlines a conceptual procedure for labeling a solution of double-stranded DNA (dsDNA) with this compound and measuring the resulting fluorescence.

Materials and Reagents:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol for stock solution

  • Purified dsDNA (e.g., calf thymus DNA)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Fluorometer or fluorescence plate reader

  • Quartz cuvettes or black microplates suitable for fluorescence measurements

Experimental Workflow

Workflow for In Vitro dsDNA Labeling with this compound A Prepare this compound Stock Solution (e.g., 1 mM in DMSO) C Add this compound to dsDNA Solution (e.g., 1:10 dye:base pair ratio) A->C B Prepare dsDNA Working Solutions in TE Buffer B->C D Incubate in the Dark (e.g., 15-30 minutes at room temperature) C->D E Measure Fluorescence (Scan for optimal Ex/Em wavelengths) D->E F Analyze Data (Correlate fluorescence intensity with DNA concentration) E->F

Caption: Conceptual workflow for dsDNA labeling and quantification.

Procedure:

  • Prepare a Stock Solution of this compound:

    • Dissolve this compound in anhydrous DMSO or ethanol to a final concentration of 1 mM.

    • Store the stock solution protected from light at -20°C.

  • Prepare dsDNA Standards:

    • Prepare a series of dsDNA standards of known concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/mL) in TE buffer.

  • Labeling Reaction:

    • In a microcentrifuge tube or well of a microplate, add the dsDNA standard.

    • Add the this compound stock solution to the dsDNA. A starting point for optimization would be a molar ratio of dye to DNA base pairs of 1:10.

    • Bring the total volume to a consistent amount with TE buffer.

    • Include a "dye only" control (this compound in TE buffer without DNA).

  • Incubation:

    • Mix gently and incubate the samples for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • If the optimal excitation and emission wavelengths are unknown, perform an excitation and emission scan for a sample containing DNA and the dye to determine the maxima.

    • Based on typical acridine dyes, a starting point for scanning could be an excitation range of 380-480 nm and an emission range of 450-600 nm.

    • Measure the fluorescence intensity of all samples at the determined optimal excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence intensity of the "dye only" control from all other readings.

    • Plot the fluorescence intensity as a function of DNA concentration to generate a standard curve.

Protocol 2: Post-Staining of Nucleic Acids in Agarose Gels

This protocol describes a conceptual method for using this compound as a post-stain to visualize DNA or RNA separated by agarose gel electrophoresis.

Materials and Reagents:

  • This compound

  • Staining Buffer (e.g., TAE or TBE buffer, the same as the electrophoresis running buffer)

  • Agarose gel with separated nucleic acid fragments

  • Staining tray

  • UV transilluminator or gel imaging system

Procedure:

  • Perform Gel Electrophoresis:

    • Run the DNA or RNA samples on an agarose gel using standard procedures.

  • Prepare Staining Solution:

    • Dilute the this compound stock solution into the staining buffer. A starting concentration to test would be 1-5 µM. The optimal concentration will need to be determined empirically.

  • Stain the Gel:

    • Carefully place the agarose gel into the staining tray.

    • Add enough staining solution to completely submerge the gel.

    • Incubate for 20-40 minutes at room temperature with gentle agitation, protected from light.

  • Destaining (Optional):

    • If high background fluorescence is observed, the gel can be destained by incubating it in fresh staining buffer (without the dye) for 10-20 minutes.

  • Visualization:

    • Place the stained gel on a UV transilluminator or in a gel imaging system.

    • Use an appropriate filter set based on the experimentally determined excitation and emission maxima of the DNA-bound dye.

    • Capture the image of the fluorescent bands.

Troubleshooting and Considerations

  • Optimization of Dye Concentration: The optimal concentration of this compound will depend on the application and the amount of nucleic acid present. High concentrations may lead to background fluorescence, while low concentrations may result in a weak signal.

  • Effect of pH and Salt Concentration: The binding of intercalating dyes can be influenced by the ionic strength and pH of the buffer.[1] It is recommended to maintain consistent buffer conditions across experiments.

  • Photostability: Like many fluorescent dyes, acridine derivatives may be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure during incubation and imaging.

  • Safety Precautions: Acridine derivatives are known to be DNA intercalators and should be handled with care as potential mutagens. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Applications of Acridin-9-ylmethanol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acridin-9-ylmethanol is a versatile building block in organic synthesis, primarily utilized for the preparation of a variety of acridine derivatives. Its core applications lie in the synthesis of fluorescent probes, potential therapeutic agents, and other specialized organic molecules. The hydroxyl group at the 9-position of the acridine ring system serves as a convenient handle for introducing diverse functionalities through esterification, etherification, and oxidation reactions.

Key Applications:

This compound is a key starting material for the synthesis of:

  • Fluorescent Probes and Photoremovable Protecting Groups: The inherent fluorescence of the acridine core makes its derivatives useful as fluorescent tags and probes. Acridin-9-ylmethyl esters, for instance, can act as photoremovable protecting groups for carboxylic acids, releasing the parent acid upon irradiation with UV light.[1]

  • Bioactive Molecules: The acridine scaffold is a known pharmacophore, and derivatives of this compound are explored for their potential biological activities. While many syntheses of bioactive acridines start from 9-chloroacridine, the functionalization of this compound provides an alternative route to novel analogues.

  • Building Blocks for Complex Molecules: Through oxidation, the methanol group can be converted to an aldehyde or a carboxylic acid, providing further opportunities for synthetic elaboration.

Synthetic Transformations of this compound

The primary synthetic utility of this compound stems from the reactivity of its hydroxyl group. The three main classes of reactions are:

  • Esterification: Formation of acridin-9-ylmethyl esters.

  • Etherification: Synthesis of acridin-9-ylmethyl ethers.

  • Oxidation: Conversion to acridine-9-carbaldehyde or acridine-9-carboxylic acid.

Below are detailed protocols for these key transformations.

Application Note 1: Synthesis of Acridin-9-ylmethyl Esters as Fluorescent Photoremovable Protecting Groups

Acridin-9-ylmethyl esters serve as effective photoremovable protecting groups for carboxylic acids. The ester linkage can be cleaved under mild UV irradiation to release the free carboxylic acid, making this strategy valuable in synthetic chemistry and chemical biology. The reaction is typically carried out using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3]

Experimental Protocol: Steglich Esterification of this compound

This protocol describes the synthesis of an acridin-9-ylmethyl ester from a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) or dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove the urea byproduct (dicyclohexylurea if DCC is used, which is largely insoluble in DCM). If EDC is used, the byproduct is water-soluble and will be removed during the workup.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acridin-9-ylmethyl ester.

Quantitative Data Summary:

Reactant/ReagentMolar RatioNotes
This compound1.0Starting material
Carboxylic Acid1.1Can be varied
EDC or DCC1.2Coupling agent
DMAP0.1Catalyst
Typical Yield -60-90% (highly dependent on the carboxylic acid used)

Logical Workflow for Steglich Esterification:

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Product Acridin_9_ylmethanol This compound Reaction Mix in Anhydrous DCM Stir at 0°C to RT Acridin_9_ylmethanol->Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction EDC_DCC EDC or DCC EDC_DCC->Reaction DMAP DMAP (catalyst) DMAP->Reaction Filtration Filter Urea Byproduct Reaction->Filtration Washing Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Washing Drying Dry with Na2SO4/MgSO4 Washing->Drying Evaporation Concentrate in vacuo Drying->Evaporation Purification Silica Gel Chromatography Evaporation->Purification Final_Product Acridin-9-ylmethyl Ester Purification->Final_Product

Caption: Workflow for the synthesis of acridin-9-ylmethyl esters.

Application Note 2: Synthesis of Acridin-9-ylmethyl Ethers

The synthesis of acridin-9-ylmethyl ethers can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of this compound with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[4][5]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of an acridin-9-ylmethyl ether.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired acridin-9-ylmethyl ether.

Quantitative Data Summary:

Reactant/ReagentMolar RatioNotes
This compound1.0Starting material
Sodium Hydride1.2Strong base
Alkyl Halide1.1Electrophile
Typical Yield -50-80% (dependent on the alkyl halide)

Experimental Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Product Acridin_9_ylmethanol This compound Alkoxide_Formation Deprotonation with NaH in DMF/THF at 0°C to RT Acridin_9_ylmethanol->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation Alkyl_Halide Alkyl Halide (R-X) SN2_Reaction Addition of Alkyl Halide Stir at 0°C to RT Alkyl_Halide->SN2_Reaction Alkoxide_Formation->SN2_Reaction Quenching Quench with NH4Cl (aq) SN2_Reaction->Quenching Extraction Extraction with Et2O/EtOAc Quenching->Extraction Washing Wash with Water & Brine Extraction->Washing Drying_Evaporation Dry and Concentrate Washing->Drying_Evaporation Purification Silica Gel Chromatography Drying_Evaporation->Purification Final_Product Acridin-9-ylmethyl Ether Purification->Final_Product

Caption: Workflow for the Williamson ether synthesis of acridin-9-ylmethyl ethers.

Application Note 3: Oxidation of this compound to Acridine-9-carbaldehyde

The oxidation of this compound to acridine-9-carbaldehyde provides a key intermediate for further synthetic transformations, such as Wittig reactions, reductive aminations, and condensations. A mild oxidizing agent like manganese dioxide (MnO₂) is often employed for this transformation to avoid over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation with Manganese Dioxide

This protocol describes the oxidation of this compound to acridine-9-carbaldehyde.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq.) in DCM or CHCl₃, add activated manganese dioxide (5-10 eq. by weight).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with DCM or CHCl₃.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude acridine-9-carbaldehyde.

  • The product can be further purified by recrystallization or silica gel column chromatography if necessary.

Quantitative Data Summary:

Reactant/ReagentMolar/Weight RatioNotes
This compound1.0Starting material
Activated MnO₂5-10 eq. (by weight)Oxidizing agent
Typical Yield -70-95%

Signaling Pathway for Oxidation to Aldehyde:

Oxidation_to_Aldehyde Start This compound Process Oxidation with Activated MnO2 in DCM/CHCl3 Start->Process Reagent End Acridine-9-carbaldehyde Process->End Product

References

Application Notes and Protocols for the Step-by-Step Synthesis of 9-Substituted Acridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 9-substituted acridine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This document outlines detailed protocols for the most common and versatile synthetic routes, presents quantitative data in a clear tabular format, and visualizes the synthetic pathways and a typical experimental workflow.

Introduction

Acridine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds. The planar tricyclic structure of the acridine core allows it to intercalate with DNA, leading to a wide range of biological effects. The substituent at the 9-position of the acridine ring plays a crucial role in modulating this biological activity, making the synthesis of diverse 9-substituted derivatives a key focus in drug discovery and development.

This guide details three primary synthetic strategies:

  • Bernthsen Acridine Synthesis: A classical method for the direct synthesis of 9-substituted acridines from diphenylamine and a carboxylic acid.

  • Synthesis via 9-Chloroacridine Intermediate: A two-step approach involving the synthesis of an acridone precursor, followed by conversion to the highly reactive 9-chloroacridine, which serves as a versatile intermediate for introducing various nucleophiles.

  • Nucleophilic Substitution on 9-Chloroacridine: A robust method for introducing a wide array of functional groups at the 9-position.

Synthetic Pathways and Workflows

The following diagrams illustrate the general synthetic routes for preparing 9-substituted acridine derivatives and a typical workflow for screening their biological activity as topoisomerase inhibitors.

cluster_0 General Synthetic Pathways for 9-Substituted Acridines Diphenylamine Diphenylamine Bernthsen Synthesis Bernthsen Synthesis Diphenylamine->Bernthsen Synthesis Carboxylic Acid Carboxylic Acid Carboxylic Acid->Bernthsen Synthesis 9-Substituted Acridine (Direct) 9-Substituted Acridine (Direct) Bernthsen Synthesis->9-Substituted Acridine (Direct) o-Chlorobenzoic Acid o-Chlorobenzoic Acid Ullmann Condensation Ullmann Condensation o-Chlorobenzoic Acid->Ullmann Condensation Aniline Aniline Aniline->Ullmann Condensation N-Phenylanthranilic Acid N-Phenylanthranilic Acid Ullmann Condensation->N-Phenylanthranilic Acid Cyclization Cyclization N-Phenylanthranilic Acid->Cyclization Acridone Acridone Cyclization->Acridone Chlorination (POCl3) Chlorination (POCl3) Acridone->Chlorination (POCl3) 9-Chloroacridine 9-Chloroacridine Chlorination (POCl3)->9-Chloroacridine Nucleophilic Substitution Nucleophilic Substitution 9-Chloroacridine->Nucleophilic Substitution Nucleophile (R-NH2, R-OH, R-SH) Nucleophile (R-NH2, R-OH, R-SH) Nucleophile (R-NH2, R-OH, R-SH)->Nucleophilic Substitution 9-Substituted Acridine (from 9-Chloroacridine) 9-Substituted Acridine (from 9-Chloroacridine) Nucleophilic Substitution->9-Substituted Acridine (from 9-Chloroacridine)

Caption: General synthetic pathways to 9-substituted acridines.

cluster_1 Workflow for Screening Acridine Derivatives as Topoisomerase Inhibitors Start Start Library Acridine Derivative Library Start->Library HTS High-Throughput Screening (e.g., Decatenation Assay) Library->HTS Hit_ID Hit Identification (>50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response Analysis (Determine IC50) Hit_ID->Dose_Response MoA Mechanism of Action Studies Dose_Response->MoA Cleavage_Assay DNA Cleavage Assay (Poison vs. Catalytic Inhibitor) MoA->Cleavage_Assay Cell_Based Cell-Based Assays (Cytotoxicity, Apoptosis) MoA->Cell_Based Lead_Opt Lead Optimization Cleavage_Assay->Lead_Opt Cell_Based->Lead_Opt End End Lead_Opt->End

Caption: Workflow for screening acridine derivatives as topoisomerase inhibitors.[1]

Experimental Protocols

Protocol 1: Bernthsen Acridine Synthesis (Microwave-Assisted)

This protocol describes a green and efficient microwave-assisted Bernthsen synthesis of 9-phenylacridine.[2]

Materials:

  • N,N-Diphenylamine (DPA)

  • Benzoic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Chloroform

  • 10% Sodium hydroxide (NaOH) solution

  • Distilled water

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine N,N-diphenylamine (1.0 mmol, 169 mg), benzoic acid (1.0 mmol, 122 mg), and p-TSA (10 mol%, 19 mg).

  • Place the vessel in the microwave reactor and irradiate at 450 W for 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the crude product with chloroform (2 x 20 mL).

  • Wash the combined organic layers with 10% NaOH solution followed by distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of 9-Chloroacridine Intermediate

This two-step protocol details the synthesis of the key intermediate, 9-chloroacridine, starting from o-chlorobenzoic acid and aniline.

Step 2a: Ullmann Condensation for N-Phenylanthranilic Acid Synthesis [3]

Materials:

  • o-Chlorobenzoic acid

  • Aniline

  • Anhydrous potassium carbonate

  • Copper oxide

  • Decolorizing carbon

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, mix o-chlorobenzoic acid (0.26 mol, 41 g), aniline (1.66 mol, 155 g), anhydrous potassium carbonate (0.3 mol, 41 g), and copper oxide (1 g).

  • Reflux the mixture in an oil bath for 2 hours.

  • Remove the excess aniline by steam distillation.

  • To the brown residual solution, add decolorizing carbon (20 g), boil for 15 minutes, and filter by suction.

  • With stirring, pour the filtrate into a mixture of concentrated HCl (30 mL) and water (60 mL).

  • Filter the precipitated N-phenylanthranilic acid and dry. The typical yield is 82-93%.

Step 2b: Cyclization and Chlorination to 9-Chloroacridine [4][5]

Materials:

  • N-Phenylanthranilic acid

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Concentrated ammonia solution

  • Ice

  • Chloroform

  • Calcium chloride

Procedure:

  • In a 500-mL round-bottomed flask with a reflux condenser, mix N-phenylanthranilic acid (0.23 mol, 50 g) with phosphorus oxychloride (1.76 mol, 160 mL).

  • Slowly heat the mixture on a water bath to 85–90°C. A vigorous reaction will occur. If the reaction becomes too violent, cool the flask briefly.

  • After the initial reaction subsides, heat the flask in an oil bath at 135–140°C for 2 hours.

  • Remove the excess POCl₃ by distillation under vacuum.

  • After cooling, carefully pour the residue into a well-stirred mixture of concentrated ammonia solution (200 mL), ice (500 g), and chloroform (200 mL).

  • Continue stirring until all the solid dissolves (approximately 30 minutes).

  • Separate the chloroform layer and extract the aqueous layer with an additional 40 mL of chloroform.

  • Combine the chloroform extracts, dry over calcium chloride, and filter.

  • Remove the chloroform by distillation to yield crude 9-chloroacridine.

Protocol 3: Nucleophilic Substitution of 9-Chloroacridine with an Amine

This protocol provides a general method for the synthesis of 9-aminoacridine derivatives.[6]

Materials:

  • 9-Chloroacridine

  • Primary or secondary amine

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Sodium hydroxide

Procedure:

  • In a reactor equipped with a stirrer and thermometer, charge 9-chloroacridine (1 equivalent) and the chosen polar aprotic solvent.

  • Stir the mixture at room temperature.

  • Add the amine (1-1.2 equivalents). For gaseous amines like ammonia, introduce it at a controlled flow rate.

  • Slowly heat the reaction mixture to the desired temperature (e.g., 70-120°C).

  • Maintain the temperature for the required time (typically 3-4 hours), monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture.

  • Add water to the reaction mixture.

  • Adjust the pH to 12-14 with sodium hydroxide to precipitate the product.

  • Stir for 10-30 minutes, then collect the solid by filtration.

  • Wash the product with water until neutral and then dry to obtain the 9-aminoacridine derivative.

Quantitative Data Summary

The following tables summarize the yields and reaction conditions for the synthesis of various 9-substituted acridine derivatives.

Table 1: Microwave-Assisted Bernthsen Synthesis of 9-Substituted Acridines [7]

EntryCarboxylic AcidProductTime (min)Yield (%)
1Benzoic acid9-Phenylacridine580
2Acetic acid9-Methylacridine579
3Propionic acid9-Ethylacridine575
4p-Nitrobenzoic acid9-(4-Nitrophenyl)acridine672
5p-Aminobenzoic acid9-(4-Aminophenyl)acridine570

Table 2: Ullmann Condensation for N-Phenylanthranilic Acid Derivatives [8]

EntryAniline DerivativeProductTime (min)Yield (%)
1AnilineN-Phenylanthranilic acid2081
24-MethylanilineN-(p-Tolyl)anthranilic acid2085
34-MethoxyanilineN-(4-Methoxyphenyl)anthranilic acid2088
44-ChloroanilineN-(4-Chlorophenyl)anthranilic acid2075

Table 3: Synthesis of 9-Aminoacridine Derivatives from 9-Chloroacridine [9]

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1AmmoniaDMF70390
2MethylamineNMP803.592
3EthylamineDMF100495
4p-ToluidinePhenolReflux286
52-Aminobenzoic acidPhenolReflux290
6N-Thiazolylamine-150371
7N-(1,3,4-Thiadiazolyl)amine---84

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Acridin-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Acridin-9-ylmethanol. The information is presented in a user-friendly question-and-answer format to facilitate rapid problem-solving and yield optimization in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main, well-established synthetic pathways for the preparation of this compound:

  • Reduction of Acridine-9-Carboxylic Acid: This is a common and direct method involving the reduction of the carboxylic acid functional group at the 9-position of the acridine ring to a hydroxymethyl group.

  • Functionalization of 9-Methylacridine: This route involves the synthesis of 9-methylacridine as a precursor, followed by its oxidation to an intermediate such as acridine-9-carbaldehyde, which is then subsequently reduced to the desired alcohol.

Q2: I am observing a low yield in my synthesis. What are the common contributing factors?

A2: Low yields in this compound synthesis can arise from several factors, depending on the chosen synthetic route. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your precursor (acridine-9-carboxylic acid or 9-methylacridine) can significantly impact the reaction efficiency.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring can lead to incomplete conversion.

  • Reagent Stoichiometry: An incorrect ratio of the reducing agent or oxidizing agent to the substrate can result in low conversion or the formation of side products.

  • Moisture and Air Sensitivity: Some reagents, particularly strong reducing agents like lithium aluminum hydride (LiAlH₄), are highly sensitive to moisture and air. Inadequate anhydrous conditions can lead to reagent quenching and reduced yields.

  • Product Degradation: The acridine nucleus can be sensitive to certain reaction conditions. Prolonged reaction times or excessive temperatures may lead to degradation of the desired product.

  • Inefficient Work-up and Purification: Product loss during extraction, washing, and purification steps is a common cause of low isolated yields.

Q3: What are the typical side products I might encounter, and how can I minimize them?

A3: The formation of side products is a common challenge. In the synthesis of this compound, you may observe:

  • From Reduction of Acridine-9-Carboxylic Acid:

    • Unreacted Starting Material: Incomplete reduction will leave acridine-9-carboxylic acid in your crude product.

    • Over-reduction Products: While less common for the hydroxymethyl group, harsh conditions could potentially lead to the reduction of the acridine ring system itself.

  • From Functionalization of 9-Methylacridine:

    • Unreacted 9-Methylacridine: Incomplete oxidation will result in the starting material contaminating the product.

    • Over-oxidation to Carboxylic Acid: If the oxidation of 9-methylacridine is not carefully controlled, it can proceed past the aldehyde stage to form acridine-9-carboxylic acid.

    • Acridone Formation: Acridone can be a significant byproduct in many acridine syntheses, often arising from the oxidation of the acridine nucleus, especially at high temperatures.[1][2]

To minimize these side products, it is crucial to carefully control reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is highly recommended.

Troubleshooting Guides

Route 1: Reduction of Acridine-9-Carboxylic Acid

This section focuses on troubleshooting the reduction of acridine-9-carboxylic acid, a key step in one of the primary synthetic pathways to this compound.

Issue 1: Low or No Conversion to this compound

Potential Cause Troubleshooting Recommendation
Inactive Reducing Agent (e.g., LiAlH₄) LiAlH₄ is extremely sensitive to moisture. Ensure you are using a fresh, unopened container or a properly stored reagent. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Amount of Reducing Agent An excess of the reducing agent is often required. For LiAlH₄, a 2-3 fold excess is common to ensure complete reduction.
Low Reaction Temperature While the initial addition of the reducing agent may be done at a lower temperature for safety, the reaction often requires heating (reflux) to go to completion.
Poor Solubility of Starting Material Ensure that the acridine-9-carboxylic acid is sufficiently soluble in the chosen reaction solvent (e.g., anhydrous THF or diethyl ether). If solubility is an issue, consider using a co-solvent or a different anhydrous solvent.

Issue 2: Formation of a Complex Mixture of Products

Potential Cause Troubleshooting Recommendation
Reaction Temperature is Too High Excessive heat can lead to the degradation of the acridine ring or the formation of undesired side products. Maintain a controlled and consistent temperature throughout the reaction.
Prolonged Reaction Time Extended reaction times can sometimes lead to side reactions. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.
Impure Starting Material Impurities in the acridine-9-carboxylic acid can lead to a complex reaction mixture. Purify the starting material before use.
Route 2: Functionalization of 9-Methylacridine

This guide addresses common issues when synthesizing this compound starting from 9-methylacridine.

Issue 1: Low Yield of the Intermediate (Acridine-9-carbaldehyde)

Potential Cause Troubleshooting Recommendation
Ineffective Oxidizing Agent The choice of oxidizing agent is critical. Selenium dioxide (SeO₂) is a common reagent for this transformation. Ensure its quality and use the appropriate stoichiometry.
Suboptimal Reaction Conditions The oxidation of 9-methylacridine often requires specific solvents (e.g., dioxane, xylene) and elevated temperatures. Optimize these conditions for your specific setup.
Over-oxidation to Carboxylic Acid Carefully control the reaction time and temperature to prevent the aldehyde from being further oxidized to the carboxylic acid.

Issue 2: Low Yield in the Final Reduction Step (Aldehyde to Alcohol)

Potential Cause Troubleshooting Recommendation
Inefficient Reducing Agent Sodium borohydride (NaBH₄) is a milder reducing agent that is often effective for converting aldehydes to alcohols and is generally easier to handle than LiAlH₄. Ensure you are using a sufficient amount.
Incomplete Reaction Monitor the reaction by TLC to ensure all the aldehyde has been consumed before work-up.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for the synthesis of precursors and related acridine derivatives. Note that yields can vary significantly based on the specific reaction scale and conditions.

Table 1: Synthesis of 9-Methylacridine via Bernthsen Reaction

ReactantsCatalystConditionsYield (%)Reference
Diphenylamine, Acetic AcidZinc ChlorideMicrowave (200W, 5 min)79[3]
Diphenylamine, Acetic AcidZinc ChlorideConventional Heating (200°C, 8h)82[3]

Table 2: Synthesis of 9-Acridone Derivatives (Illustrative of Acridine Ring Formation)

ReactantsCatalystConditionsYield (%)Reference
o-Chlorobenzoic Acid, AnilineZinc ChlorideMicrowave (160W, 4 min)95[4]
o-Chlorobenzoic Acid, 4-MethoxyanilineZinc ChlorideMicrowave (160W, 6.3 min)95[4]

Table 3: Synthesis of N-(Acridin-9-yl) Amino Acid Derivatives (Illustrative of 9-Position Functionalization)

DerivativePurification MethodYield (%)Purity (%)Reference
8-(acridin-9-ylamino) octanoic acidPreparative TLC, Recrystallization3099.1[5]
4-(acridin-9-ylamino) butanoic acidPreparative TLC, Recrystallization4197.1[5]
6-(acridin-9-ylamino) hexanoic acidPreparative TLC, Recrystallization3095.5[5]
3-(acridin-9-ylamino) propanoic acidPreparative TLC, Recrystallization2098.4[5]

Experimental Protocols

Protocol 1: Synthesis of 9-Methylacridine (Bernthsen Reaction - Microwave) [3]

  • Reactants:

    • Diphenylamine (2.0 mmol)

    • Acetic Acid (20.0 mmol)

    • Zinc Chloride (8.0 mmol)

  • Procedure:

    • Mix diphenylamine, acetic acid, and zinc chloride in a microwave-safe test tube.

    • Irradiate the mixture with a 200 W microwave at 200-210°C for 5 minutes.

    • After the reaction, add aqueous ammonia (28%, 4 ml) to the mixture and stir.

    • Filter the slurry and wash the residue with water until the filtrate is neutral.

    • Dry the residue and extract with ethyl acetate.

    • Dry the organic solvent over magnesium sulfate and evaporate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of Acridine-9-carboxylic acid chloride [6]

  • Reactants:

    • Acridine-9-carboxylic acid (1.90 mmol)

    • Thionyl chloride (10 ml)

  • Procedure:

    • Reflux acridine-9-carboxylic acid in thionyl chloride for 1 hour.

    • Evaporate the excess thionyl chloride under reduced pressure to obtain acridine-9-carboxylic acid chloride, which can be used in subsequent steps without further purification.

Protocol 3: General Procedure for Reduction of a Carboxylic Acid to a Primary Alcohol using LiAlH₄

  • Reactants:

    • Carboxylic Acid (1 equivalent)

    • Lithium Aluminum Hydride (2-3 equivalents)

    • Anhydrous Solvent (e.g., THF, Diethyl Ether)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend or dissolve the carboxylic acid in the anhydrous solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly and carefully add the lithium aluminum hydride portion-wise to the cooled solution. Caution: The reaction is exothermic and produces hydrogen gas.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture back to 0°C.

    • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

    • Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude alcohol.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_target Target Synthesis Diphenylamine Diphenylamine 9_Methylacridine 9_Methylacridine Diphenylamine->9_Methylacridine Bernthsen Reaction Acetic_Acid Acetic_Acid Acetic_Acid->9_Methylacridine o-Chlorobenzoic_Acid o-Chlorobenzoic_Acid Acridine_9_Carboxylic_Acid Acridine_9_Carboxylic_Acid o-Chlorobenzoic_Acid->Acridine_9_Carboxylic_Acid Ullmann Condensation Aniline Aniline Aniline->Acridine_9_Carboxylic_Acid Acridin_9_ylmethanol Acridin_9_ylmethanol 9_Methylacridine->Acridin_9_ylmethanol Oxidation then Reduction Acridine_9_Carboxylic_Acid->Acridin_9_ylmethanol Reduction (e.g., LiAlH4)

Caption: Synthetic pathways to this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Purity Check Purity of Starting Materials Start->Purity Conditions Verify Reaction Conditions (Temp, Time, Stirring) Purity->Conditions Pure Purify_SM Purify Starting Materials Purity->Purify_SM Impure Reagents Check Reagent Stoichiometry & Activity Conditions->Reagents Optimal Optimize_Cond Optimize Temperature, Time, and Stirring Conditions->Optimize_Cond Suboptimal Purification Review Work-up & Purification Procedure Reagents->Purification Correct/Active Use_Fresh_Reagent Use Fresh/Anhydrous Reagents & Optimize Ratio Reagents->Use_Fresh_Reagent Incorrect/Inactive Optimize_Purification Optimize Extraction & Purification Steps Purification->Optimize_Purification Inefficient

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting low fluorescence signal with Acridin-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals when using Acridin-9-ylmethanol and its derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal wavelengths can be influenced by the solvent environment. For acridine derivatives, a general starting point for excitation is around 360 nm, with an emission maximum observed around 417 nm in ethanol. However, it is crucial to experimentally determine the optimal wavelengths for your specific conditions by performing excitation and emission scans on your instrument. The emission properties of this compound and its conjugates are known to be highly sensitive to the polarity, H-bonding, and pH of their environment.[1][2]

Q2: My fluorescence signal is very weak or non-existent. What are the common causes?

A2: A low fluorescence signal can stem from several factors. These include suboptimal instrument settings, issues with sample preparation such as incorrect concentration, the choice of solvent, the presence of quenching agents, photobleaching, or problems with the sample's purity.[3][4] It is important to systematically investigate each of these potential causes.

Q3: How does the solvent choice affect the fluorescence of this compound?

A3: The choice of solvent has a significant impact on the fluorescence intensity and emission spectrum of acridine derivatives.[5][6] The fluorescence of this compound is highly sensitive to the solvent environment.[1][7] For instance, in nonpolar solvents like n-hexane, ester conjugates of this compound may show weak fluorescence.[7] Conversely, polar aprotic solvents can lead to higher fluorescence intensity.[3][7] This is due to interactions between the solvent and the fluorophore in its excited state, which can alter the energy gap between the excited and ground states.[5][6]

Q4: What is fluorescence quenching and how can I minimize it?

A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. This can be caused by impurities in the sample or solvent, the presence of dissolved oxygen, or interactions with the solvent itself (e.g., hydrogen bonding with protic solvents).[3] To minimize quenching, ensure high purity of your this compound and solvents. If oxygen quenching is suspected, you can degas your sample by bubbling an inert gas like nitrogen or argon through it.[3]

Q5: Could the concentration of this compound be the cause of the low signal?

A5: Yes, both excessively high and low concentrations can lead to a poor signal. If the concentration is too low, the signal may be indistinguishable from the background noise. If the concentration is too high, it can lead to inner filter effects, where the emitted light is re-absorbed by other fluorophore molecules in the solution, resulting in a decreased signal. It is recommended to perform a concentration titration to find the optimal working range for your experiment.

Q6: What instrument settings should I check for a low fluorescence signal?

A6: Incorrect instrument settings are a common source of error. Check the following:

  • Excitation and Emission Wavelengths: Ensure they are set to the optimal values for your sample.

  • Slit Widths: Wider slits allow more light to pass, which can increase the signal, but at the cost of spectral resolution. Adjust them to find a balance between signal intensity and resolution.[3]

  • Detector Gain/PMT Voltage: Increasing the gain can amplify a weak signal, but it will also amplify noise. Find the optimal setting that provides a good signal-to-noise ratio.

  • Sample Position: Make sure your cuvette or sample holder is correctly aligned in the light path.[3]

Q7: How can I prevent photobleaching of my sample?

A7: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize it, you can:

  • Reduce the intensity of the excitation light.

  • Minimize the sample's exposure time to the excitation light.

  • Use a mounting medium with an antifade reagent if you are performing fluorescence microscopy.[8]

  • Prepare fresh samples and store them protected from light.

Quantitative Data: Photophysical Properties of Acridine Derivatives

The fluorescence properties of acridine derivatives are highly dependent on their chemical structure and environment. The following table summarizes key parameters for related compounds to provide a reference point.

CompoundExcitation (λex)Emission (λem)Quantum Yield (ΦF)SolventReference(s)
Acridine360 nm417 nmVaries with solventEthanol
Acridine Orange400 nm~525 nm0.2Basic Ethanol[9]
9-methylacridine esters~355 nmVaries (400-500 nm)Highly solvent-dependentVarious[7]

Note: The quantum yield and lifetime for this compound specifically are not widely reported and are highly dependent on the experimental conditions, particularly the solvent used.

Experimental Protocols

Protocol 1: General Fluorescence Measurement of this compound

This protocol outlines the basic steps for measuring the fluorescence of an this compound solution.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity aprotic solvent like acetonitrile. Store protected from light.

    • Prepare a series of dilutions from the stock solution in the same solvent to determine the optimal concentration.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.

    • Set the initial excitation wavelength to ~360 nm and the emission detection range from 380 nm to 600 nm.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm as a starting point).

  • Measurement:

    • Fill a clean quartz cuvette with the solvent to record a blank (background) spectrum.

    • Replace the blank with your this compound sample.

    • Acquire the emission spectrum.

    • To find the optimal excitation wavelength, set the emission monochromator to the peak of the measured emission spectrum and scan a range of excitation wavelengths.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the peak excitation and emission wavelengths.

Protocol 2: Determining Optimal Concentration via Titration
  • Prepare Dilutions: From your stock solution, prepare a series of dilutions (e.g., 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM, 0.05 µM, 0.01 µM) in your chosen solvent.

  • Measure Fluorescence: Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths determined in Protocol 1.

  • Plot Data: Plot the fluorescence intensity as a function of concentration.

  • Identify Linear Range: Identify the concentration range where the fluorescence intensity is linearly proportional to the concentration. Working within this range helps to avoid inner filter effects and ensures quantitative accuracy.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low fluorescence signal.

G start Start: Low Fluorescence Signal check_instrument 1. Check Instrument Settings - Wavelengths (Ex/Em) - Slit Widths - Detector Gain start->check_instrument check_sample_prep 2. Review Sample Preparation - Concentration (Titration) - Solvent Choice (Aprotic?) - Purity (Reagent & Solvent) check_instrument->check_sample_prep Settings OK? consult Consult Instrument Manual or Technical Support check_instrument->consult Settings Issue? check_quenching 3. Investigate Quenching - Degas Sample (remove O2) - Check for Impurities check_sample_prep->check_quenching Prep OK? signal_ok Signal Improved check_sample_prep->signal_ok Prep Issue Solved check_photobleaching 4. Assess Photobleaching - Minimize Light Exposure - Use Fresh Sample check_quenching->check_photobleaching Quenching Unlikely check_quenching->signal_ok Quenching Minimized check_photobleaching->signal_ok Photobleaching Reduced check_photobleaching->consult Still Low Signal

Caption: A step-by-step workflow for diagnosing low fluorescence signals.

Environmental Effects on this compound Fluorescence

This diagram illustrates how environmental factors can influence the fluorescence signal.

G cluster_factors Environmental Factors cluster_outcomes Observed Signal solvent Solvent Polarity (e.g., Aprotic vs. Protic) fluorophore This compound Excited State solvent->fluorophore ph pH / H-bonding ph->fluorophore quencher Quenchers (e.g., O2, Impurities) quencher->fluorophore high_signal Strong Fluorescence fluorophore->high_signal Favorable Conditions low_signal Weak / Quenched Fluorescence fluorophore->low_signal Unfavorable Conditions

Caption: Impact of environmental factors on fluorescence emission.

References

Preventing photobleaching of Acridin-9-ylmethanol during microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photobleaching of Acridin-9-ylmethanol during fluorescence microscopy experiments. Below, you will find frequently asked questions, troubleshooting guides, and experimental protocols to help you optimize your imaging results.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and how does it affect this compound?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal, which can significantly compromise imaging experiments. The underlying mechanism often involves the fluorophore entering a reactive triplet state, where it can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically and irreversibly damage the dye, rendering it non-fluorescent.

Q2: What are the primary factors that accelerate the photobleaching of this compound?

A: Several factors can increase the rate of photobleaching for this compound:

  • High Excitation Light Intensity: More intense light increases the rate at which the fluorophore is excited, leading to a higher probability of it entering the reactive triplet state.

  • Prolonged Exposure Time: The longer the sample is illuminated, the more photochemical damage will accumulate.

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the production of ROS.

  • Environmental Conditions: The emission properties of this compound and its derivatives are sensitive to the polarity, hydrogen bonding, and pH of the surrounding environment.[1] An unfavorable microenvironment can potentially increase its susceptibility to photobleaching.

Q3: What are the main strategies to minimize the photobleaching of this compound?

A: There are three primary strategies to combat photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure time that still provide a sufficient signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate chemical compounds into the mounting medium that can quench photobleaching by scavenging reactive oxygen species.

  • Control the Sample Environment: For fixed samples, the choice of mounting medium is critical. For live-cell imaging, ensuring cell health and using appropriate imaging buffers is key.

Q4: Can I use commercial antifade mounting media for this compound?

A: Yes, many commercial antifade mounting media are designed to be compatible with a wide range of fluorophores and are likely to be effective for this compound. Products like ProLong™ Gold Antifade Mountant and VECTASHIELD® Antifade Mounting Medium are popular choices. However, the effectiveness can vary, so it is advisable to test a few options to determine the best one for your specific experimental conditions.

Q5: Are there any specific antifade reagents known to be compatible with acridine dyes?

A: While specific data for this compound is limited, common antifade reagents like n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are generally effective for a broad spectrum of dyes. One study indicated that propyl gallate can interact with 9-aminoacridine in the context of DNA damage response, which could be a consideration for certain live-cell experiments.[2] Another study showed that while DABCO could affect the signal of gold-conjugated fluorophores, the fluorescence was not impacted, suggesting its general utility in fluorescence microscopy.[3] p-Phenylenediamine (PPD) is another potent antifade agent, but it is known to be incompatible with some classes of dyes, so its use should be validated for this compound.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Rapid Signal Fading High excitation light intensity.Reduce the power of your laser or lamp. Use a neutral density filter to attenuate the light.
Prolonged exposure time.Decrease the camera's exposure time. For time-lapse imaging, increase the interval between acquisitions.
Absence of an antifade reagent.Use a commercial or homemade antifade mounting medium.
High oxygen concentration.For fixed samples, use an antifade reagent with oxygen-scavenging properties. For live cells, consider specialized live-cell antifade reagents.
Low Initial Fluorescence Antifade reagent is quenching the signal.Some antifade agents, particularly PPD, can reduce the initial fluorescence intensity. Try a different reagent like NPG or DABCO.
Incorrect pH of the mounting medium.The fluorescence of acridine dyes can be pH-sensitive.[1] Ensure your mounting medium has a pH between 8.0 and 9.0.
High Background/Autofluorescence Endogenous fluorophores in the sample.Before imaging your stained sample, you can try to photobleach the background autofluorescence by exposing the unstained sample to the excitation light.
Mounting medium is autofluorescent.Some antifade reagents, like PPD, can be autofluorescent. Ensure you are using a high-quality, fresh antifade solution.

Quantitative Data Summary

Antifade ReagentConcentrationAdvantagesDisadvantages
n-Propyl Gallate (NPG) 2-4% in glycerol/PBSEffective for many fluorophores.[4]Can inhibit some enzymes; potential for cellular toxicity in live imaging.[2]
DABCO 1-2.5% in glycerol/PBSLess toxic than PPD, generally good compatibility.[5][6]May be less effective than PPD for some dyes.
p-Phenylenediamine (PPD) 0.1-1% in glycerol/PBSVery effective at reducing fading for many dyes.Can reduce initial fluorescence, is toxic, and can be autofluorescent.[7][8] Incompatible with cyanine dyes.

Experimental Protocols

Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol is adapted from a commonly used recipe for preparing a simple and effective antifade mounting medium.[4]

Materials:

  • n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)

  • Distilled water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.

  • In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.

  • Adjust the final volume with distilled water to achieve a 1X PBS concentration.

  • Store the final antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Sample Mounting for Fixed Cells

Procedure:

  • Perform your immunofluorescence or other staining protocol to label your fixed cells with this compound.

  • Wash the sample thoroughly to remove any unbound dye.

  • Carefully remove as much of the final wash buffer as possible without allowing the sample to dry out.

  • Add a small drop (10-20 µL) of the antifade mounting medium onto the sample.

  • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

  • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

  • Store the slide flat at 4°C in the dark until imaging.

Visualizations

Caption: Signaling pathway of photobleaching and the role of antifade reagents.

Experimental_Workflow cluster_prep Sample Preparation cluster_mounting Mounting cluster_imaging Microscopy Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Staining Staining with This compound Permeabilization->Staining Washing Washing Staining->Washing Antifade_application Apply Antifade Mounting Medium Washing->Antifade_application Coverslip Mount Coverslip Antifade_application->Coverslip Sealing Seal Edges Coverslip->Sealing Optimization Optimize Imaging Parameters Sealing->Optimization Acquisition Image Acquisition Optimization->Acquisition

Caption: Experimental workflow for sample preparation and imaging.

Troubleshooting_Logic Start Signal Fading? Check_Intensity Reduce Light Intensity/Exposure? Start->Check_Intensity Yes Solution1 Problem Solved Start->Solution1 No Use_Antifade Using Antifade Reagent? Check_Intensity->Use_Antifade Still Fading Check_Intensity->Solution1 Resolved Check_Antifade Try Different Antifade? Use_Antifade->Check_Antifade Yes Solution2 Add Antifade Reagent Use_Antifade->Solution2 No Check_pH Check Medium pH (8.0-9.0)? Check_Antifade->Check_pH Still Fading Check_Antifade->Solution1 Resolved Solution3 Switch to NPG or DABCO Check_Antifade->Solution3 Yes Solution4 Adjust pH Check_pH->Solution4 No Further_Investigation Consult Further Resources Check_pH->Further_Investigation Yes Solution2->Check_Antifade Solution3->Check_pH Solution4->Further_Investigation

Caption: Logical flowchart for troubleshooting photobleaching issues.

References

How to improve the solubility of Acridin-9-ylmethanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Acridin-9-ylmethanol, focusing on strategies to improve its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound possesses a large, hydrophobic, and planar acridine ring system. This non-polar structure leads to low solubility in polar solvents like water and aqueous buffers at neutral pH. The parent compound, acridine, has a very low aqueous solubility of approximately 0.26 mM, and while the hydroxymethyl group on this compound adds some polarity, the overall molecule remains predominantly hydrophobic.

Q2: What is the first step I should take to dissolve this compound?

A2: The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of acridine derivatives. For example, the related compound Acridine Orange is soluble in DMSO at approximately 20 mg/mL.[1]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit. Try a more dilute solution.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Use a co-solvent: Incorporating a water-miscible organic co-solvent in your final aqueous buffer can increase the solubility of this compound.

  • Adjust the pH: The solubility of acridine derivatives can be pH-dependent. Adjusting the pH of your buffer may improve solubility.

  • Consider surfactants or cyclodextrins: These agents can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.

Troubleshooting Guide: Common Solubility Issues

Issue Possible Cause Recommended Solution
Compound will not dissolve in the initial organic solvent (e.g., DMSO). The concentration is too high, or the solvent is not appropriate.Try a lower concentration. If that fails, consider other polar aprotic solvents like dimethylformamide (DMF). Gentle warming may also aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer. The aqueous solubility limit has been exceeded. The rate of addition is too fast.Decrease the final concentration of this compound. Add the stock solution dropwise to the buffer while vigorously stirring. Consider using a co-solvent in the buffer.
The solution is initially clear but becomes cloudy or shows precipitation over time. The compound is slowly coming out of solution, indicating it is not thermodynamically stable at that concentration.This suggests your solution is supersaturated. Prepare a fresh solution at a lower concentration. For short-term experiments, use the solution immediately after preparation.
The final concentration of the organic solvent (e.g., DMSO) is too high for my experiment. The stock solution concentration is too low, requiring a large volume for dilution.Prepare a more concentrated stock solution if possible. Alternatively, explore methods that do not rely on high concentrations of organic solvents, such as pH adjustment or the use of cyclodextrins.

Strategies to Enhance Aqueous Solubility

Below are detailed methods to improve the solubility of this compound.

Use of Organic Co-solvents

The addition of a water-miscible organic solvent to the aqueous buffer can significantly increase the solubility of hydrophobic compounds.

Quantitative Solubility Data (Illustrative for Acridine Derivatives)

Solvent System Compound Approximate Solubility
DMSOAcridine Orange20 mg/mL[1]
EthanolAcridine Orange0.3 mg/mL[1]
PBS (pH 7.2)Acridine Orange1 mg/mL[1]
WaterAcridine38.4 mg/L (approx. 0.21 mM)[2]

Experimental Protocol: Co-solvent Method

  • Prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent such as DMSO or ethanol.

  • Determine the maximum tolerable co-solvent concentration for your specific experiment (e.g., many cell-based assays can tolerate up to 0.5-1% DMSO).

  • Prepare the final aqueous buffer containing the desired percentage of the co-solvent.

  • Slowly add the this compound stock solution to the co-solvent-containing buffer while vortexing to reach the desired final concentration.

  • Visually inspect for any precipitation. If the solution remains clear, it is likely that the compound is dissolved.

Workflow for Co-Solvent Method

A Prepare concentrated stock in organic solvent (e.g., DMSO) C Slowly add stock to buffer while vortexing A->C B Prepare aqueous buffer with co-solvent (e.g., 1% DMSO) B->C D Visually inspect for precipitation C->D E Clear Solution: Ready for use D->E No F Precipitation: Troubleshoot D->F Yes A This compound (Weakly Basic) B Low pH Buffer (pH < pKa) A->B C High pH Buffer (pH > pKa) A->C D Protonated Form (More Polar) B->D E Neutral Form (Less Polar) C->E F Increased Aqueous Solubility D->F G Decreased Aqueous Solubility E->G A Prepare cyclodextrin solution in buffer B Add this compound A->B C Mix thoroughly (stir/sonicate) B->C D Allow time for complexation C->D E Filter to remove undissolved compound D->E F Solubilized complex in solution E->F

References

Technical Support Center: Synthesis and Purification of Acridin-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Acridin-9-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is typically synthesized via a two-step process starting from 9-methylacridine. The first step involves the oxidation of 9-methylacridine to acridine-9-carboxylic acid. Subsequently, the carboxylic acid is reduced to the corresponding primary alcohol, this compound, most commonly using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] Another potential, though less detailed in the provided results, route could involve the hydrolysis of 9-(bromomethyl)acridine.

Q2: I am observing a significant amount of a yellow, high-melting point solid that is insoluble in my reaction mixture. What is it likely to be?

A2: This is a common issue, and the insoluble yellow solid is most likely Acridone . Acridone can be formed as a byproduct in several acridine syntheses, particularly if any 9-chloroacridine impurity is present in your starting materials or formed during the reaction, as it is readily hydrolyzed.[2]

Q3: My reaction to produce this compound is complete, but I am struggling to isolate the pure product. What are the likely impurities?

A3: Besides the potential for Acridone formation, other common byproducts and impurities include:

  • Unreacted Starting Materials: This could be either unreacted 9-methylacridine from the initial oxidation step or remaining acridine-9-carboxylic acid from the reduction step.

  • Over-oxidation or Side-Chain Reaction Products: Depending on the oxidant used for the conversion of 9-methylacridine, side reactions on the acridine ring or at the methyl group can occur.

  • Aldehyde Intermediate: During the reduction of acridine-9-carboxylic acid, acridine-9-carbaldehyde is formed as an intermediate. While generally not isolated due to its high reactivity, incomplete reduction could lead to its presence as an impurity.[1]

  • Tarry Byproducts: The Bernthsen synthesis, a general method for acridine derivatives, is known to produce tarry substances, which can complicate purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Oxidation of 9-Methylacridine - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup. - Optimize Reaction Conditions: Adjust the reaction time, temperature, and stoichiometry of the oxidizing agent.
Incomplete Reduction of Acridine-9-carboxylic acid - Use of an Appropriate Reducing Agent: Ensure a sufficiently strong reducing agent like LiAlH₄ is used, as weaker agents like NaBH₄ are not effective for reducing carboxylic acids.[1] - Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used. - Sufficient Reagent: Use a molar excess of LiAlH₄ to ensure complete reduction.
Product Loss During Workup - Careful Quenching: The quenching of the LiAlH₄ reaction is highly exothermic. Perform the quenching slowly at low temperatures to avoid product degradation. - Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of the product into the organic phase.
Issue 2: Presence of Persistent Byproducts
Byproduct Identification Removal Strategy
Acridone High melting point, often appears as a bright yellow, insoluble solid.- Filtration: Due to its low solubility, it can often be removed by simple filtration of the reaction mixture. - Column Chromatography: If it remains in the crude product, it can be separated by silica gel column chromatography.
Unreacted Acridine-9-carboxylic acid Can be detected by TLC (will likely have a different Rf value than the product) and IR spectroscopy (presence of a broad O-H and a C=O stretch).- Column Chromatography: A polar eluent system on silica gel can effectively separate the more polar carboxylic acid from the alcohol product. - Base Wash: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can extract the acidic starting material into the aqueous layer.
Unreacted 9-Methylacridine Can be detected by TLC and ¹H NMR spectroscopy (presence of a singlet for the methyl protons).- Column Chromatography: Being less polar than this compound, it can be separated using a non-polar to moderately polar eluent system on silica gel.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol provides a general procedure for the purification of this compound from common byproducts using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary for Column Chromatography:

Eluent System Typical Ratio (v/v) Notes
Hexane / Ethyl AcetateGradient from 100:0 to 70:30Good for separating less polar impurities like unreacted 9-methylacridine.
Dichloromethane / MethanolGradient from 100:0 to 95:5Effective for separating more polar impurities like acridone and unreacted acridine-9-carboxylic acid. The addition of a small amount of triethylamine (0.1-1%) can help reduce tailing of the product on the silica gel.
Chloroform / Methanol9:2Has been used for the purification of related N-(9-acridinyl) amino acid derivatives and may be effective for this compound.[3]
Protocol 2: Purification of this compound by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

Procedure:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, acetone, and mixtures such as ethanol/water.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (like acridone), perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_byproducts Potential Byproducts Start 9-Methylacridine Oxidation Oxidation (e.g., with an oxidizing agent) Start->Oxidation Carboxylic_Acid Acridine-9-carboxylic acid Oxidation->Carboxylic_Acid Unreacted_Start Unreacted 9-Methylacridine Oxidation->Unreacted_Start Reduction Reduction (e.g., with LiAlH4) Carboxylic_Acid->Reduction Acridone Acridone Carboxylic_Acid->Acridone Hydrolysis of 9-chloroacridine impurity Product This compound Reduction->Product Unreacted_Acid Unreacted Acridine-9-carboxylic acid Reduction->Unreacted_Acid

Caption: Synthetic pathway to this compound and common byproducts.

Purification_Workflow Crude_Product Crude this compound Decision Insoluble Impurities Present? Crude_Product->Decision Filtration Hot Filtration Decision->Filtration Yes Purification_Choice Choose Purification Method Decision->Purification_Choice No Filtration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Acridin-9-ylmethanol in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Acridin-9-ylmethanol as a fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What are the key fluorescence properties of this compound?

This compound is a fluorescent probe whose emission properties are sensitive to the local environment.[1][2][3] Its fluorescence is influenced by factors such as solvent polarity, pH, and hydrogen bonding capabilities of the surrounding molecules.[1][2][3] This sensitivity makes it a useful tool for probing different cellular microenvironments.

Q2: How does this compound enter living cells?

Studies have shown that this compound has good cell uptake properties, indicating it can permeate the cell membrane.[1][2]

Q3: What are the primary cellular targets of this compound?

The acridine structure is known to intercalate into DNA, suggesting that the nucleus is a potential target.[1] However, its environmental sensitivity means it may also accumulate in other cellular compartments depending on their physicochemical properties.

Q4: What are the common causes of fluorescence quenching?

Fluorescence quenching is a process that decreases the intensity of fluorescence.[4] The primary mechanisms are:

  • Dynamic (Collisional) Quenching: Occurs when the fluorophore collides with another molecule (the quencher) in the excited state. This process is dependent on the concentration of the quencher and the viscosity of the medium.[4]

  • Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[4]

  • Self-Quenching: Occurs at high concentrations of the fluorophore where aggregates can form, leading to a decrease in fluorescence.[4]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Q: I am not observing a strong fluorescence signal from my cells after staining with this compound. What are the possible causes and solutions?

A: A weak or absent signal can stem from several factors related to the probe itself, the experimental conditions, or the imaging setup.

Potential Cause Recommended Solution
Inadequate Probe Concentration Increase the working concentration of this compound. A typical starting range is 0.1-2.0 µM, but optimization is crucial for each cell type.[5]
Insufficient Incubation Time Extend the incubation period to allow for sufficient uptake of the probe. A starting point of 15-60 minutes at 37°C can be optimized.[5]
Suboptimal Excitation/Emission Wavelengths Ensure that the filter sets on your microscope are appropriate for this compound. The excitation maximum is around 430-450 nm.[5]
Fluorescence Quenching by Cellular Components The intracellular environment can quench the fluorescence. Consider if the cell type or experimental conditions lead to high concentrations of potential quenchers (e.g., certain amino acids, metabolites). An in vitro quenching assay can help identify problematic components.
Photobleaching Excessive exposure to excitation light can irreversibly destroy the fluorophore.[6] Reduce light intensity, minimize exposure time, and use an antifade reagent if possible.[6]
Low Probe Uptake Ensure cells are healthy and not over-confluent, as this can affect membrane permeability.
Issue 2: High Background Fluorescence

Q: My images show high background fluorescence, making it difficult to distinguish specific cellular structures. How can I reduce the background?

A: High background often results from an excess of unbound probe or non-specific binding.

Potential Cause Recommended Solution
Excessive Probe Concentration Decrease the working concentration of this compound.[5]
Incomplete Removal of Unbound Probe Introduce or increase the number of washing steps after incubation. Use a pre-warmed buffer like PBS or fresh culture medium for washing.[5][7]
Long Incubation Time Reduce the incubation time to minimize non-specific accumulation of the probe.[5]
Autofluorescence of Culture Medium Image cells in a phenol red-free medium, as phenol red can contribute to background fluorescence.[8]
Issue 3: Rapid Photobleaching

Q: The fluorescence signal from this compound fades quickly during imaging. What can I do to mitigate photobleaching?

A: Photobleaching is the light-induced destruction of the fluorophore and is a common issue in fluorescence microscopy.[6]

Potential Cause Recommended Solution
High Excitation Light Intensity Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[6]
Prolonged Exposure Time Minimize the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images.[6]
Presence of Oxygen Molecular oxygen can contribute to the formation of reactive oxygen species that destroy the fluorophore.[6] If compatible with your experiment, consider using an antifade mounting medium that contains oxygen scavengers.[6]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound
  • Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom imaging dish.[5]

  • Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed (37°C) complete cell culture medium. The recommended starting concentration range is 0.1–2.0 µM.[5]

  • Cell Staining: Remove the existing culture medium and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.[5]

  • Washing (Optional): To reduce background, gently wash the cells once or twice with pre-warmed PBS or fresh culture medium.[5]

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium (phenol red-free is recommended). Immediately proceed to image the cells on a fluorescence microscope equipped with a heated stage and CO₂ control, using appropriate filter sets (e.g., excitation ~440 nm).[5] Minimize light exposure to prevent phototoxicity and photobleaching.[5]

Protocol 2: In Vitro Fluorescence Quenching Assay

This protocol allows for testing the effect of a specific cellular component (quencher) on this compound fluorescence.

  • Prepare a Stock Solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).

  • Prepare a Working Solution: Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1 µM).

  • Prepare Quencher Stock Solutions: Prepare a series of concentrated stock solutions of the potential quencher (e.g., an amino acid, ATP, glutathione) in the same buffer.

  • Titration: In a multi-well plate or cuvettes, add the this compound working solution. Then, add increasing concentrations of the quencher to different wells/cuvettes. Include a control with no quencher.

  • Incubation: Allow the samples to equilibrate for a short period at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths for this compound.

  • Data Analysis: Plot the fluorescence intensity as a function of the quencher concentration. A decrease in intensity indicates quenching. The data can be further analyzed using the Stern-Volmer equation to determine the quenching mechanism.[4][9]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_imaging Imaging cell_culture Culture cells to 50-70% confluency prepare_stain Prepare this compound working solution (0.1-2.0 µM) cell_culture->prepare_stain add_stain Replace medium with staining solution prepare_stain->add_stain incubate Incubate for 15-60 min at 37°C add_stain->incubate wash_cells Wash cells with pre-warmed PBS (optional) incubate->wash_cells add_buffer Add fresh imaging buffer wash_cells->add_buffer acquire_images Acquire images on fluorescence microscope add_buffer->acquire_images

Caption: Experimental workflow for live-cell imaging.

troubleshooting_flowchart start Fluorescence Issue Observed issue_type What is the issue? start->issue_type weak_signal Weak/No Signal issue_type->weak_signal Weak Signal high_background High Background issue_type->high_background High Background photobleaching Rapid Photobleaching issue_type->photobleaching Photobleaching solution_weak Increase concentration/incubation time. Check filters. Reduce photobleaching. weak_signal->solution_weak solution_background Decrease concentration. Add wash steps. Use phenol red-free medium. high_background->solution_background solution_photobleaching Reduce light intensity/exposure time. Use antifade reagents. photobleaching->solution_photobleaching quenching_mechanisms cluster_fluorophore Fluorophore (F) cluster_quencher Quencher (Q) cluster_mechanisms Quenching Pathways F_ground Ground State (F) F_excited Excited State (F*) F_ground->F_excited Excitation static Static Quenching (Complex Formation) F_ground->static F_excited->F_ground Fluorescence dynamic Dynamic Quenching (Collisional) F_excited->dynamic Quencher Quencher Molecule (Q) Quencher->dynamic Quencher->static dynamic->F_ground Non-radiative decay static->F_ground No excitation of complex

References

Technical Support Center: Acridin-9-ylmethanol in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the phototoxicity of Acridin-9-ylmethanol during live cell experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you achieve high-quality, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound phototoxicity in live cells?

A1: The phototoxicity of acridine dyes, including this compound, is primarily mediated by the generation of reactive oxygen species (ROS) upon illumination.[1] When the dye absorbs light, it can transfer energy to molecular oxygen, producing singlet oxygen, superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[1] These highly reactive molecules can damage cellular components such as lipids, proteins, and nucleic acids, leading to cell stress, apoptosis, or necrosis.

Q2: What are the visible signs of phototoxicity in my cells stained with this compound?

A2: Signs of phototoxicity can range from subtle to severe. Early indicators include altered cell motility, changes in mitochondrial morphology (fragmentation or swelling), and decreased proliferation. More severe signs include plasma membrane blebbing, vacuole formation, cell detachment, and ultimately, cell death.

Q3: How can I reduce phototoxicity while maintaining a good signal-to-noise ratio?

A3: Minimizing phototoxicity is a balancing act between achieving a sufficient signal and preserving cell health. Key strategies include:

  • Optimizing Illumination: Use the lowest possible excitation light intensity that provides an adequate signal. Reduce exposure time and the frequency of image acquisition.

  • Using Appropriate Filters: Employ high-quality, specific filter sets to minimize bleed-through and unnecessary light exposure.

  • Working Concentration: Use the lowest effective concentration of this compound. This needs to be empirically determined for your cell type and experimental setup.

  • Antioxidants: Supplementing the imaging medium with antioxidants can help neutralize ROS.

Q4: What concentration of this compound should I use for live cell staining?

A4: The optimal concentration of this compound should be determined empirically for each cell type and application. A starting point for optimization is typically in the range of 0.1 to 2.0 µM.[2] Higher concentrations may lead to increased cytotoxicity and phototoxicity.[2]

Q5: Are there any alternatives to this compound that are less phototoxic?

A5: While this compound has been reported to have good biocompatibility,[3][4] all fluorescent dyes exhibit some level of phototoxicity. The choice of an alternative will depend on the specific experimental requirements, such as the target organelle and the desired spectral properties. Some newer generation fluorescent dyes are specifically engineered for lower phototoxicity and higher photostability. Researching dyes with higher quantum yields and excitation wavelengths in the red or far-red spectrum can be beneficial, as longer wavelengths are generally less energetic and cause less damage.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak Fluorescent Signal 1. Low dye concentration.2. Insufficient incubation time.3. Suboptimal excitation/emission filters.4. Photobleaching.1. Gradually increase the working concentration of this compound.2. Increase the incubation time (e.g., from 15 to 30-60 minutes).3. Ensure your filter sets are appropriate for the spectral properties of this compound (see Table 1).4. Reduce excitation light intensity, decrease exposure time, and use an anti-fade mounting medium if compatible with live cell imaging.
High Background Fluorescence 1. High dye concentration.2. Insufficient washing.3. Dye precipitation.1. Decrease the working concentration of this compound.2. Include additional washing steps with pre-warmed buffer or medium after incubation.[2]3. Ensure the dye is fully dissolved in the working solution. Consider a brief centrifugation of the staining solution before use.
Signs of Cell Stress or Death (e.g., blebbing, detachment) 1. Phototoxicity due to excessive light exposure.2. Cytotoxicity from high dye concentration.3. Prolonged incubation time.1. Reduce excitation light intensity and/or exposure time. Decrease the frequency of image acquisition.2. Lower the working concentration of this compound.3. Reduce the incubation time.
Rapid Photobleaching 1. High excitation light intensity.2. Long exposure times.3. Inherent photostability of the dye.1. Use the lowest possible light intensity that provides a usable signal.2. Use the shortest possible exposure time and a sensitive detector.3. Supplement the imaging medium with an antioxidant or use a commercial anti-fade reagent suitable for live cells.

Quantitative Data

Table 1: Photophysical and Recommended Parameters for this compound and Analogs

ParameterRecommended Value/RangeNotes
Excitation Maximum (λex) ~430 - 450 nmBased on data for acridine homodimers.[2] Optimal excitation should be determined experimentally.
Emission Maximum (λem) ~468 - 490 nmBased on data for acridine derivatives.[2]
Working Concentration 0.1 - 2.0 µMHigher concentrations can increase cytotoxicity.[2] Optimization for each cell type is critical.
Incubation Time 15 - 60 minutes at 37°CLonger incubation may increase signal but also potential toxicity.[2]
Quantum Yield (Φ) Not explicitly reported for this compound. Acridine Orange in basic ethanol is ~0.2.Quantum yield is highly dependent on the local environment.

Table 2: General Recommendations for Minimizing Phototoxicity

ParameterRecommendationRationale
Excitation Light Intensity As low as possibleReduces the rate of fluorophore excitation and subsequent ROS generation.
Exposure Time As short as possibleMinimizes the total light dose delivered to the sample.
Imaging Frequency As low as experimentally permissibleReduces the cumulative light dose over time.
Wavelength Longer wavelengths (red/far-red) if possibleLonger wavelengths are less energetic and generally cause less cellular damage.
Objective Numerical Aperture (NA) High NAA higher NA objective collects more emitted light, allowing for lower excitation intensity.
Detector High quantum efficiency (e.g., sCMOS, EMCCD)More sensitive detectors require less excitation light to achieve a good signal.

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS) or other balanced salt solution, pre-warmed to 37°C

  • Live-cell imaging system with appropriate filters, heated stage, and CO₂ control

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on the imaging dish.

  • Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium. Start with a concentration in the range of 0.1 - 1.0 µM. Protect the solution from light.

  • Cell Staining: Remove the existing culture medium from the cells and gently add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.[2]

  • Washing (Optional but Recommended): Gently remove the staining solution and wash the cells once or twice with pre-warmed PBS or fresh culture medium to reduce background fluorescence.[2]

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Immediately proceed to image the cells on the live-cell imaging system.

Protocol 2: Assessing Phototoxicity of this compound

Materials:

  • Cells stained with this compound (as per Protocol 1)

  • A cell viability assay kit (e.g., based on Calcein-AM/Propidium Iodide or a similar live/dead stain)

  • A ROS detection reagent suitable for live cells (e.g., DCFH-DA)

  • Live-cell imaging system

Procedure:

A. Viability Assay:

  • Prepare two sets of cells stained with this compound.

  • Control Group: Image one set of cells with minimal light exposure (e.g., a single time point with low intensity).

  • Experimental Group: Subject the second set of cells to your intended time-lapse imaging protocol (desired light intensity, exposure time, and duration).

  • After the imaging session, stain both groups with a live/dead viability stain according to the manufacturer's protocol.

  • Image both groups to quantify the percentage of live and dead cells. A significant increase in cell death in the experimental group compared to the control group indicates phototoxicity.

B. ROS Detection:

  • Load cells with a suitable ROS indicator dye according to the manufacturer's instructions.

  • Stain the cells with this compound as described in Protocol 1.

  • Image the cells using your intended imaging parameters. An increase in the fluorescence of the ROS indicator during or after illumination is indicative of ROS production and potential phototoxicity.

Visualizations

Phototoxicity_Mechanism cluster_0 Light-Induced Cellular Damage Acridin This compound Excitation Light Absorption (Excitation) Acridin->Excitation ExcitedDye Excited State This compound* Excitation->ExcitedDye ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, H₂O₂, OH•) ExcitedDye->ROS + O₂ Oxygen Molecular Oxygen (O2) CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->CellularDamage CellStress Cell Stress & Death (Apoptosis, Necrosis) CellularDamage->CellStress

Caption: Mechanism of this compound phototoxicity.

Experimental_Workflow cluster_workflow Workflow for Minimizing Phototoxicity cluster_controls Essential Controls Start Start: Plan Experiment CellCulture 1. Culture Cells on Imaging Dish Start->CellCulture Staining 2. Stain with Optimal This compound Conc. CellCulture->Staining Washing 3. Wash to Remove Excess Dye Staining->Washing ImagingSetup 4. Set Up Microscope: - Minimize Light Intensity - Minimize Exposure Time - Use Appropriate Filters Washing->ImagingSetup Acquisition 5. Acquire Images ImagingSetup->Acquisition Control1 Unstained Control (Autofluorescence) ImagingSetup->Control1 Control2 Stained, Minimal Exposure (Baseline Viability) ImagingSetup->Control2 Control3 Stained, Experimental Exposure (Assess Phototoxicity) ImagingSetup->Control3 Analysis 6. Analyze Data Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for live cell imaging.

References

Technical Support Center: Enhancing Acridin-9-ylmethanol-Based Drug Release Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Acridin-9-ylmethanol-based drug release systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the synthesis of this compound drug conjugates?

A1: Researchers often face challenges such as low reaction yields, formation of side products, and difficulties in purification. Low yields can result from incomplete reactions or degradation of starting materials. Side reactions may occur at different functional groups on the drug or the acridine molecule. Purification can be complicated by the similar polarities of the product and unreacted starting materials or byproducts.

Q2: How can I improve the conjugation efficiency between this compound and my drug of interest?

A2: To improve conjugation efficiency, consider optimizing the reaction conditions, including the solvent, temperature, and reaction time. The choice of coupling agents and the molar ratio of reactants are also critical. Protecting sensitive functional groups on both the drug and this compound can prevent unwanted side reactions.

Q3: My this compound-based nanoparticles are aggregating. What are the potential causes and solutions?

A3: Nanoparticle aggregation can be caused by several factors, including improper surface charge, high hydrophobicity, and suboptimal formulation parameters. To prevent aggregation, ensure sufficient surface charge for electrostatic repulsion by adjusting the pH of the solution. Incorporating hydrophilic polymers like polyethylene glycol (PEG) can provide steric hindrance.[1] Optimization of the drug-to-carrier ratio is also crucial, as a high drug load can increase surface hydrophobicity.[2][3]

Q4: What are the key parameters to consider for optimizing photo-triggered drug release from this compound-based systems?

A4: The efficiency of photo-triggered drug release is dependent on the wavelength, intensity, and duration of the light source.[4] The wavelength should match the absorption maximum of the acridine chromophore to ensure efficient energy transfer. Light intensity and duration must be carefully controlled to achieve the desired level of drug release without causing photodegradation of the drug or carrier. The choice of a photolabile linker is also a critical factor.[5]

Q5: How does the choice of linker impact the drug release profile?

A5: The linker chemistry plays a pivotal role in determining the release mechanism and kinetics.[5] For pH-responsive systems, linkers that are stable at physiological pH (7.4) but cleave at the acidic pH of endosomes (around 5.0) are ideal.[6] For photo-triggered release, photolabile linkers that cleave upon exposure to a specific wavelength of light are employed. The length and flexibility of the linker can also influence the release rate.

Troubleshooting Guides

Synthesis and Purification
Symptom Possible Cause(s) Troubleshooting & Optimization
Low Conjugation Yield Incomplete reaction; Degradation of starting materials; Steric hindrance.Optimize reaction conditions (temperature, time, solvent). Use a higher molar excess of the less expensive reagent. Consider a different coupling chemistry or a longer, more flexible linker to overcome steric hindrance.
Multiple Products/Side Reactions Reactive functional groups on the drug or this compound are not protected.Use appropriate protecting groups for sensitive functionalities. Optimize the reaction pH to favor the desired reaction.
Difficulty in Purification Similar polarity of the product and impurities.Employ alternative purification techniques such as preparative HPLC or size-exclusion chromatography. Modify the polarity of the conjugate by adding a tag that can be cleaved after purification.
Formulation and Drug Release
Symptom Possible Cause(s) Troubleshooting & Optimization
Nanoparticle Aggregation Insufficient surface charge; High hydrophobicity; Incorrect drug-to-carrier ratio.Adjust the pH to increase surface charge. Incorporate PEG or other hydrophilic polymers. Optimize the drug loading to reduce surface hydrophobicity.[2][3]
Low Encapsulation Efficiency Poor drug-carrier interaction; Drug precipitation during formulation.Modify the formulation process (e.g., solvent, temperature). Use a different carrier material with higher affinity for the drug. Optimize the drug-to-carrier ratio.[7]
Premature Drug Release Unstable linker at physiological pH.Select a more stable linker chemistry. For pH-sensitive linkers, ensure they are stable at pH 7.4.[6]
Incomplete or Slow Photo-triggered Release Insufficient light penetration; Mismatch between light source and photosensitizer absorption; Inefficient photolabile linker.Use a light source with a wavelength that has better tissue penetration (e.g., near-infrared).[4] Ensure the wavelength matches the acridine's absorption peak. Select a more efficient photolabile linker. Optimize light intensity and duration.[8]

Quantitative Data Summary

Table 1: Effect of pH on Drug Release from Acridine-Based Carriers
Carrier SystemLinker TypepHCumulative Release (%) after 24hReference
Acridine-Polymer ConjugateHydrazone5.085[6]
Acridine-Polymer ConjugateHydrazone7.415[6]
Bisacridine-Quantum Dot Conjugatep-Cyclodextrin5.2~15[9]
Bisacridine-Quantum Dot Conjugatep-Cyclodextrin4.0~33[9]
Table 2: Influence of Light Parameters on Photo-triggered Drug Release
Nanoparticle SystemLight SourcePower DensityExposure TimeCumulative Release (%)Reference
Doxorubicin-loaded Nanocarrier660 nm Laser0.5 W/cm²24 h18.13 ± 1.78[10]
Doxorubicin-loaded Nanocarrier660 nm Laser1.0 W/cm²24 h40.51 ± 2.49[10]
Doxorubicin-loaded Nanocarrier660 nm Laser2.0 W/cm²24 h62.51 ± 3.05[10]
siRNA-loaded Nanoparticles365 nm UV Lamp10 mW/cm²5 minEnhanced gene silencing by 50%[11]

Experimental Protocols

Protocol 1: Determination of Drug Loading and Encapsulation Efficiency
  • Preparation of Nanoparticle Suspension: Prepare the this compound-based drug delivery system (e.g., nanoparticles) according to your established protocol.

  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated (free) drug.

  • Quantification of Free Drug:

    • Measure the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Quantification of Total Drug:

    • Take a known volume of the original nanoparticle suspension (before centrifugation).

    • Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a suitable organic solvent (e.g., DMSO, methanol) or by sonication.

    • Measure the total drug concentration in the disrupted suspension.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100

Protocol 2: In Vitro Photo-triggered Drug Release Study
  • Sample Preparation:

    • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • Photo-irradiation:

    • At predetermined time points, expose the dialysis bag to a light source with a specific wavelength and intensity for a defined duration.

    • A control group should be run in parallel without light exposure.

  • Sample Collection:

    • At various time intervals (both before and after irradiation), withdraw aliquots of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., UV-Vis, HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) versus time to obtain the release profile.

Visualizations

DrugDeliveryWorkflow cluster_synthesis Synthesis & Formulation cluster_delivery Drug Delivery & Release This compound This compound Conjugation Conjugation This compound->Conjugation Drug Drug Drug->Conjugation DrugConjugate This compound Drug Conjugate Conjugation->DrugConjugate Formulation Formulation DrugConjugate->Formulation Nanoparticle Drug-loaded Nanoparticle Formulation->Nanoparticle SystemicAdministration Systemic Administration Nanoparticle->SystemicAdministration TumorMicroenvironment Tumor Microenvironment (Acidic pH) SystemicAdministration->TumorMicroenvironment Photoirradiation External Light (e.g., NIR) SystemicAdministration->Photoirradiation DrugRelease Drug Release TumorMicroenvironment->DrugRelease pH-triggered Photoirradiation->DrugRelease Photo-triggered TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Experimental workflow for this compound-based drug delivery.

AcridineSignalingPathway cluster_stimulus Cellular Stress cluster_p53 p53 Pathway cluster_mapk MAPK Pathway AcridineDrug This compound -based Drug DNADamage DNA Damage AcridineDrug->DNADamage ERK ERK (Survival) AcridineDrug->ERK inhibits JNK JNK (Apoptosis) AcridineDrug->JNK p53 p53 DNADamage->p53 activates DNADamage->JNK activates Bax Bax p53->Bax induces Apoptosis_p53 Apoptosis Bax->Apoptosis_p53 Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK

Caption: Signaling pathways affected by this compound-based drugs.

References

Technical Support Center: Acridin-9-ylmethanol Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acridin-9-ylmethanol in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost fluorescence intensity over time. What could be the cause?

A1: Loss of fluorescence, or photobleaching, is a common issue with fluorescent compounds, including this compound, especially during long-term imaging experiments. Several factors can contribute to this:

  • Excessive Exposure to Excitation Light: Prolonged or high-intensity light exposure can lead to the photochemical destruction of the fluorophore.

  • Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorophore, leading to its degradation.

  • Suboptimal Storage: Improper storage of the solution, such as exposure to light or elevated temperatures, can accelerate degradation.

  • pH of the Medium: The fluorescence of many acridine derivatives is pH-sensitive. A change in the pH of your experimental medium could lead to a decrease in fluorescence intensity.

Q2: I am observing a color change in my this compound solution. What does this indicate?

A2: A color change in your solution, often to a yellowish or brownish hue, typically indicates chemical degradation. The acridine ring is susceptible to oxidation and hydrolysis, which can lead to the formation of colored degradation products like acridone derivatives. This is often accelerated by exposure to light, high temperatures, or non-neutral pH conditions.

Q3: Can I use methanol to prepare my stock solution of this compound?

A3: While methanol is a common solvent for many organic compounds, it's important to be aware of potential impurities. Trace amounts of formaldehyde in HPLC-grade methanol have been reported to react with nucleophilic functional groups on drug substances, leading to the formation of adducts. Given that the hydroxyl group of this compound could potentially react, it is advisable to use high-purity, anhydrous solvents and to prepare fresh solutions for critical experiments.

Q4: What are the optimal storage conditions for this compound powder and solutions?

A4: For long-term stability, this compound powder should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Recommended storage temperatures are often between 2-8°C. Solutions should be stored in the dark, preferably at low temperatures (e.g., -20°C for long-term storage). It is also recommended to prepare fresh solutions for experiments whenever possible to minimize the impact of solvent degradation and other stability issues.

Q5: I am using this compound as a caged compound. How can I ensure efficient and complete uncaging?

A5: Efficient uncaging depends on several factors:

  • Wavelength and Intensity of Light: Ensure you are using the correct wavelength of light for photolysis, as specified for your particular caged compound. The intensity and duration of light exposure will also affect the uncaging efficiency.

  • Oxygen-Free Environment: The presence of oxygen can quench the excited state of the caging group and lead to side reactions, reducing the uncaging yield. Deoxygenating your solution can improve efficiency.

  • pH of the Solution: The quantum yield of photolysis can be pH-dependent. Optimize the pH of your buffer for efficient uncaging.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in long-term cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of this compound in culture medium Prepare fresh dilutions of this compound in media for each experiment. Perform a time-course experiment to assess the stability of the compound in your specific culture medium under incubation conditions (e.g., 37°C, 5% CO2) by analyzing samples at different time points using HPLC.
Phototoxicity Reduce the intensity and duration of light exposure during imaging. Use a more sensitive camera or objective to minimize the required light dose. Include a "no-light" control to assess the baseline toxicity of the compound.
Interaction with media components Some components in complex cell culture media (e.g., serum proteins, vitamins) can interact with and degrade fluorescent compounds. Consider using a simpler, defined medium for the duration of the experiment if possible.
Cellular metabolism of the compound Cells can metabolize this compound over time, leading to a decrease in its effective concentration. Analyze cell lysates and culture supernatant by LC-MS to identify potential metabolites.
Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.
Possible Cause Troubleshooting Steps
Hydrolysis The 9-position of the acridine ring is susceptible to nucleophilic attack, including hydrolysis, which can lead to the formation of 9-acridone. This is often accelerated at non-neutral pH. Analyze degradation products by LC-MS to identify masses corresponding to potential hydrolytic products.
Oxidation The acridine ring can be oxidized, especially when exposed to air and light. This can lead to the formation of N-oxides or other oxidation products. Conduct forced degradation studies under oxidative conditions (e.g., with H₂O₂) to generate and identify potential oxidation products.
Photodegradation Acridine derivatives are known to be photosensitive. Exposure to ambient or experimental light sources can lead to a complex mixture of degradation products. Perform photostability studies by exposing the compound to a controlled light source and analyze the degradation profile.
Reaction with solvent impurities As mentioned in the FAQs, impurities in solvents can react with the compound. Use high-purity, anhydrous solvents and run a solvent blank in your HPLC analysis to rule out solvent-related peaks.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes typical stability trends observed for related acridine derivatives, which can serve as a general guide.

Condition Parameter General Observation for Acridine Derivatives
pH Half-life (t½)Stability is generally highest at neutral pH. Hydrolysis rates increase significantly in both acidic and alkaline conditions.
Temperature Degradation RateDegradation rates typically follow Arrhenius kinetics, with a significant increase in degradation for every 10°C rise in temperature.
Light Quantum Yield of PhotodegradationVaries depending on the specific derivative and solvent. Generally, acridines are susceptible to photodegradation.
Solvent StabilityProtic solvents can facilitate hydrolysis. Purity of the solvent is critical to avoid reactions with impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade, high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period, then dissolve in methanol for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm or 365 nm) for a defined period. Protect a control sample from light.

  • Sample Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Analyze all samples (including an unstressed control) by a stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS to determine their mass-to-charge ratios and propose their structures.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 254 nm and 380 nm) using a PDA detector to capture the spectra of all eluting peaks.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Stock Solution B Working Solution in Experimental Buffer A->B C Long-Term Incubation (e.g., Cell Culture) B->C D Periodic Sampling C->D E HPLC Analysis D->E F LC-MS for Degradant ID D->F G Data Interpretation (Stability Assessment) E->G F->G

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_products Potential Degradation Products A This compound B 9-Acridone (Hydrolysis/Oxidation) A->B H₂O / O₂ pH, Temp C Acridine-9-carbaldehyde (Oxidation) A->C [O] D Photodegradation Products A->D

Caption: Potential degradation pathways of this compound.

Technical Support Center: Enhancing the Quantum Yield of Acridin-9-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of Acridin-9-ylmethanol and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation that can lead to suboptimal quantum yields.

Issue 1: Lower than expected fluorescence intensity or quantum yield.

  • Question: My this compound derivative exhibits significantly lower fluorescence than anticipated. What are the potential causes and how can I troubleshoot this?

  • Answer: Several factors can contribute to low fluorescence intensity. A primary cause is often Aggregation-Caused Quenching (ACQ) .[1][2][3] At higher concentrations, the planar structures of acridine derivatives can stack together (π-π stacking), forming aggregates that lead to non-radiative decay and decreased fluorescence.[1]

    • Troubleshooting Steps:

      • Dilute the Sample: The most direct way to mitigate ACQ is to work at lower concentrations, below the threshold where aggregation occurs.[1]

      • Solvent Choice: The solvent can influence aggregation. Experiment with different solvents to find one that discourages π-π stacking.

      • Structural Modification: Introducing bulky groups to the acridine core can sterically hinder aggregation.[1]

  • Question: Could the solvent be directly impacting the quantum yield, independent of aggregation?

  • Answer: Yes, the polarity and hydrogen-bonding capability of the solvent have a profound effect on the photophysical properties of this compound derivatives.[4][5][6] The emission properties are highly sensitive to the local environment.[4][5] Generally, an increase in solvent polarity can lead to a decrease in fluorescence intensity and a shift in the emission spectrum.[6] This is due to the stabilization of the excited state by polar solvent molecules, which can promote non-radiative decay pathways.[6] For instance, some acridine derivatives show weak fluorescence in nonpolar solvents like n-hexane, with a significant enhancement in polar aprotic solvents like acetonitrile, and even greater intensity in protic solvents like ethanol.[5]

    • Troubleshooting Steps:

      • Solvent Screen: Systematically test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, water) to identify the optimal environment for your specific derivative.

      • Consider Environmental pH: The pH of the solution can also influence the fluorescence of acridine derivatives.[4][5] Ensure your buffer system is appropriate and consistent across experiments.

Issue 2: Unexpected shifts in the emission spectrum.

  • Question: The emission wavelength of my derivative is different from what I expected. Why is this happening?

  • Answer: This phenomenon, known as solvatochromism, is common for fluorescent molecules where the dipole moment changes upon excitation.[6] The extent of the shift in the emission spectrum is dependent on the polarity of the solvent and its ability to stabilize the excited state.[6] A larger red-shift (to longer wavelengths) is often observed in more polar solvents.[6]

    • Troubleshooting Steps:

      • Characterize in Multiple Solvents: Record the absorption and emission spectra in a series of solvents with varying polarities to understand the solvatochromic behavior of your compound.

      • Check for Contamination: Impurities in the solvent or the sample itself can also lead to unexpected emission peaks. Ensure the purity of your materials.

Issue 3: Fluorescence intensity is sensitive to temperature.

  • Question: I've noticed that the fluorescence of my sample changes with temperature. Is this normal?

  • Answer: Yes, temperature can influence the fluorescence of acridine derivatives.[7] Increased temperature can lead to a higher probability of non-radiative decay processes, thus decreasing the fluorescence quantum yield. In some cases, temperature can also affect aggregation and the interaction with the solvent, leading to changes in fluorescence.[7]

    • Troubleshooting Steps:

      • Maintain Consistent Temperature: For reproducible results, ensure that all measurements are performed at a constant and recorded temperature.

      • Temperature-Dependent Studies: If the application requires operation across a range of temperatures, it is crucial to characterize the fluorescence properties as a function of temperature.

Frequently Asked Questions (FAQs)

  • Q1: How can I enhance the quantum yield of my this compound derivative through chemical modification?

    • A1: Structural modifications can significantly impact the quantum yield. Introducing electron-donating groups can sometimes enhance fluorescence. Methylation of certain acridine derivatives has been shown to increase fluorescence by an order of magnitude.[8][9] Conversely, the introduction of bulky substituents can prevent aggregation-caused quenching, thereby increasing the effective quantum yield in concentrated solutions.[1]

  • Q2: What is a reliable method for determining the fluorescence quantum yield?

    • A2: The relative quantum yield determination method is widely used and reliable.[10][11] This involves comparing the fluorescence intensity of your sample to a well-characterized standard with a known quantum yield under identical experimental conditions.[10][11]

  • Q3: Are there any specific safety precautions I should take when working with this compound derivatives?

    • A3: Acridine derivatives are known to intercalate with DNA and can be mutagenic.[4][12] It is essential to handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area or a fume hood.

Quantitative Data

The following tables summarize the photophysical properties of acridine and its derivatives under various conditions.

Table 1: Solvent Effects on the Photophysical Properties of Acridine. [11]

SolventQuantum Yield (Φ_F_)
Ethanol0.36
Methanol0.42
Propan-2-ol0.33
Acetonitrile0.28
Dichloromethane0.12
Carbon tetrachloride0.08

Table 2: Fluorescence Quantum Yields of Selected Acridine Dyes. [10]

CompoundSolventQuantum Yield (Φ_F_)
Acridine OrangeBasic Ethanol0.2
Acridine YellowEthanol0.47
9-AminoacridineEthanol0.61

Experimental Protocols

Protocol 1: Relative Quantum Yield Determination

This protocol outlines the steps for measuring the fluorescence quantum yield of an this compound derivative relative to a standard.[10][11]

Materials:

  • This compound derivative (sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546)

  • Spectroscopic grade solvent

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent.

    • The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[10]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be one where both the sample and the standard absorb light.[10]

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.

    • Maintain consistent excitation and emission slit widths for all measurements.[10]

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

    • Determine the slope of the resulting linear fit for each plot.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φf_sample) is calculated using the following equation:[10] Φf_sample = Φf_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)

      • Where:

        • Φf_ref is the quantum yield of the reference standard.

        • Slope_sample and Slope_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance.

        • n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (this term is 1 if the same solvent is used).[10]

Protocol 2: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic reactions, often starting from acridine or its derivatives.[13][14] A general approach for creating ester conjugates, which can be useful for biological applications, involves coupling with a carboxylic acid.[4][5]

Visualizations

Troubleshooting_Workflow start Low Quantum Yield Observed check_concentration Is concentration high? start->check_concentration acq Potential Aggregation- Caused Quenching (ACQ) check_concentration->acq Yes check_solvent Analyze Solvent Properties check_concentration->check_solvent No reduce_concentration Action: Reduce Concentration acq->reduce_concentration end_point Quantum Yield Optimized reduce_concentration->end_point solvent_polarity Is solvent highly polar? check_solvent->solvent_polarity optimize_solvent Action: Screen Solvents (Vary Polarity/Protic Nature) solvent_polarity->optimize_solvent Yes check_purity Verify Sample and Solvent Purity solvent_polarity->check_purity No optimize_solvent->end_point purify Action: Purify Compound and Use Spectroscopic Grade Solvents check_purity->purify Impure intrinsic_property Low quantum yield may be an intrinsic property of the derivative. check_purity->intrinsic_property Pure purify->end_point

Caption: Troubleshooting workflow for low quantum yield.

Quantum_Yield_Determination prep_solutions 1. Prepare Dilute Solutions (Sample & Standard) measure_abs 2. Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor 3. Measure Fluorescence Emission (Same Excitation Wavelength) measure_abs->measure_fluor integrate_intensity 4. Calculate Integrated Fluorescence Intensity measure_fluor->integrate_intensity plot_data 5. Plot Integrated Intensity vs. Absorbance integrate_intensity->plot_data calc_slope 6. Determine Slope of Linear Fit plot_data->calc_slope calc_qy 7. Calculate Quantum Yield Using Comparative Formula calc_slope->calc_qy

Caption: Experimental workflow for relative quantum yield determination.

References

Validation & Comparative

Acridin-9-ylmethanol vs. Fluorescein: A Comparative Guide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate fluorescent probe is paramount for acquiring accurate and reproducible data. This guide provides an objective comparison of two common fluorophores, Acridin-9-ylmethanol and Fluorescein, detailing their performance characteristics, experimental protocols, and suitability for various live-cell imaging applications.

Performance Comparison

The choice between this compound and Fluorescein hinges on key photophysical and biological parameters. While both are staple fluorescent dyes, their performance varies significantly in terms of quantum yield, photostability, pH sensitivity, and cytotoxicity.

ParameterThis compound & DerivativesFluorescein & DerivativesKey Considerations for Live-Cell Imaging
Quantum Yield (Φf) Variable; 9-Acridinecarboxylic acid shows increasing Φf with H-bonding capacity of the solvent.[1] 9-Aminoacridine: ~0.99 (in ethanol); Acridine Orange: ~0.2 (in basic ethanol).[2]High; ~0.92 in 0.1 M NaOH.A higher quantum yield results in a brighter signal, which is often desirable. However, very high quantum yields can sometimes lead to increased phototoxicity.
pKa ~9.99 (9-Aminoacridine).[3]~6.4.[4]Fluorescein's pKa is in the physiological range, making its fluorescence highly sensitive to small pH changes in the cytoplasm. Acridine derivatives are more suitable for staining acidic organelles or for applications where pH-insensitivity in the neutral range is required.
Photostability Low to Moderate; Acridine Orange fluorescence can decrease to 6% of its initial value after 200 seconds of continuous excitation.[2]Moderate; Susceptible to photobleaching, which is generally not a single-exponential process.[5]Higher photostability is crucial for long-term time-lapse imaging to prevent signal loss and minimize phototoxicity.
Cytotoxicity (CC50) Data for specific derivatives vary. Some acridine/sulfonamide hybrids show IC50 values of 8.83-14.51 µM in cancer cell lines.[6]Low intrinsic toxicity, but significant phototoxicity can be induced upon irradiation.[3][7]Lower cytotoxicity is essential to maintain cell health and physiological relevance during live-cell imaging experiments.
Primary Cellular Targets Nucleic acids (intercalation), acidic organelles (accumulation).[8][9]Primarily cytoplasmic, sensitive to intracellular pH.[4]The choice of dye should align with the specific cellular compartment or process being investigated.

Experimental Protocols

Accurate and reproducible results in live-cell imaging depend on well-defined experimental protocols. Below are methodologies for key experiments to evaluate and compare this compound and Fluorescein.

Protocol 1: General Live-Cell Staining

This compound (Adapted from Acridine Homodimer Protocol)

  • Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom imaging dish.

  • Staining Solution Preparation: Prepare a 0.1-2.0 µM working solution of this compound in pre-warmed (37°C) complete cell culture medium.[8]

  • Cell Staining: Remove the existing culture medium and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.[8]

  • Washing (Optional): Gently wash the cells with pre-warmed imaging buffer (e.g., PBS) to reduce background fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~440 nm, emission ~490 nm).[8]

Fluorescein (Using Fluorescein Diacetate - FDA)

  • Cell Preparation: Prepare a cell suspension of 1x10^5 to 1x10^6 cells/ml.

  • Staining Solution Preparation: Prepare a 0.5 mg/ml FDA stock solution in DMSO. Dilute 10 µl of the stock solution with 5 ml of PBS.[10]

  • Cell Staining: Add 15 µl of the diluted FDA solution to 30 µl of the cell suspension.

  • Incubation: Incubate at 37°C for 15-30 minutes.[10]

  • Mounting: Place 10 µl of the stained cell suspension on a glass slide and cover with a coverslip.

  • Imaging: Observe the cells under a fluorescence microscope using a 488 nm excitation and a 530 nm emission filter.[10]

Protocol 2: Comparative Photostability Assessment
  • Sample Preparation: Prepare live cells stained with either this compound or Fluorescein as described in Protocol 1.

  • Image Acquisition: Acquire an initial image (t=0) using a defined excitation intensity and exposure time.

  • Continuous Illumination: Continuously expose the sample to the excitation light.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of several minutes.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in the cells at each time point. Normalize the intensity at each time point to the initial intensity. Plot the normalized intensity against time to generate a photobleaching curve. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.[10]

Protocol 3: Determination of 50% Cytotoxic Concentration (CC50)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or Fluorescein. Include untreated cells as a control.

  • Incubation: Incubate the cells for a period relevant to the planned imaging experiments (e.g., 24 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead staining assay).[11]

  • Data Analysis: Plot cell viability against the logarithm of the compound concentration. Use a sigmoidal dose-response curve fit to determine the concentration at which cell viability is reduced by 50% (CC50).[11]

Protocol 4: Relative Quantum Yield Determination
  • Standard Selection: Choose a fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).[8]

  • Absorbance Measurement: Prepare a series of dilutions of the standard and the sample. Measure the absorbance of each solution at the excitation wavelength and ensure it is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions at the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φx) is calculated using the equation: Φx = Φs * (Gradx / Grads) * (nx^2 / ns^2), where Φs is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.

Visualizing Experimental Design and Logic

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing these fluorophores and a decision-making pathway for selecting the appropriate dye.

G cluster_workflow Comparative Experimental Workflow prep Cell Culture & Seeding stain_acridine Stain with this compound prep->stain_acridine stain_fluorescein Stain with Fluorescein prep->stain_fluorescein photostability Photostability Assay stain_acridine->photostability cytotoxicity Cytotoxicity Assay (CC50) stain_acridine->cytotoxicity imaging Live-Cell Imaging stain_acridine->imaging stain_fluorescein->photostability stain_fluorescein->cytotoxicity stain_fluorescein->imaging analysis Data Analysis & Comparison photostability->analysis cytotoxicity->analysis imaging->analysis

A typical workflow for comparing fluorescent dyes.

G cluster_decision Fluorophore Selection Logic question1 Imaging Acidic Organelles? question2 High pH Sensitivity Needed? question1->question2 No acridine Use this compound question1->acridine Yes question3 Long-term Imaging? question2->question3 No fluorescein Use Fluorescein question2->fluorescein Yes question3->acridine No, short-term question3->fluorescein No, short-term consider_photostability Consider Photostability question3->consider_photostability Yes

Decision tree for fluorophore selection.

Conclusion

Both this compound and Fluorescein are valuable tools for live-cell imaging, each with distinct advantages and disadvantages. Fluorescein, with its high quantum yield and sensitivity to physiological pH changes, is an excellent choice for monitoring cytoplasmic pH dynamics. However, its susceptibility to photobleaching and pH-dependent fluorescence can be limiting. This compound and its derivatives are better suited for applications requiring the visualization of nucleic acids or the tracking of acidic organelles. While generally less photostable, their fluorescence is less affected by pH fluctuations in the neutral range. Ultimately, the choice of fluorophore should be guided by the specific biological question, the target cellular compartment, and the requirements of the imaging experiment, particularly with respect to duration and illumination intensity.

References

A Comparative Guide to the Photostability of Acridin-9-ylmethanol and BODIPY Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorophore is a critical decision in experimental design, directly influencing the reliability and accuracy of fluorescence-based studies. While a vast array of fluorescent dyes is available, their performance under illumination can vary dramatically. This guide provides an objective comparison of the photochemical properties of Acridin-9-ylmethanol and the widely used BODIPY class of dyes, focusing on their photostability and intended applications. This comparison is supported by available data and detailed experimental methodologies to aid researchers in making informed decisions for their specific needs.

Core Functional Comparison: Photostability vs. Photolability

A direct comparison of the "photostability" of this compound and BODIPY dyes reveals a fundamental difference in their design and intended use. BODIPY dyes are engineered for high photostability, making them ideal for applications requiring robust and sustained fluorescence signals, such as live-cell imaging and high-resolution microscopy. In contrast, this compound is designed as a photoremovable protecting group, meaning it is inherently photolabile. Its primary function is to release a caged compound upon exposure to light, a process that relies on its controlled photochemical degradation.

Therefore, the comparison is not one of superior versus inferior photostability, but rather a choice between two distinct photochemical functionalities: sustained fluorescence (BODIPY) versus light-triggered release (this compound).

Quantitative Data Comparison

The following table summarizes the key photochemical properties of this compound and a representative example of a BODIPY dye. It is important to note that specific values for BODIPY dyes can vary depending on their chemical structure and the experimental environment.

ParameterThis compoundBODIPY Dyes (Representative)
Primary Application Photoremovable protecting group ("caging")Fluorescent labeling and imaging
Photochemical Behavior Photolabile (designed for photolysis)Generally high photostability
Photobleaching Undergoes photolysis to release caged compoundsResistant to photobleaching
Typical Illumination UV light (>360 nm) to trigger release[1][2]Visible light for excitation
Photostability Metric Photorelease quantum yield (efficiency of uncaging)Photobleaching quantum yield or half-life
Quantitative Data High chemical yield of released carboxylic acids upon photolysis[1][2]Can be significantly more photostable than other dyes like fluorescein[3][4]

Mechanisms of Photodegradation

BODIPY Dyes: The primary mechanism of photobleaching for many organic dyes, including BODIPYs, involves the interaction of the excited-state fluorophore with molecular oxygen. This can lead to the generation of reactive oxygen species (ROS) that chemically degrade the dye molecule, rendering it non-fluorescent. However, the rigid and relatively planar structure of the BODIPY core contributes to its high photochemical stability.[4]

This compound: The photodegradation of this compound is a deliberate and useful process. When used as a protecting group for a carboxylic acid, for example, irradiation with UV light leads to the cleavage of the ester linkage, releasing the free carboxylic acid and this compound. This process proceeds through an excited state of the acridine chromophore.[1][2]

Experimental Protocols

A standardized protocol is crucial for the accurate and reproducible assessment of fluorophore photostability. Below is a detailed methodology for measuring the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Protocol: Measurement of Photobleaching Half-life

1. Materials:

  • Fluorescent dye solutions (e.g., BODIPY dye) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

2. Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it and prevent diffusion.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t½).

Visualizing the Concepts

Conceptual Application of this compound vs. BODIPY Dyes cluster_acridin This compound (Photolabile) cluster_bodipy BODIPY Dyes (Photostable) acridin_caged Caged Compound (Acridin-ester) acridin_light UV Light (>360 nm) acridin_released Released Active Compound + this compound acridin_light->acridin_released Photolysis bodipy_labeled Labeled Biomolecule (e.g., Protein-BODIPY) bodipy_light Visible Light (Excitation) bodipy_signal Sustained Fluorescence Signal (Imaging) bodipy_light->bodipy_signal Fluorescence

Caption: Conceptual workflow comparing the photolabile nature of this compound for compound release with the photostable nature of BODIPY dyes for sustained fluorescence imaging.

Experimental Workflow for Photostability Measurement prep Sample Preparation (Immobilized Dye) setup Microscope Setup (Stable Illumination) prep->setup acquire Time-lapse Image Acquisition setup->acquire analyze Image Analysis (Measure Intensity in ROI) acquire->analyze plot Plot Normalized Intensity vs. Time analyze->plot half_life Determine Photobleaching Half-life (t½) plot->half_life

References

A Comparative Analysis of the Quantum Yield of Acridin-9-ylmethanol and Other Acridine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent compounds is paramount. This guide provides a comparative analysis of the fluorescence quantum yield of Acridin-9-ylmethanol against other well-characterized acridine dyes: Acridine Orange, Proflavine, and 9-Aminoacridine. This objective comparison, supported by experimental data and detailed methodologies, serves as a valuable resource for selecting the appropriate fluorescent probe for various research applications.

Quantitative Comparison of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield indicates a brighter fluorescent molecule. The quantum yields of several key acridine dyes are summarized in the table below.

Acridine DyeSolvent/ConditionFluorescence Quantum Yield (Φf)Reference(s)
This compound Not specifiedNot available in cited literature-
Acridine Orange Basic Ethanol0.2Soep et al., 1972
Proflavine Water, pH 70.34Melhuish, 1964
9-Aminoacridine Ethanol0.99Strickler & Berg, 1962; Ware & Baldwin, 1964

Note on this compound: Despite a thorough literature search, a specific quantitative fluorescence quantum yield for this compound could not be located. However, studies on this compound and its ester derivatives indicate that their fluorescence properties are highly sensitive to the surrounding environment, including solvent polarity, hydrogen bonding, and pH. This suggests that this compound's quantum yield would likely vary significantly under different experimental conditions. Its derivatives are often explored as fluorescent probes and photoremovable protecting groups due to these environmentally sensitive emission characteristics.

Experimental Protocol: The Comparative Method for Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to a standard with a known quantum yield.

Objective:

To determine the relative fluorescence quantum yield of an unknown acridine dye (the "sample") using a reference compound (the "standard") with a well-established quantum yield.

Materials:
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Acridine dye of interest (sample)

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546)

  • Spectroscopic grade solvent

Procedure:
  • Preparation of Solutions: Prepare a series of five to six dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner-filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be one at which both the sample and the standard absorb light.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • It is crucial to maintain identical experimental conditions (e.g., excitation wavelength, slit widths) for all measurements of both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot a graph of the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this ratio is 1.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the comparative method for determining fluorescence quantum yield.

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation Prep_Sample Prepare Sample Solutions (Abs < 0.1) Abs_Measure Measure Absorbance (UV-Vis Spectrophotometer) Prep_Sample->Abs_Measure Prep_Standard Prepare Standard Solutions (Abs < 0.1) Prep_Standard->Abs_Measure Fluor_Measure Measure Fluorescence Emission (Spectrofluorometer) Abs_Measure->Fluor_Measure Plot_Data Plot Integrated Fluorescence vs. Absorbance Fluor_Measure->Plot_Data Calc_QY Calculate Quantum Yield using Comparative Formula Plot_Data->Calc_QY G cluster_process DNA Intercalation by Acridine Dye Acridine Acridine Dye Intercalation Intercalation Complex Acridine->Intercalation Binds to DNA DNA Double Helix DNA->Intercalation Biological_Effect Biological Effect (e.g., Inhibition of Replication) Intercalation->Biological_Effect Leads to

Acridin-9-ylmethanol: A Potential Alternative to DAPI for Nuclear Staining? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking alternatives to conventional nuclear stains, Acridin-9-ylmethanol presents itself as a compound of interest. This guide provides a comprehensive comparison of this compound with the widely used nuclear stain, 4′,6-diamidino-2-phenylindole (DAPI), offering an objective analysis of their performance characteristics based on available experimental data.

This document delves into the photophysical and biological properties of both compounds, presenting a side-by-side comparison to aid in the selection of the most appropriate tool for specific research applications. Detailed experimental protocols for nuclear staining and visualizations of the underlying mechanisms and workflows are also provided to facilitate practical implementation.

At a Glance: Key Performance Characteristics

A direct comparison of this compound and DAPI reveals distinct differences in their mechanisms of action, spectral properties, and biological effects. While DAPI is a well-characterized minor groove binder with a strong preference for AT-rich DNA regions, this compound, as an acridine derivative, is expected to primarily act as a DNA intercalator. These fundamental differences influence their application in cellular imaging.

FeatureThis compoundDAPI
Binding Mechanism Primarily DNA intercalationMinor groove binding of AT-rich DNA sequences
Excitation Max. Environment-dependent, UV range~358 nm (bound to dsDNA)
Emission Max. Environment-dependent, sensitive to polarity~461 nm (bound to dsDNA)
Cell Permeability Generally cell-permeableLimited permeability in live cells, readily enters fixed cells
Cytotoxicity Potentially higher, as many acridine derivatives exhibit significant cytotoxicityGenerally low at typical working concentrations for fixed-cell staining
Photostability Variable, susceptible to photobleachingProne to photobleaching with prolonged UV exposure
RNA Staining Potential for RNA binding, a common characteristic of acridine dyesCan bind to RNA, but with weaker fluorescence and a shifted emission (~500 nm)

In-Depth Analysis: A Tale of Two Stains

Mechanism of Action

The primary difference between this compound and DAPI lies in their interaction with DNA. DAPI is a classic example of a minor groove binder, fitting snugly into the minor groove of the DNA double helix with a pronounced affinity for adenine-thymine (A-T) rich regions. This interaction is non-intercalative and is stabilized by hydrogen bonds and van der Waals forces.

In contrast, acridine derivatives like this compound are known to function as DNA intercalating agents. The planar acridine ring system inserts itself between the base pairs of the DNA, causing a local unwinding of the helix. This intercalation can disrupt DNA replication and transcription, which is the basis for the use of some acridine derivatives as antimicrobial or anticancer agents.

Figure 1. Simplified diagram illustrating the distinct DNA binding mechanisms of this compound and DAPI.

Spectral Properties

DAPI is well-characterized by its excitation maximum at approximately 358 nm and an emission maximum at around 461 nm when bound to double-stranded DNA, producing a bright blue fluorescence. This makes it compatible with standard DAPI filter sets in fluorescence microscopy.

The spectral properties of this compound are less defined in the context of nuclear staining but are known to be sensitive to the polarity of its environment. Generally, acridine derivatives absorb light in the UV to blue region of the spectrum and can emit in the blue-green to orange-red range. For instance, the closely related Acridine Orange emits green fluorescence when bound to dsDNA and red fluorescence when bound to RNA or single-stranded DNA. This metachromatic property can be a powerful tool for distinguishing between different nucleic acid populations within a cell. Studies on this compound as a fluorescent precursor show its emission is highly sensitive to solvent polarity, suggesting its fluorescence in a cellular environment could provide information about the local microenvironment of the nucleus.

Cell Permeability and Cytotoxicity

DAPI exhibits limited permeability across the intact plasma membrane of live cells, often requiring higher concentrations and longer incubation times for staining, which can lead to cytotoxicity. Consequently, DAPI is predominantly used for staining fixed and permeabilized cells, where it can readily access the nucleus.

Acridine derivatives, including this compound, are generally more cell-permeable and can be used for staining live cells. However, this property is often associated with higher cytotoxicity. Many acridine compounds are biologically active and can interfere with cellular processes, making them less suitable for long-term live-cell imaging unless cytotoxicity is the focus of the investigation. Studies on this compound nanoparticles have indicated good biocompatibility and cellular uptake, suggesting that the free molecule may also readily enter cells.

Photostability

Both DAPI and acridine dyes are susceptible to photobleaching upon prolonged exposure to excitation light. The use of antifade reagents in mounting media is a standard practice to mitigate this issue for both types of stains. While some reports suggest DAPI has greater photostability than other nuclear stains like Hoechst, the photostability of this compound would need to be empirically determined for specific imaging conditions.

Experimental Protocols

Detailed methodologies for utilizing DAPI and a proposed protocol for this compound are provided below. It is important to note that the this compound protocol is inferred from general procedures for acridine dyes and should be optimized for specific cell types and experimental conditions.

DAPI Staining Protocol for Fixed Cells

This protocol is suitable for staining the nuclei of fixed cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow cells on sterile coverslips in a culture dish to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Dilute the DAPI stock solution to a working concentration of 300 nM in PBS. Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.

  • Final Wash: Rinse the cells twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~358/461 nm).

Cell Culture Cell Culture Washing (PBS) Washing (PBS) Cell Culture->Washing (PBS) Fixation (PFA) Fixation (PFA) Washing (PBS)->Fixation (PFA) Permeabilization (Triton X-100) Permeabilization (Triton X-100) Washing (PBS)->Permeabilization (Triton X-100) DAPI Staining DAPI Staining Washing (PBS)->DAPI Staining Fixation (PFA)->Washing (PBS) Permeabilization (Triton X-100)->Washing (PBS) Final Wash (PBS) Final Wash (PBS) DAPI Staining->Final Wash (PBS) Mounting Mounting Final Wash (PBS)->Mounting Imaging Imaging Mounting->Imaging

Figure 2. Experimental workflow for DAPI staining of fixed cells.

Proposed this compound Staining Protocol for Live Cells

This proposed protocol is based on general methods for staining live cells with acridine derivatives and should be optimized.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging chamber or glass-bottom dish

Procedure:

  • Cell Preparation: Culture cells in a live-cell imaging chamber or on glass-bottom dishes to the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium or HBSS to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

  • Cell Staining: Remove the existing culture medium and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional): For compounds with high binding affinity, a gentle wash with pre-warmed medium or HBSS may help to reduce background fluorescence.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for acridine dyes (e.g., excitation in the UV/blue range and emission in the green/yellow range).

Live Cell Culture Live Cell Culture Prepare Staining Solution Prepare Staining Solution Live Cell Culture->Prepare Staining Solution Staining Staining Prepare Staining Solution->Staining Incubation Incubation Staining->Incubation Washing (Optional) Washing (Optional) Incubation->Washing (Optional) Live Cell Imaging Live Cell Imaging Washing (Optional)->Live Cell Imaging

A Comparative Guide to Acridin-9-ylmethanol and Alternative Fluorophores in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cellular biology and drug development, the precise visualization of cellular structures and processes is paramount. Fluorescent microscopy, a cornerstone of modern research, relies on the selection of optimal fluorescent probes. This guide provides a comprehensive comparison of Acridin-9-ylmethanol with commonly used fluorescent dyes—DAPI, Hoechst 33342, and Acridine Orange—across various microscopy techniques. We present a detailed analysis of their performance, supported by experimental data and standardized protocols, to empower researchers in making informed decisions for their specific applications.

Quantitative Performance Data

The selection of a fluorescent probe is fundamentally guided by its photophysical properties. The following table summarizes key performance indicators for this compound and its alternatives. It is important to note that the fluorescence of this compound and its derivatives is highly sensitive to the local environment, including polarity, hydrogen bonding, and pH.[1]

PropertyThis compoundDAPI (4',6-diamidino-2-phenylindole)Hoechst 33342Acridine Orange
Excitation Max (λex) ~355 nm~358 nm (bound to dsDNA)[2][3]~350 nm (bound to dsDNA)~502 nm (bound to dsDNA); ~460 nm (bound to RNA/ssDNA)[4][5]
Emission Max (λem) ~400-450 nm (highly solvent-dependent)~461 nm (bound to dsDNA)[2][3][6]~461 nm (bound to dsDNA)~525 nm (green, bound to dsDNA); ~650 nm (red, bound to RNA/ssDNA)[4][5]
Molar Extinction Coefficient (ε) Data not readily available~27,000 M⁻¹cm⁻¹ (bound to dsDNA)[6]~47,000 M⁻¹cm⁻¹ in Methanol[7]~27,000 M⁻¹cm⁻¹ at 430.8 nm in basic ethanol[8]
Quantum Yield (Φ) Environmentally sensitive; quantitative data in cellular environments is not readily available.~0.92 (bound to dsDNA)[6]Low in aqueous solution, significantly increases upon DNA binding.[9]~0.2 in basic ethanol[8]
Photostability Moderate; subject to photolysis with UV light, a property utilized in its role as a photoremovable protecting group.Moderate; prone to photobleaching with prolonged UV exposure.Moderate; generally considered less photostable than DAPI.[10]Low to Moderate; fluorescence can decrease significantly under continuous excitation.[10][11]
Cell Permeability Good cellular uptake has been reported.[12]Limited in live cells, better for fixed and permeabilized cells.[13][14]High; readily enters live cells.[9]Cell-permeable.[4][5]
Binding Specificity Intercalates with DNA.[12]Binds to the minor groove of AT-rich regions of dsDNA.[13]Binds to the minor groove of AT-rich regions of dsDNA.Intercalates into dsDNA; binds to ssDNA and RNA electrostatically.[4][5]
Cytotoxicity Reported to have good biocompatibility.[15][12]Generally low at working concentrations for fixed cell staining.[13]Less toxic than DAPI, allowing for longer-term live-cell imaging.[9]Can be cytotoxic; this property is sometimes utilized in therapeutic applications.[13]

Experimental Protocols

Detailed and reproducible protocols are essential for successful microscopy experiments. Below are standardized protocols for utilizing this compound and its alternatives in common microscopy techniques.

Live-Cell Imaging Protocol (General)

This protocol is suitable for observing dynamic processes within living cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Stock solution of the fluorescent dye (e.g., 1 mg/mL in DMSO)

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells to achieve 50-70% confluency on the day of imaging.

  • Staining Solution Preparation: Prepare a working solution of the dye in pre-warmed complete cell culture medium.

    • This compound: 1-5 µM

    • Hoechst 33342: 0.1-1.0 µg/mL

    • Acridine Orange: 1-5 µg/mL

  • Cell Staining: Remove the existing culture medium and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing (Optional): For dyes with higher background fluorescence, gently wash the cells once or twice with pre-warmed PBS or fresh culture medium.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Immediately proceed with imaging using the fluorescence microscope.

Fixed-Cell Staining Protocol (General)

This protocol is ideal for high-resolution imaging of cellular structures in fixed samples.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • Staining solution of the fluorescent dye

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the permeabilized cells three times with PBS.

  • Staining: Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.

    • This compound: 1-5 µM in PBS

    • DAPI: 1 µg/mL in PBS

    • Hoechst 33342: 1 µg/mL in PBS

    • Acridine Orange: 1-5 µg/mL in PBS

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the stained cells using a suitable fluorescence microscope.

Performance in Different Microscopy Techniques

Epifluorescence Microscopy

Epifluorescence microscopy is a widely accessible technique. For routine nuclear counterstaining in fixed cells, DAPI and Hoechst 33342 provide bright and specific signals. This compound can also be used, though its broader emission spectrum may require more careful filter selection to avoid bleed-through into other channels. Acridine Orange is effective for differential staining of the nucleus (green) and acidic organelles (red), providing more information than a simple nuclear stain.

Confocal Microscopy

Confocal microscopy offers improved resolution and optical sectioning. All four dyes are compatible with confocal microscopy. The lower photostability of Acridine Orange and, to some extent, This compound , necessitates careful optimization of laser power and scan speed to minimize photobleaching. The high quantum yield and photostability of DNA-bound DAPI and Hoechst 33342 make them robust choices for high-resolution nuclear imaging.

Two-Photon Microscopy

Visualizations

To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.

Experimental_Workflow_Live_Cell cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells on Glass-Bottom Dish prepare_stain Prepare Staining Solution (e.g., this compound) add_stain Incubate Cells with Stain prepare_stain->add_stain wash_cells Wash Cells (Optional) add_stain->wash_cells add_media Add Fresh Imaging Medium wash_cells->add_media acquire_images Acquire Images on Fluorescence Microscope add_media->acquire_images

Live-cell imaging workflow.

Experimental_Workflow_Fixed_Cell cluster_fix_perm Fixation & Permeabilization cluster_stain_mount Staining & Mounting cluster_image Imaging fixation Fix Cells (e.g., 4% PFA) permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization staining Stain with Fluorescent Dye permeabilization->staining mounting Mount with Antifade Medium staining->mounting imaging Image on Microscope mounting->imaging

Fixed-cell staining workflow.

Signaling_Pathway_Concept cluster_excitation Excitation cluster_fluorophore Fluorophore Interaction cluster_emission Emission & Detection light_source Light Source (e.g., Laser, LED) fluorophore Fluorophore (e.g., this compound) light_source->fluorophore Excitation target Cellular Target (e.g., DNA) fluorophore->target Binding emission Emitted Light (Fluorescence) fluorophore->emission Emission detector Detector (e.g., Camera, PMT) emission->detector Detection

Principle of fluorescence microscopy.

Conclusion

The choice of a fluorescent probe is a critical determinant of success in microscopy-based research. This compound presents as a versatile probe with good cell permeability and biocompatibility, whose environmental sensitivity can be harnessed for specific applications. However, for routine and robust nuclear counterstaining, DAPI and Hoechst 33342 remain the standards due to their high specificity, high quantum yields upon DNA binding, and better-characterized photostability. Acridine Orange offers the unique advantage of differential staining of DNA and RNA, providing additional cellular information from a single dye.

Ultimately, the optimal probe depends on the specific experimental requirements, including the cell type (live or fixed), the duration of imaging, the desired spectral properties, and the microscopy technique employed. This guide provides the foundational data and protocols to assist researchers in navigating these choices and achieving high-quality, reproducible imaging results.

References

A Comparative Guide to Acridin-9-ylmethanol and Hoechst Stains for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging, the selection of an appropriate fluorescent stain is paramount for accurate and reliable data. This guide provides a side-by-side comparison of the well-established Hoechst stains and the potential applications of Acridin-9-ylmethanol, a compound with noted cell imaging capabilities. While Hoechst stains are extensively characterized and widely used, this compound is primarily recognized as a synthetic intermediate, and its use as a standalone cellular stain is not as thoroughly documented. This comparison, therefore, draws upon the established properties of Hoechst and the known characteristics of the acridine chemical family to which this compound belongs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key characteristics of Hoechst stains and this compound, highlighting the differences in their mechanism, spectral properties, and applications. It is important to note that specific quantitative data for this compound as a cellular stain is limited, and some properties are inferred from the general behavior of acridine derivatives.

FeatureHoechst Stains (e.g., 33342, 33258)This compound
Binding Mechanism Minor groove binding to A-T rich regions of dsDNA.[1][2]Presumed to be DNA intercalation, a characteristic of the planar acridine ring structure.[3]
Cell Permeability High, especially for Hoechst 33342, making it suitable for live-cell imaging.[1][4]Demonstrated cellular uptake.[5][6]
Toxicity Generally low cytotoxicity at working concentrations, though can interfere with DNA replication at higher concentrations.[2][7]Reported to have good biocompatibility.[5][6]
Excitation Maximum ~350 nm (UV).[2]Likely in the UV or blue region of the spectrum, typical for acridine derivatives.
Emission Maximum ~461 nm (Blue) when bound to DNA.[2]Emission properties are sensitive to the environment (polarity, pH).[5]
Fluorescence Change ~30-fold increase in fluorescence upon binding to DNA.[1][]Acridine derivatives are known to exhibit fluorescence.[9]
Applications Nuclear counterstaining in live and fixed cells, cell cycle analysis, apoptosis detection.[2][10]Primarily used as a synthetic precursor; has been noted for cell imaging and as a photoremovable protecting group.[5][6]
Photostability Subject to photobleaching and potential photoconversion with prolonged UV exposure.[7][]Data not available, but acridine compounds can be sensitive to light.
Quantum Yield ~0.42 (Hoechst 33342 bound to DNA)Not reported for use as a standalone stain.

Experimental Protocols

Detailed methodologies for the use of Hoechst stains are well-established. For this compound, a generalized protocol is proposed based on its chemical properties and the standard procedures for fluorescent staining. It is crucial to note that the optimal conditions for this compound would require empirical determination.

Hoechst Staining Protocol (for Live Adherent Cells)
  • Cell Culture: Grow cells on a suitable imaging vessel, such as glass-bottom dishes or chamber slides, to the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of Hoechst 33342 at 1 mg/mL in deionized water.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in a complete cell culture medium.

  • Staining:

    • Remove the existing culture medium from the cells.

    • Add the Hoechst working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 5-20 minutes at 37°C, protected from light.[]

  • Washing (Optional):

    • Gently remove the staining solution.

    • Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to reduce background fluorescence. For many applications, imaging can be performed directly in the staining solution.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).

Proposed Protocol for this compound Staining (Hypothetical)

Note: This is a generalized starting point and requires optimization.

  • Cell Culture: Grow cells on an appropriate imaging vessel to the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a range of working solutions by diluting the stock solution in a complete cell culture medium or PBS to final concentrations ranging from 0.1 to 10 µM.

  • Staining:

    • Remove the existing culture medium.

    • Add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Imaging:

    • Add fresh, pre-warmed medium or imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate filter sets, likely in the UV/blue range for excitation and blue/green range for emission. The optimal filter set will need to be determined experimentally.

Mandatory Visualization

Mechanism of Action

cluster_0 Hoechst Stain Mechanism cluster_1 This compound (Presumed) Mechanism Hoechst Hoechst Dye DNA_minor DNA Minor Groove (A-T Rich) Hoechst->DNA_minor Binds to Fluorescence Blue Fluorescence DNA_minor->Fluorescence Enhances Acridine This compound DNA_bases DNA Base Pairs Acridine->DNA_bases Intercalates between Fluorescence2 Fluorescence DNA_bases->Fluorescence2 Results in

Caption: Mechanisms of DNA binding for Hoechst and this compound.

Experimental Workflow

A 1. Cell Culture (on imaging dish) B 2. Prepare Staining Solution (Hoechst or this compound) A->B C 3. Incubate Cells with Stain (Protect from light) B->C D 4. Wash Cells (Optional, to reduce background) C->D E 5. Add Fresh Medium/Buffer D->E F 6. Image with Fluorescence Microscope E->F

Caption: General experimental workflow for fluorescent staining of cells.

References

Validating the Efficiency of Acridin-9-ylmethanol in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery systems, Acridin-9-ylmethanol has emerged as a promising multifunctional agent, particularly in the form of photoresponsive fluorescent organic nanoparticles. This guide provides a comprehensive comparison of this compound-based systems with other drug delivery alternatives, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound: A Multifunctional Platform

This compound stands out due to its intrinsic properties that allow it to function as a nanocarrier, a phototrigger for controlled drug release, and a fluorescent probe for cellular imaging.[1] A key application is the formulation of this compound into organic nanoparticles of approximately 60 nm in size. These nanoparticles have been demonstrated to be highly efficient in delivering anticancer drugs, such as chlorambucil, specifically to the nucleus of cancer cells. The drug release is triggered by irradiation with light, offering spatiotemporal control over the therapeutic action.[1]

The mechanism of nuclear targeting is attributed to the high affinity of the acridine moiety for DNA, where it can intercalate between base pairs. This property makes acridine derivatives effective carriers for delivering DNA-alkylating agents directly to their site of action.

Performance Comparison: this compound vs. Alternatives

A direct quantitative comparison of this compound nanoparticles with other drug delivery systems using the same therapeutic agent is limited in publicly available literature. However, we can infer its potential efficiency by comparing its characteristics with those of other well-established nanocarriers.

Table 1: Comparison of Drug Delivery Nanocarriers

FeatureThis compound NanoparticlesLiposomesPolymeric Nanoparticles (e.g., PLGA)Iron Oxide Nanoparticles (IONPs)
Primary Function Drug Carrier, Phototrigger, Imaging AgentDrug CarrierDrug CarrierDrug Carrier, Imaging Agent (MRI)
Stimulus-Responsive Light (Photo-triggered release)pH, Temperature (can be engineered)pH, Temperature (can be engineered)Magnetic Field (for targeting)
Targeting Mechanism Intrinsic nuclear targeting (Acridine moiety)Can be functionalized with targeting ligandsCan be functionalized with targeting ligandsCan be functionalized with targeting ligands
Drug Loading Data not publicly availableVariable, depends on drug and lipid compositionTypically <10% for many drugsVariable, e.g., ~19% for Chlorambucil with chitosan-coated IONPs[2]
Release Profile Controlled by light exposureBiphasic (initial burst followed by sustained release)Biphasic (initial burst followed by sustained release)Sustained release, e.g., ~90% over 83 hours for Chlorambucil[2]
Biocompatibility Reported as having good biocompatibility[1]Generally good, but can elicit immune responseGenerally good, biodegradableGenerally good, but potential for iron overload

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound nanoparticles are crucial for validating and building upon existing research. Below are generalized methodologies based on available literature for nanoparticle synthesis, drug loading, and in vitro evaluation.

Synthesis of this compound Nanoparticles

This protocol is based on the reprecipitation method commonly used for creating organic nanoparticles.

Objective: To synthesize this compound nanoparticles of a controlled size.

Materials:

  • This compound

  • Tetrahydrofuran (THF), HPLC grade

  • Ultrapure water

Procedure:

  • Prepare a stock solution of this compound in THF (e.g., 1 mg/mL).

  • In a separate container, place a specific volume of ultrapure water.

  • Rapidly inject a small volume of the this compound/THF stock solution into the ultrapure water while vigorously stirring. The sudden change in solvent polarity causes the hydrophobic this compound to precipitate into nanoparticles.

  • Continue stirring for several hours at room temperature to allow for the evaporation of THF.

  • Characterize the resulting nanoparticle suspension for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Drug Loading into this compound Nanoparticles

This protocol describes a common method for encapsulating a drug like chlorambucil.

Objective: To load an anticancer drug into the synthesized nanoparticles.

Materials:

  • This compound nanoparticle suspension

  • Chlorambucil

  • Solvent for chlorambucil (e.g., a small amount of THF or other suitable organic solvent)

Procedure:

  • Dissolve chlorambucil in a minimal amount of a suitable organic solvent.

  • Add the chlorambucil solution dropwise to the aqueous suspension of this compound nanoparticles under constant stirring.

  • Allow the mixture to stir overnight in the dark to facilitate the encapsulation of the drug into the nanoparticles.

  • Remove the unloaded, free drug by dialysis against ultrapure water for 24-48 hours.

  • Determine the drug loading efficiency by lysing a known amount of the drug-loaded nanoparticles with a suitable solvent (e.g., THF) and quantifying the drug concentration using UV-Vis spectrophotometry or HPLC.

Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100

In Vitro Photocontrolled Drug Release Study

This protocol outlines the procedure to measure the light-triggered release of the encapsulated drug.

Objective: To quantify the release of the drug from the nanoparticles with and without light stimulation.

Materials:

  • Drug-loaded this compound nanoparticle suspension

  • Phosphate-buffered saline (PBS) at physiological pH (7.4) and endosomal pH (5.4)

  • Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through)

  • A light source (e.g., a UV lamp with a specific wavelength, >360 nm)

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Submerge the dialysis bag in a known volume of PBS in a light-protected container, maintained at 37°C with gentle stirring.

  • For the light-triggered release group, expose the setup to the light source for specific durations at predetermined time points. The control group should be kept in the dark.

  • At various time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the PBS from the container and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug release versus time for both the dark and irradiated samples.

Cellular Uptake and Imaging

This protocol describes how to visualize and quantify the uptake of the fluorescent nanoparticles into cells.

Objective: To assess the efficiency of nanoparticle internalization by cancer cells.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound nanoparticles (with or without loaded drug)

  • Confocal laser scanning microscope

Procedure:

  • Seed HeLa cells on glass-bottom dishes and allow them to adhere overnight.

  • Incubate the cells with a specific concentration of the this compound nanoparticle suspension for various time points (e.g., 1, 4, 12, 24 hours).

  • After incubation, wash the cells three times with PBS to remove any nanoparticles that are not internalized.

  • Add fresh cell culture medium to the dishes.

  • Visualize the intracellular localization of the nanoparticles using a confocal microscope. The inherent fluorescence of the acridine moiety allows for direct imaging.

  • For quantitative analysis, the fluorescence intensity per cell can be measured using image analysis software or by flow cytometry.

Visualizing the Process

To better understand the experimental workflows and the proposed mechanism of action, the following diagrams are provided.

DrugDeliveryWorkflow cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_delivery Cellular Delivery & Release A This compound in THF C Rapid Injection & Stirring A->C B Ultrapure Water B->C D This compound Nanoparticles C->D E Chlorambucil Solution G Incubation & Dialysis E->G F Nanoparticle Suspension F->G H Drug-Loaded Nanoparticles G->H I Incubation with HeLa Cells H->I J Cellular Uptake (Endocytosis) I->J K Nuclear Targeting J->K L Light Irradiation (>360 nm) K->L M Drug Release in Nucleus L->M

Caption: Experimental workflow for this compound nanoparticle synthesis, drug loading, and delivery.

SignalingPathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA DrugRelease Chlorambucil Release DNA->DrugRelease Light Irradiation Apoptosis Apoptosis DNA->Apoptosis DNA Damage DrugRelease->DNA DNA Alkylation NP_entry Drug-Loaded Nanoparticle Endosome Endosome NP_entry->Endosome Endocytosis NP_nucleus Nanoparticle (Nuclear Targeting) Endosome->NP_nucleus Endosomal Escape NP_nucleus->DNA Intercalation

References

Acridin-9-ylmethanol Probes: A Comparative Guide to Specificity and Cross-Reactivity in Enzyme Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high specificity and minimal cross-reactivity is paramount for generating reliable data in enzyme activity assays. This guide provides a detailed comparison of acridin-9-ylmethanol-derived probes and other alternatives, supported by experimental data and protocols to inform your selection process.

While this compound itself is not typically employed directly as an enzyme probe, its acridine core serves as a versatile scaffold for the design of fluorescent probes. A notable example is the near-infrared (NIR) fluorescent probe DAND , a derivative of 7-amino-9,9-dimethylacridin-2(9H)-one, which has been developed for the highly selective and sensitive detection of Fatty Acid Amide Hydrolase (FAAH)[1][2]. FAAH is a key enzyme in the endocannabinoid system, and its dysregulation is implicated in various neurological and inflammatory disorders.

Performance Comparison of FAAH Fluorescent Probes

The following table summarizes the key performance characteristics of the acridine-based probe DAND in comparison to other commonly used fluorescent probes for FAAH activity.

ProbeFluorophore CoreTarget EnzymeKey Performance CharacteristicsReference
DAND AcridineFAAHHighly selective and sensitive, suitable for real-time imaging and high-throughput screening. Used to identify novel FAAH inhibitors.[1][2][1][2]
AMC Arachidonoyl Amide CoumarinFAAHCommonly used in commercial FAAH inhibitor screening kits. The release of 7-amino-4-methylcoumarin (AMC) is monitored.[3]
Fluorophosphonate (FP) Probes Varies (e.g., Rhodamine)Serine Hydrolases (Broad-spectrum)Activity-based probes that covalently label the active site serine of a broad range of serine hydrolases, including FAAH. Used for profiling enzyme activity and inhibitor selectivity.[4][5][6][7][8][4][5][6][7][8]

Specificity and Cross-Reactivity of the DAND Probe

Experimental Protocols

General Protocol for In Vitro FAAH Activity Assay using a DAND-based Probe

This protocol is a generalized procedure based on the principles of enzyme-activated fluorescent probes. Specific concentrations and incubation times may need optimization.

Materials:

  • Recombinant human FAAH enzyme

  • DAND fluorescent probe stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with NIR capabilities

Procedure:

  • Prepare serial dilutions of the DAND probe in Assay Buffer to determine the optimal concentration.

  • In the wells of the 96-well plate, add a fixed amount of recombinant FAAH enzyme.

  • To initiate the reaction, add the DAND probe solution to the wells containing the enzyme.

  • Include control wells with the probe and buffer only (no enzyme) to measure background fluorescence.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the DAND probe.

  • For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the DAND probe.

Protocol for Cellular Imaging of FAAH Activity using the DAND Probe

This protocol provides a general workflow for visualizing FAAH activity in living cells.

Materials:

  • Cells expressing FAAH (e.g., cultured neurons, cancer cell lines)

  • DAND fluorescent probe

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets for NIR imaging

  • Optional: FAAH inhibitor (e.g., URB597) as a negative control

Procedure:

  • Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Prepare a working solution of the DAND probe in cell culture medium.

  • Replace the existing cell culture medium with the medium containing the DAND probe.

  • Incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • For control experiments, pre-incubate a separate set of cells with an FAAH inhibitor before adding the DAND probe.

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Acquire fluorescent images using a fluorescence microscope. Increased intracellular fluorescence compared to control cells indicates FAAH activity.

Visualizing Probe Mechanisms and Workflows

To better understand the principles behind the use of these probes, the following diagrams illustrate their mechanism of action and the experimental workflows.

EnzymeActivation Mechanism of an Enzyme-Activated Acridine Probe Probe Non-fluorescent Acridine Probe (e.g., DAND) Enzyme Target Enzyme (e.g., FAAH) Probe->Enzyme Binding Cleavage Enzymatic Cleavage of Recognition Moiety Enzyme->Cleavage Catalysis Fluorophore Fluorescent Acridine Fluorophore Cleavage->Fluorophore Release Signal Fluorescence Signal (Detectable) Fluorophore->Signal

Caption: Mechanism of an enzyme-activated acridine probe.

SpecificityWorkflow Workflow for Assessing Probe Specificity Start Start PrepareProbes Prepare Acridine Probe and Control Probes Start->PrepareProbes PrepareEnzymes Prepare Target Enzyme (FAAH) and Off-Target Enzymes (e.g., other hydrolases) Start->PrepareEnzymes Incubate Incubate Probes with each Enzyme PrepareProbes->Incubate PrepareEnzymes->Incubate Measure Measure Fluorescence Signal Incubate->Measure Analyze Analyze Data: Compare Signal from Target vs. Off-Target Enzymes Measure->Analyze Conclusion Determine Specificity and Cross-Reactivity Analyze->Conclusion

Caption: Workflow for assessing probe specificity.

ProbeSelection Factors for Fluorescent Probe Selection CentralNode Optimal Fluorescent Probe Specificity High Specificity for Target Enzyme CentralNode->Specificity CrossReactivity Low Cross-Reactivity with Off-Targets CentralNode->CrossReactivity Sensitivity High Sensitivity (Signal-to-Noise) CentralNode->Sensitivity Photostability Good Photostability CentralNode->Photostability CellPermeability Cell Permeability (for live-cell imaging) CentralNode->CellPermeability Wavelength Appropriate Excitation/Emission Wavelength CentralNode->Wavelength

Caption: Factors for fluorescent probe selection.

References

A Comparative Guide to Photoremovable Protecting Groups: Benchmarking Acridin-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling the activation of compounds with light. Among the diverse array of PPGs, Acridin-9-ylmethanol has emerged as a promising candidate due to its inherent fluorescence, which allows for simultaneous monitoring of its uncaging. This guide provides an objective comparison of this compound's performance against other widely used PPGs, supported by experimental data and detailed protocols.

Introduction to Photoremovable Protecting Groups

PPGs are chemical moieties that are covalently attached to a molecule, rendering it biologically inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision. The ideal PPG should possess a high quantum yield of photorelease, a large molar extinction coefficient at a biologically benign wavelength, and a high two-photon absorption cross-section for enhanced spatial resolution. Furthermore, the PPG and its photoproducts should be non-toxic and not interfere with the biological system under investigation.

This compound stands out as a fluorescent PPG, meaning its cleavage can be tracked by changes in its fluorescence signature. This property is invaluable for applications in drug delivery and cellular imaging, providing real-time feedback on the release of the caged molecule.[1][2]

Comparative Performance of Photoremovable Protecting Groups

To facilitate a direct comparison, the following table summarizes the key photochemical properties of this compound alongside other commonly employed PPGs.

Photoremovable Protecting Groupλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Photorelease Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)
Acridin-9-ylmethyl ester ~360-400~10,0000.002 - 0.008 (solvent dependent)[1]Data not readily available
o-Nitrobenzyl (for acetate)~260~5,000~0.1[3]~0.01-0.1[4]
p-Hydroxyphenacyl (for acetate)~275~14,000[5]~0.3-0.65[6]>10 (for pHP chromophore)[7]
DEACM (7-(diethylamino)coumarin-4-yl)methyl~380~20,000~0.02~0.2
Bhc (6-bromo-7-hydroxycoumarin-4-yl)methyl~365~20,000~0.01-0.2[8][9]~1.0[10]

Note: The photochemical properties of PPGs can be highly dependent on the caged molecule, solvent, and pH. The values presented here are for representative derivatives and serve as a general comparison. GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹).

Experimental Protocols

The following are detailed methodologies for determining the key performance indicators of photoremovable protecting groups.

Protocol 1: Determination of Photorelease Quantum Yield (Φu)

The photorelease quantum yield is a measure of the efficiency of the uncaging process. It is defined as the number of molecules of released substrate per photon absorbed by the caged compound.

Materials:

  • Caged compound of interest

  • Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)

  • Spectrophotometer (UV-Vis)

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Quartz cuvettes

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in a suitable solvent with an absorbance of approximately 0.1 at the irradiation wavelength. Prepare a solution of the actinometer with a similar absorbance at the same wavelength.

  • Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (light source, wavelength, irradiation time, and geometry).

  • Analysis of Photoproducts:

    • Caged Compound: Quantify the amount of photoreleased product using a calibrated HPLC method. This involves separating the photoproduct from the starting material and other byproducts and integrating the peak area.

    • Actinometer: Determine the number of photons absorbed by the actinometer solution by measuring the change in its absorbance according to established protocols for the specific actinometer used.

  • Calculation of Quantum Yield: The photorelease quantum yield (Φu) is calculated using the following formula:

    Φu = (moles of product formed) / (moles of photons absorbed by the sample)

    The moles of photons absorbed by the sample can be determined from the actinometry data.

Protocol 2: Measurement of Two-Photon Absorption Cross-Section (δ₂) using the Z-scan Technique

The Z-scan technique is a widely used method to measure the nonlinear optical properties of materials, including the two-photon absorption cross-section.[11][12][13][14]

Materials:

  • Femtosecond pulsed laser with a tunable wavelength

  • Focusing lens

  • Sample holder mounted on a translation stage

  • Photodiode detector

  • Aperture (for closed-aperture Z-scan)

  • Data acquisition system

Procedure:

  • Experimental Setup: The laser beam is focused by a lens, and the sample is moved along the beam axis (z-direction) through the focal point. A detector measures the transmitted light. For an "open-aperture" Z-scan, the entire transmitted beam is collected by the detector. For a "closed-aperture" Z-scan, an aperture is placed before the detector to measure only the central part of the beam.

  • Open-Aperture Z-scan:

    • The sample is translated along the z-axis, and the transmitted intensity is recorded at each position.

    • As the sample approaches the focal point, the intensity increases, leading to two-photon absorption. This results in a decrease in the transmitted light, creating a valley in the transmittance curve centered at the focal point (z=0).

    • The two-photon absorption coefficient (β) can be determined by fitting the experimental data to the theoretical model for open-aperture Z-scan.

  • Calculation of Two-Photon Absorption Cross-Section (δ₂): The two-photon absorption cross-section is calculated from the two-photon absorption coefficient (β) using the following equation:

    δ₂ = (hνβ) / N

    where h is Planck's constant, ν is the frequency of the incident light, and N is the number density of the molecules in the solution.

Visualizing Key Processes

To better understand the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Photoremovable_Protecting_Group_Mechanism cluster_light Caged_Molecule Caged Molecule (Inactive) Excited_State Excited State Caged_Molecule->Excited_State Absorption Photoproducts Active Molecule + PPG Byproduct Excited_State->Photoproducts Photochemical Reaction Light Light (hν) PPG_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_photochem Photochemical Evaluation cluster_application Application & Analysis Synthesis Synthesis of Caged Compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λmax, ε) Purification->UV_Vis Quantum_Yield Quantum Yield Determination UV_Vis->Quantum_Yield Two_Photon Two-Photon Cross-Section (Z-scan) UV_Vis->Two_Photon Photorelease_Kinetics Photorelease Kinetics (HPLC, Spectroscopy) Quantum_Yield->Photorelease_Kinetics Two_Photon->Photorelease_Kinetics Biological_Assay In Vitro / In Vivo Biological Assay Photorelease_Kinetics->Biological_Assay Data_Analysis Data Analysis & Comparison Biological_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Acridin-9-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like Acridin-9-ylmethanol are critical to ensuring a safe working environment and protecting the environment. This document provides a clear, step-by-step guide for the proper disposal of this compound, based on general safety protocols for acridine derivatives. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses with side shields or chemical splash goggles

  • A fully-buttoned lab coat

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.

In the event of a small spill, trained personnel should manage the cleanup. For solid spills, the material should be carefully swept up with spark-resistant tools to avoid generating dust. For liquid spills, an inert absorbent material should be used. All cleanup materials must be placed in a sealed, compatible container and disposed of as hazardous waste. For large spills, the area should be evacuated and secured, and assistance from Environmental Health and Safety (EHS) personnel should be sought immediately.

Step-by-Step Disposal Procedure

The proper disposal of this compound should be treated as a hazardous waste procedure.

  • Containerization : Collect waste this compound in its original container or a compatible, clearly labeled, and sealed container. It is often recommended to use polyethylene containers for acridine waste. To prevent potentially hazardous reactions, do not mix with other waste materials.

  • Labeling : The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound" and the CAS number "35426-11-0".

  • Storage : Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.

Quantitative Data Summary

Currently, there is no specific quantitative data available for the disposal of this compound, such as concentration limits for drain disposal or specific pH requirements for neutralization. As a precautionary measure, it should not be disposed of down the drain and should be treated as hazardous waste regardless of concentration.

ParameterValue
Recommended Storage Temp.2-8°C[1]
Boiling Point (Predicted)434.3±18.0 °C[1]
Density (Predicted)1.270±0.06 g/cm3 [1]
pKa (Predicted)13.45±0.10[1]

Experimental Protocol: Chemical Inactivation (for consideration only)

While not a standard disposal procedure, chemical inactivation through oxidation of similar compounds has been considered to render the molecule less reactive before disposal as hazardous waste. This information is provided for research and consideration and does not replace the requirement for hazardous waste disposal .

Objective: To explore the potential of oxidizing the methanol group of this compound.

Materials:

  • Waste this compound

  • Suitable solvent (e.g., acetone)

  • Oxidizing agent (e.g., potassium permanganate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies for monitoring

General Procedure Outline:

  • In a well-ventilated fume hood, dissolve a known quantity of waste this compound in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the oxidizing agent to the solution.

  • Monitor the reaction progress using a suitable analytical technique, such as TLC.

  • Crucially, upon completion, the entire reaction mixture must still be considered hazardous waste and be disposed of following the standard procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Container (e.g., Polyethylene) fume_hood->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling no_mixing Do Not Mix with Other Waste labeling->no_mixing storage Store in Designated Hazardous Waste Accumulation Area no_mixing->storage disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co end End: Waste Disposed disposal_co->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acridin-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Acridin-9-ylmethanol (CAS 35426-11-0), a versatile building block in organic synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound is a yellow crystalline powder.[1][2] While comprehensive toxicological data is not available, it is prudent to handle it with care, as related acridine compounds can be irritating to the eyes, skin, and respiratory system, and may be harmful if swallowed or inhaled.[3] Some acridine derivatives are also being investigated for their interaction with DNA.[4][5]

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is recommended to create a barrier against potential exposure. Different levels of protection may be required based on the scale of the operation and the potential for exposure.[6][7]

PPE CategoryLevel D (Minimum)Level C (When airborne dust is possible)Level B (Higher risk of splash/aerosol)
Respiratory Protection Not typically required for small quantities in a well-ventilated area.Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges for organic vapors and particulates.[7]Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8]Inner and outer chemical-resistant gloves.[7]Inner and outer chemical-resistant gloves.[7]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[8][9]Full-face respirator provides eye and face protection.[7]SCBA mask and face shield.[7]
Body Protection Laboratory coat.[8]Chemical-resistant clothing (e.g., coveralls, hooded splash suit).[7]Hooded chemical-resistant clothing.[7]
Foot Protection Closed-toe shoes.Chemical-resistant, steel-toe boots.[6]Outer chemical-resistant boots.[7]

For routine laboratory-scale operations with this compound, Level C protection is a recommended starting point, especially when there is a potential for generating dust.

Quantitative Safety and Physical Data
PropertyValueSource
Molecular Formula C14H11NO[10][11]
Molecular Weight 209.24 g/mol [10][11]
Appearance Yellow powder/solid[1]
Melting Point 162 - 164 °C
Boiling Point 434.3 ± 18.0 °C (Predicted)[10]
Storage Temperature 2-8°C[10]
Acute Toxicity (Oral LD50, Rat) 2,000 mg/kg (for Acridine)

Note: The acute toxicity data is for the parent compound, Acridine, and should be used as a precautionary indicator for this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Designate a specific area for handling this compound and clearly label it.

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the compound, don the appropriate PPE as outlined in the table above.

    • Ensure gloves are inspected for any signs of degradation or puncture before and during use.

  • Handling the Compound :

    • Avoid generating dust when weighing or transferring the solid material.[9]

    • Use spark-resistant tools for handling the solid.[8]

    • Keep containers tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of a Spill :

    • For small spills, carefully sweep up the solid material, avoiding dust generation.[8]

    • Absorb liquid spills with an inert material.[8]

    • Place all cleanup materials in a sealed, compatible, and clearly labeled container for disposal as hazardous waste.[8]

    • For large spills, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[9]

    • Carefully remove and decontaminate or dispose of PPE according to institutional guidelines.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Identification and Segregation :

    • Identify the waste as "Hazardous Waste: this compound".

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[8]

  • Containerization :

    • Collect waste this compound in its original container or a compatible, clearly labeled, and sealed container.[8] Polyethylene containers are often recommended for acridine waste.[8]

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[8]

  • Storage of Waste :

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

    • Provide the complete chemical name and any other relevant information to the disposal company.

    • Waste material must be disposed of in accordance with national and local regulations.

Experimental Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill Cleanup cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle this compound (Avoid Dust) don_ppe->handle_compound spill Spill? handle_compound->spill small_spill Small Spill: Sweep/Absorb into Waste Container spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Yes (Large) decontaminate Decontaminate & Doff PPE spill->decontaminate No small_spill->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect in Labeled Container wash_hands->collect_waste store_waste Store in Designated Area collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.